LY2794193
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-24-8-4-2-3-7(5-8)13(19)18-9-6-16(17,15(22)23)12-10(9)11(12)14(20)21/h2-5,9-12H,6,17H2,1H3,(H,18,19)(H,20,21)(H,22,23)/t9-,10-,11-,12-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNRHIJPZNNDDJ-VZAVHYRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CC(C3C2C3C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)N[C@H]2C[C@]([C@H]3[C@@H]2[C@@H]3C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LY2794193
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2794193 is a highly potent and selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3). This technical guide delineates the mechanism of action of this compound, summarizing its binding and functional activity, pharmacokinetic profile, and preclinical efficacy. The document provides detailed protocols for key experimental assays and visualizes the compound's signaling pathway and experimental workflows through structured diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Core Mechanism of Action
This compound exerts its pharmacological effects through selective agonism of the mGlu3 receptor, a Group II metabotropic glutamate receptor. These receptors are G-protein coupled receptors (GPCRs) that signal through Gi/o proteins. The primary downstream effect of this compound binding to and activating the mGlu3 receptor is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This modulation of the cAMP signaling cascade underlies the various physiological effects observed with this compound administration.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, including its binding affinity, functional potency, and pharmacokinetic properties in preclinical models.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity
| Receptor Target | Binding Affinity (Ki) | Functional Activity (EC50) |
| Human mGlu3 | 0.927 nM | 0.47 nM |
| Human mGlu2 | 412 nM | 47.5 nM |
Data sourced from MedChemExpress.
Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Route of Administration | Dose | Cmax | Tmax | AUC | T1/2 | Clearance | Volume of Distribution | Bioavailability |
| Intravenous (IV) | 1 mg/kg | - | - | - | 3.1 h | 18.3 mL/min/kg | 1.17 L/kg | - |
| Subcutaneous (SC) | 3 mg/kg | 6.78 µM | 0.44 h | 9.9 µM*h | - | - | - | 121% |
Data sourced from MedChemExpress.
Table 3: Preclinical Efficacy of this compound in a Rat Model of Absence Epilepsy (WAG/Rij Rats)
| Dose (i.p.) | Effect on Absence Seizures | Effect on Depressive-like Behavior |
| 1 mg/kg | Reduced | Reduced |
| 10 mg/kg | Reduced | Reduced |
Data sourced from a study on mGlu3 receptors as a target for absence epilepsy.[1][2]
Signaling Pathway and Experimental Workflow Visualizations
This compound Signaling Pathway
Caption: Signaling cascade initiated by this compound binding to the mGlu3 receptor.
Experimental Workflow for In Vitro Binding Assay
References
The Selective mGlu3 Agonist LY2794193: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2794193 is a highly potent and selective orthosteric agonist of the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1][2] As a member of the Group II mGlu receptors, mGlu3 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability. Its activation is linked to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4][5] The selective activation of mGlu3 by this compound offers a valuable pharmacological tool to investigate the physiological and pathophysiological roles of this receptor, with potential therapeutic implications in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, experimental protocols for its characterization, and its mechanism of action.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, demonstrating its high affinity, potency, and selectivity for the human mGlu3 receptor.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency of this compound
| Parameter | Human mGlu3 Receptor | Human mGlu2 Receptor | Selectivity (mGlu2/mGlu3) |
| Binding Affinity (Ki) | 0.927 nM[1] | 412 nM[1] | ~444-fold |
| Functional Potency (EC50) | 0.47 nM[1] | 47.5 nM[1] | ~101-fold |
Table 2: In Vitro Functional Activity of this compound in Cultured Rat Cortical Neurons
| Assay | Parameter | Value |
| Spontaneous Ca2+ Oscillations | EC50 (High-affinity) | 0.44 nM[1] |
| EC50 (Low-affinity) | 43.6 nM[1] | |
| Emax | 66%[1] |
Table 3: In Vivo Pharmacokinetic Properties of this compound in Male Sprague-Dawley Rats
| Route of Administration | Dose | AUC | Cmax | Tmax | Bioavailability | Clearance | Volume of Distribution | T1/2 |
| Intravenous (i.v.) | 1 mg/kg | - | - | - | - | 18.3 mL/min/kg[1] | 1.17 L/kg[1] | 3.1 h[1] |
| Subcutaneous (s.c.) | 3 mg/kg | 9.9 µM·h | 6.78 µM | 0.44 h | 121%[1] | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays and have been adapted to reflect the specific characterization of this compound.
Radioligand Binding Assay (for Ki determination)
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for the mGlu3 receptor.
-
Receptor Preparation: Prepare cell membranes from a stable cell line overexpressing the human mGlu3 receptor (e.g., HEK293 or CHO cells). Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.[6][7]
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand for the mGlu3 receptor (e.g., [3H]LY341495).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
The prepared cell membranes.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
cAMP Functional Assay (for EC50 determination)
This protocol describes a functional assay to measure the potency (EC50) of this compound in inhibiting cAMP production.
-
Cell Culture: Culture a cell line stably co-expressing the human mGlu3 receptor and a cAMP biosensor (e.g., GloSensor™).[8][9]
-
Cell Plating: Seed the cells into a 96- or 384-well white, clear-bottom plate and allow them to adhere overnight.
-
Assay Procedure:
-
Replace the culture medium with a suitable assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the wells.
-
Stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as forskolin, to induce cAMP production.
-
Incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
-
Signal Detection: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the level of cAMP inhibition.
-
Data Analysis: Plot the luminescence signal against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[10]
Spontaneous Calcium Oscillation Assay
This protocol details a method to assess the functional activity of this compound by measuring its effect on spontaneous Ca2+ oscillations in primary neuronal cultures.
-
Neuronal Culture: Prepare primary cortical neurons from embryonic rats and culture them on glass coverslips.
-
Calcium Indicator Loading: After an appropriate time in culture (e.g., 10-14 days), load the neurons with a fluorescent calcium indicator (e.g., Fluo-4 AM or a genetically encoded indicator like GCaMP).
-
Imaging Setup: Place the coverslip in a recording chamber on an inverted fluorescence microscope equipped with a camera for time-lapse imaging. Perfuse the neurons with a physiological saline solution.
-
Baseline Recording: Record the baseline spontaneous Ca2+ oscillations for a few minutes.
-
Compound Application: Apply increasing concentrations of this compound to the perfusion solution and record the changes in Ca2+ oscillation frequency and amplitude.
-
Data Analysis: Analyze the recorded fluorescence intensity changes over time for individual neurons or regions of interest. Quantify the frequency and amplitude of the Ca2+ spikes before and after the application of this compound to determine its effect and calculate the EC50.[11][12][13][14][15]
Phencyclidine (PCP)-Induced Hyperlocomotion in Rats
This in vivo protocol is used to evaluate the potential antipsychotic-like effects of this compound.
-
Animals: Use adult male Sprague-Dawley rats.[16] House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Acclimate the rats to the testing room and the locomotor activity chambers for at least 60 minutes before the experiment.
-
Drug Administration:
-
Locomotor Activity Recording: Immediately after PCP injection, place the rats in individual automated locomotor activity chambers equipped with infrared beams to detect movement. Record the locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-90 minutes).[16][18]
-
Data Analysis: Analyze the locomotor activity data to determine the effect of this compound on PCP-induced hyperlocomotion. Compare the activity of the this compound-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA).
Mechanism of Action and Signaling Pathway
This compound acts as a selective agonist at the mGlu3 receptor. The mGlu3 receptor is a Gi/o-coupled GPCR.[3][4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in the intracellular concentration of the second messenger cAMP.[5] This reduction in cAMP levels subsequently modulates the activity of downstream effectors such as protein kinase A (PKA), thereby influencing various cellular processes, including gene expression and ion channel activity.
Figure 1: Simplified signaling pathway of this compound-mediated mGlu3 receptor activation.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the in vitro and in vivo characterization of this compound.
Figure 2: Workflow for the in vitro characterization of this compound.
Figure 3: Workflow for the in vivo evaluation of this compound.
Conclusion
This compound is a powerful and selective research tool for elucidating the multifaceted roles of the mGlu3 receptor in the central nervous system. Its high potency and favorable pharmacokinetic properties make it a valuable compound for both in vitro and in vivo investigations. The detailed experimental protocols and pharmacological data presented in this guide are intended to support researchers in designing and conducting rigorous studies to further explore the therapeutic potential of targeting the mGlu3 receptor.
References
- 1. Identification and characterization of mGlu3 ligands using a high throughput FLIPR assay for detection of agonists, antagonists, and allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rat model of phencyclidine psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GloSensor™ cAMP Assay Protocol [promega.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. hamamatsu.com [hamamatsu.com]
- 12. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 14. New In Vitro Phenotypic Assay for Epilepsy: Fluorescent Measurement of Synchronized Neuronal Calcium Oscillations | PLOS One [journals.plos.org]
- 15. biorxiv.org [biorxiv.org]
- 16. imrpress.com [imrpress.com]
- 17. Phencyclidine-induced locomotor activity in the rat is blocked by 6-hydroxydopamine lesion of the nucleus accumbens: comparisons to other psychomotor stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of LY2794193 in Glutamatergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2794193 has emerged as a highly potent and selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3). As a member of the Group II metabotropic glutamate receptors, mGlu3 receptors are G-protein coupled receptors that play a crucial modulatory role in glutamatergic neurotransmission. Primarily located on presynaptic terminals and glial cells, their activation typically leads to the inhibition of adenylyl cyclase, resulting in reduced cyclic adenosine (B11128) monophosphate (cAMP) levels and a subsequent decrease in glutamate release. This guide provides a comprehensive technical overview of the function of this compound within the glutamatergic system, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways and workflows.
Core Mechanism of Action
This compound exerts its effects on glutamatergic signaling primarily through the activation of mGlu3 receptors. This agonism triggers a cascade of intracellular events that ultimately modulate the release of glutamate and the activity of glutamate transporters, thereby influencing synaptic transmission and neuronal excitability.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity and Functional Potency
| Receptor | Parameter | Value | Species | Reference |
| hmGlu3 | Ki | 0.927 nM | Human | |
| hmGlu3 | EC50 | 0.47 nM | Human | |
| hmGlu2 | Ki | 412 nM | Human | |
| hmGlu2 | EC50 | 47.5 nM | Human |
Table 2: In Vitro Functional Efficacy
| Assay | Cell Type | Parameter | Value | Reference |
| Spontaneous Ca2+ Oscillations | Cultured Rat Cortical Neurons | EC50 (high affinity) | 0.44 nM | |
| Spontaneous Ca2+ Oscillations | Cultured Rat Cortical Neurons | EC50 (low affinity) | 43.6 nM | |
| Spontaneous Ca2+ Oscillations | Cultured Rat Cortical Neurons | Emax | 66% |
Table 3: In Vivo Effects on Glutamate Transporter Protein Levels in WAG/Rij Rats
| Transporter | Treatment (i.p.) | Fold Change vs. Vehicle | Brain Region | Reference |
| GAT1 | 10 mg/kg this compound | Enhanced | Thalamus & Somatosensory Cortex | |
| GLAST | 1 mg/kg this compound | Enhanced | Thalamus & Somatosensory Cortex | |
| GLAST | 10 mg/kg this compound | Enhanced | Thalamus & Somatosensory Cortex | |
| GLT-1 | 1 mg/kg this compound | Enhanced | Thalamus & Somatosensory Cortex | |
| GLT-1 | 10 mg/kg this compound | Enhanced | Thalamus & Somatosensory Cortex |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and the general experimental workflows used to characterize its effects.
Figure 1: Presynaptic mGlu3 Receptor Signaling Cascade Activated by this compound.
Figure 2: Glial mGlu3 Receptor-Mediated Upregulation of Glutamate Transporters.
Figure 3: General Experimental Workflow for Characterizing this compound.
Experimental Protocols
Receptor Binding Assays (General Protocol)
While specific details for this compound binding assays are proprietary to the primary literature, a general protocol for mGlu receptor binding assays is as follows:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human mGlu3 or mGlu2 receptor.
-
Radioligand: A suitable radioligand that binds to the receptor of interest is used (e.g., [3H]-LY341495).
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound (this compound) in a suitable buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Ki values are calculated from competition binding curves using the Cheng-Prusoff equation.
cAMP Functional Assay
The following protocol is based on the methodology used to assess the functional activity of this compound at mGlu3 receptors, which are coupled to the inhibition of adenylyl cyclase.
-
Tissue Preparation: Brain slices (e.g., from the thalamus and somatosensory cortex) are prepared using a tissue chopper.
-
Incubation: Slices are incubated in Krebs-Henseleit buffer to allow for metabolic recovery.
-
Pre-treatment: Slices are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Drug Application: Slices are challenged with this compound, followed by the addition of forskolin (B1673556) to stimulate adenylyl cyclase.
-
Reaction Termination: The reaction is stopped by the addition of perchloric acid.
-
cAMP Measurement: cAMP levels in the supernatant are measured using an enzyme-linked immunoassay (ELISA) kit.
-
Protein Quantification: Protein content is measured for normalization.
Immunoblotting for Glutamate Transporters
This protocol describes the general steps for assessing changes in glutamate transporter protein expression following in vivo treatment with this compound.
-
Animal Treatment: WAG/Rij rats are administered this compound or vehicle via intraperitoneal (i.p.) injection.
-
Tissue Collection: At a designated time point post-injection, brain regions of interest (e.g., thalamus and somatosensory cortex) are dissected.
-
Protein Extraction: Total protein is extracted from the tissue samples.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: Membranes are incubated with primary antibodies specific for GAT1, GLAST, and GLT-1, followed by incubation with appropriate secondary antibodies.
-
Signal Detection and Analysis: Protein bands are visualized using a chemiluminescence detection system and quantified by densitometry.
Indirect Effects on NMDA and AMPA Receptor Function
Current literature does not suggest a direct interaction of this compound with NMDA or AMPA receptors. However, by modulating presynaptic glutamate release and enhancing glial glutamate uptake, this compound can indirectly influence the activation of these ionotropic glutamate receptors. A reduction in synaptic glutamate levels would lead to decreased activation of both NMDA and AMPA receptors, potentially contributing to the therapeutic effects of this compound in conditions characterized by glutamatergic hyperexcitability. Further research is warranted to fully elucidate the downstream consequences of mGlu3 receptor activation by this compound on the function of ionotropic glutamate receptors.
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that acts as a potent and selective mGlu3 receptor agonist. Its primary role in glutamatergic signaling is the modulation of glutamate release and uptake through the activation of presynaptic and glial mGlu3 receptors. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working to further understand and harness the therapeutic potential of targeting the mGlu3 receptor in various neurological and psychiatric disorders.
A Technical Guide to LY2794193: A Potent and Selective mGlu3 Receptor Agonist for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of LY2794193, a highly potent and selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support researchers in utilizing this compound for investigating mGlu3 receptor function in various physiological and pathological contexts.
Core Compound Properties and Quantitative Data
This compound is a systemically bioavailable small molecule that demonstrates remarkable selectivity for the mGlu3 receptor over the closely related mGlu2 receptor.[1] This selectivity allows for the precise interrogation of mGlu3 receptor function in complex biological systems.
Binding Affinity and Functional Potency
The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50) of this compound for human mGlu3 and mGlu2 receptors.
| Receptor | Parameter | Value (nM) |
| Human mGlu3 | Ki | 0.927 [2] |
| EC50 | 0.47 [2] | |
| Human mGlu2 | Ki | 412 [2] |
| EC50 | 47.5 [2] |
Table 1: In Vitro Pharmacology of this compound[2]
In Vitro Functional Activity
In addition to its activity at recombinant receptors, this compound has been shown to modulate neuronal activity in native systems.
| Assay | Parameter | Value (nM) | Efficacy (Emax) |
| Rat Cortical Neuron Ca2+ Oscillation | EC50 (high affinity) | 0.44[2] | 66% (combined)[2] |
| EC50 (low affinity) | 43.6[2] |
Table 2: Functional Activity of this compound in a Native System[2]
In Vivo Pharmacokinetics in Rats
The pharmacokinetic profile of this compound has been characterized in male Sprague-Dawley rats.
| Route | Dose (mg/kg) | AUC (µM) | Cmax (µM) | Tmax (h) | T1/2 (h) | Bioavailability (%) |
| Intravenous (i.v.) | 1 | - | - | - | 3.1[2] | - |
| Subcutaneous (s.c.) | 3 | 9.9[2] | 6.78[2] | 0.44[2] | - | 121[2] |
Table 3: Pharmacokinetic Parameters of this compound in Rats[2]
Signaling Pathways and Experimental Workflows
mGlu3 Receptor Signaling Pathway
Activation of the mGlu3 receptor, a Gαi/o-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[3] This pathway is a key mechanism by which mGlu3 receptors modulate neuronal excitability and synaptic transmission.
Caption: mGlu3 receptor signaling cascade initiated by this compound.
Experimental Workflow for Characterizing this compound
The following diagram illustrates a typical experimental workflow for the preclinical characterization of a selective mGlu3 receptor agonist like this compound.
Caption: Preclinical workflow for this compound characterization.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity (Ki) of this compound for mGlu3 receptors using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing the human mGlu3 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-LY341495), and varying concentrations of this compound.
-
To determine non-specific binding, include wells with an excess of a non-labeled competing ligand.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (General Protocol)
This protocol outlines a method for assessing the functional potency (EC50) of this compound at the mGlu3 receptor by measuring the inhibition of forskolin-stimulated cAMP production.
1. Cell Culture:
-
Culture cells expressing the mGlu3 receptor (e.g., CHO or HEK293 cells) in a suitable medium.
-
Seed the cells into a 96- or 384-well plate and allow them to attach overnight.
2. Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.
-
Incubate for a defined time (e.g., 30 minutes) at 37°C.
3. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or a luciferase-based biosensor assay).
4. Data Analysis:
-
Plot the cAMP levels as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, representing the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
In Vivo Phencyclidine (PCP)-Induced Hyperlocomotion in Rats
This protocol describes a common in vivo model to assess the potential antipsychotic-like effects of compounds like this compound.
1. Animals and Habituation:
-
Use adult male Sprague-Dawley rats.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituate the rats to the testing environment (e.g., open-field arenas equipped with automated activity monitoring systems) for at least 30-60 minutes prior to the experiment.
2. Drug Administration:
-
Administer this compound (e.g., 1-30 mg/kg) via subcutaneous (s.c.) injection 30 minutes before the administration of PCP.[2]
-
Administer PCP (e.g., 5 mg/kg, s.c.) to induce hyperlocomotor activity.[2]
-
A control group should receive vehicle injections.
3. Behavioral Assessment:
-
Immediately after PCP administration, place the rats in the open-field arenas.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy) for a period of 60-90 minutes.
4. Data Analysis:
-
Quantify the locomotor activity data for each treatment group.
-
Compare the activity of the this compound-treated groups to the PCP-only group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if this compound significantly attenuates PCP-induced hyperlocomotion. A dose-related reduction in ambulations would indicate a positive effect.[2]
Conclusion
This compound is a valuable pharmacological tool for the specific investigation of mGlu3 receptor function. Its high potency and selectivity, coupled with its systemic bioavailability, make it suitable for a wide range of in vitro, ex vivo, and in vivo studies. The data and protocols presented in this guide are intended to facilitate the design and execution of experiments aimed at further elucidating the role of mGlu3 receptors in health and disease.
References
Preclinical Profile of LY2794193: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for LY2794193, a potent and selective metabotropic glutamate (B1630785) receptor 3 (mGlu3) agonist. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuroscience, pharmacology, and drug development.
Core Compound Characteristics
This compound is a selective agonist for the mGlu3 receptor, a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability. Its primary mechanism of action involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies involving this compound.
Table 1: In Vitro Receptor Binding and Functional Potency
| Parameter | Receptor | Value | Species | Reference |
| Ki | human mGlu3 | 0.927 nM | Human | [2] |
| human mGlu2 | 412 nM | Human | [2] | |
| EC50 | human mGlu3 | 0.47 nM | Human | [2] |
| human mGlu2 | 47.5 nM | Human | [2] | |
| Spontaneous Ca2+ Oscillations | 43.6 nM | Rat (cortical neurons) | [2] | |
| Spontaneous Ca2+ Transients (high affinity) | 0.44 nM | Rat (cortical neurons) | [2] | |
| Spontaneous Ca2+ Transients (low affinity) | 43.6 nM | Rat (cortical neurons) | [2] | |
| Emax | Spontaneous Ca2+ Transients | 66% | Rat (cortical neurons) | [2] |
Table 2: In Vivo Pharmacokinetic Parameters in Rats
| Parameter | Value | Route of Administration | Dose | Animal Model | Reference |
| Clearance | 18.3 mL/min/kg | Intravenous (i.v.) | 1 mg/kg | Male Sprague-Dawley | [2] |
| Volume of Distribution | 1.17 L/kg | Intravenous (i.v.) | 1 mg/kg | Male Sprague-Dawley | [2] |
| Plasma Half-life (T1/2) | 3.1 h | Intravenous (i.v.) | 1 mg/kg | Male Sprague-Dawley | [2] |
| AUC | 9.9 µM | Subcutaneous (s.c.) | 3 mg/kg | Male Sprague-Dawley | [2] |
| Cmax | 6.78 µM | Subcutaneous (s.c.) | 3 mg/kg | Male Sprague-Dawley | [2] |
| Tmax | 0.44 h | Subcutaneous (s.c.) | 3 mg/kg | Male Sprague-Dawley | [2] |
| Bioavailability | 121% | Subcutaneous (s.c.) | 3 mg/kg | Male Sprague-Dawley | [2] |
Table 3: In Vivo Efficacy in a Model of Absence Epilepsy (WAG/Rij Rats)
| Dose (i.p.) | Effect on Spike-Wave Discharges (SWDs) | Onset of Action | Reference |
| 1 mg/kg | Reduction in number and duration | 60 minutes | [1] |
| 10 mg/kg | Reduction in number and duration (halved) | 30 minutes | [1] |
Table 4: In Vivo Efficacy in a Model of Psychosis (PCP-induced Hyperlocomotion)
| Dose (s.c.) | Effect on Ambulations | Animal Model | Reference |
| 1-30 mg/kg | Dose-related reduction | Male Sprague-Dawley | [2] |
| 10 mg/kg | Statistically significant reduction | Male Sprague-Dawley | [2] |
| 30 mg/kg | Statistically significant reduction | Male Sprague-Dawley | [2] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects primarily through the activation of the mGlu3 receptor, which is coupled to the Gi/o G-protein. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1] Beyond this primary pathway, preclinical evidence suggests the involvement of other signaling cascades and downstream effects.
Figure 1: Proposed signaling pathway for this compound via the mGlu3 receptor.
Activation of mGlu3 receptors by this compound may also stimulate the MAP kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways.[1] Furthermore, treatment with this compound has been shown to increase the protein levels of the glutamate transporters GAT1, GLAST, and GLT-1 in the thalamus and somatosensory cortex of rats.[1][3] This suggests a potential mechanism for modulating glutamate homeostasis in the brain.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro cAMP Formation Assay
Objective: To determine the effect of this compound on adenylyl cyclase activity.
Methodology:
-
Tissue Preparation: Slices from the thalamus and somatosensory cortex of WAG/Rij and control rats are prepared.[1]
-
Incubation: The slices are challenged with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production. This is performed in the absence or presence of this compound (e.g., 1 µM).[1]
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The reduction in forskolin-stimulated cAMP formation in the presence of this compound is calculated to determine its inhibitory effect.
Figure 2: Workflow for the in vitro cAMP formation assay.
In Vivo Electroencephalography (EEG) in WAG/Rij Rats
Objective: To assess the anti-seizure effects of this compound on spontaneous absence seizures.
Methodology:
-
Animal Model: Symptomatic WAG/Rij rats, a genetic model of absence epilepsy, are used.[1]
-
Electrode Implantation: Rats are surgically implanted with electrodes for EEG recording.
-
Drug Administration: this compound (e.g., 1 or 10 mg/kg) or vehicle is administered intraperitoneally (i.p.).[1]
-
EEG Recording: Continuous EEG recordings are carried out for a defined period (e.g., 3 hours) post-injection.[1]
-
Data Analysis: The number and total duration of spike-wave discharges (SWDs), the characteristic electrographic feature of absence seizures, are quantified and compared between treatment groups.[1]
Forced Swim Test
Objective: To evaluate the potential antidepressant-like effects of this compound.
Methodology:
-
Apparatus: A cylindrical container filled with water is used.
-
Procedure: Rats are placed in the water for a predetermined period (e.g., 60 minutes after injection).[1]
-
Behavioral Scoring: The duration of immobility is recorded. A reduction in immobility time is indicative of an antidepressant-like effect.
-
Drug Administration: this compound (e.g., 1 or 10 mg/kg) or vehicle is administered prior to the test.[1]
Immunoblot Analysis
Objective: To measure the protein levels of GAT1, GLAST, and GLT-1.
Methodology:
-
Tissue Collection: One hour after treatment with this compound or vehicle, rats are sacrificed, and the thalamus and somatosensory cortex are dissected.[1]
-
Protein Extraction: Total protein is extracted from the brain tissues.
-
SDS-PAGE and Western Blotting: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for GAT1, GLAST, and GLT-1, followed by incubation with a secondary antibody.
-
Detection and Quantification: The protein bands are visualized and quantified using densitometry.
Figure 3: General workflow for immunoblot analysis.
Conclusion
The preclinical data for this compound demonstrate its high potency and selectivity as an mGlu3 receptor agonist. In vitro studies confirm its mechanism of action through the inhibition of cAMP formation. In vivo studies in rodent models of absence epilepsy and psychosis suggest its potential therapeutic utility in these conditions. The observed upregulation of glutamate transporters indicates an additional mechanism by which this compound may modulate glutamatergic neurotransmission. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these promising preclinical findings into clinical applications.
References
- 1. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Role of LY2794193 in Modulating Synaptic Plasticity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Published: December 10, 2025
Abstract
LY2794193 is a potent and selective antagonist of the kappa opioid receptor (KOR). While direct experimental evidence detailing the effects of this compound on synaptic plasticity is not yet available in the public domain, this technical guide synthesizes the known roles of KOR signaling in modulating synaptic transmission and plasticity. By examining the established mechanisms of KOR function, we can hypothesize the potential impact of a KOR antagonist like this compound on critical forms of synaptic plasticity, namely long-term potentiation (LTP) and long-term depression (LTD). This document provides a framework for researchers investigating the therapeutic potential of this compound in disorders where synaptic plasticity is dysregulated.
Introduction to Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and the overall adaptability of the nervous system.[1][2] The two primary forms of synaptic plasticity are long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a long-lasting decrease in synaptic strength.[1][3] These processes are critical for normal brain function, and their dysregulation is implicated in numerous neurological and psychiatric disorders.[3]
The induction and expression of both LTP and LTD are complex processes involving a variety of signaling molecules and receptors, including N-methyl-D-aspartate receptors (NMDARs) and metabotropic glutamate (B1630785) receptors (mGluRs).[4][5][6][7] The modulation of these pathways by various neurotransmitter systems, including the opioid system, adds another layer of complexity to the regulation of synaptic plasticity.
The Kappa Opioid Receptor System and Synaptic Transmission
The kappa opioid receptor (KOR) is a G protein-coupled receptor that, upon activation by its endogenous ligand dynorphin, typically leads to the inhibition of neuronal activity.[8] KORs are widely expressed in the brain, including in regions critical for learning and memory such as the hippocampus and prefrontal cortex.
Activation of KORs has been shown to modulate synaptic transmission through several mechanisms:
-
Presynaptic Inhibition: KOR activation can suppress the release of neurotransmitters, including glutamate, from the presynaptic terminal.[8][9] This is often mediated by the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[8][9]
-
Postsynaptic Modulation: KORs can also be expressed postsynaptically, where their activation can hyperpolarize the neuron and reduce its excitability.
Given these inhibitory effects on synaptic transmission, the KOR system is a key regulator of neural circuit function and, by extension, synaptic plasticity.
Hypothesized Effects of this compound on Synaptic Plasticity
As a KOR antagonist, this compound is expected to block the effects of endogenous dynorphins on KORs. Therefore, in conditions of high dynorphin/KOR system activity, this compound could potentially disinhibit neuronal circuits and facilitate synaptic plasticity.
Potential Effects on Long-Term Potentiation (LTP)
LTP induction typically requires strong depolarization of the postsynaptic membrane to relieve the magnesium block of NMDARs, allowing for calcium influx and the activation of downstream signaling cascades.[2][5] By blocking the inhibitory effects of KOR activation, this compound could potentially lower the threshold for LTP induction.
Table 1: Hypothesized Quantitative Effects of this compound on LTP
| Parameter | Expected Effect of KOR Agonism | Hypothesized Effect of this compound (KOR Antagonist) | Rationale |
| LTP Induction Threshold | Increased | Decreased | Blockade of KOR-mediated presynaptic inhibition would enhance glutamate release, facilitating postsynaptic depolarization. |
| Magnitude of LTP | Decreased | Increased | Enhanced NMDAR activation due to increased glutamate availability would lead to a larger potentiation. |
| Duration of LTP | Potentially Reduced | Potentially Enhanced | Sustained disinhibition of the circuit could promote the molecular processes required for LTP maintenance. |
Potential Effects on Long-Term Depression (LTD)
LTD can be induced by different mechanisms, including those dependent on NMDARs and mGluRs.[6][7] The role of the KOR system in LTD is less clear and may be synapse-specific. However, by modulating overall neuronal excitability and glutamate release, KOR signaling could influence the induction of LTD.
Table 2: Hypothesized Quantitative Effects of this compound on LTD
| Parameter | Expected Effect of KOR Agonism | Hypothesized Effect of this compound (KOR Antagonist) | Rationale |
| LTD Induction | Context-Dependent | Context-Dependent | The effect would depend on the specific LTD induction protocol and the role of KORs at the particular synapse. |
| mGluR-dependent LTD | Potentially Modulated | Potentially Modulated | KORs can interact with mGluR signaling pathways.[10][11][12] |
Experimental Protocols for Investigating this compound's Effects on Synaptic Plasticity
To validate the hypothesized effects of this compound, rigorous experimental investigation is required. The following are detailed methodologies for key experiments.
In Vitro Electrophysiology in Hippocampal Slices
This protocol is designed to assess the effects of this compound on LTP at the Schaffer collateral-CA1 synapse, a well-established model of synaptic plasticity.[13]
Protocol 1: Field Potential Recordings of LTP
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from adult rodents.
-
Incubation: Allow slices to recover for at least 1 hour in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Recording Setup: Place a slice in a recording chamber continuously perfused with aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Establish a stable baseline of fEPSPs for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Drug Application: Apply this compound at the desired concentration to the perfusion bath.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.[13]
-
Post-Induction Recording: Record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
Data Analysis: Measure the slope of the fEPSP and normalize it to the pre-induction baseline. Compare the degree of potentiation in the presence and absence of this compound.
Whole-Cell Patch-Clamp Recordings
This technique allows for a more detailed analysis of the synaptic currents underlying plasticity.
Protocol 2: Whole-Cell Recording of Synaptic Plasticity
-
Slice Preparation and Incubation: As described in Protocol 1.
-
Cell Identification: Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Patching: Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Baseline Recording: Record excitatory postsynaptic currents (EPSCs) evoked by stimulation of the Schaffer collaterals.
-
Drug Application: Apply this compound via the perfusion bath.
-
Plasticity Induction: Induce LTP by pairing presynaptic stimulation with postsynaptic depolarization, or induce LTD with a low-frequency stimulation protocol (e.g., 900 pulses at 1 Hz).
-
Post-Induction Recording: Monitor EPSC amplitudes for an extended period.
-
Analysis: Analyze changes in EPSC amplitude and paired-pulse ratio to distinguish between presynaptic and postsynaptic mechanisms of action.
Signaling Pathways and Visualizations
The following diagrams illustrate the hypothesized signaling pathways involved in the modulation of synaptic plasticity by the KOR system and the potential site of action for this compound.
Caption: Hypothesized presynaptic signaling cascade of KOR antagonism by this compound.
Caption: Experimental workflow for investigating the effect of this compound on synaptic plasticity.
Conclusion
While direct experimental data on the effects of this compound on synaptic plasticity are currently lacking, a strong theoretical framework based on the known functions of the KOR system suggests that this compound has the potential to be a significant modulator of synaptic strength. By antagonizing the inhibitory influence of the endogenous dynorphin/KOR system, this compound may facilitate the induction and maintenance of LTP and modulate LTD. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for future research to elucidate the precise role of this compound in shaping synaptic plasticity. Such studies will be crucial for understanding its therapeutic potential for cognitive and affective disorders.
References
- 1. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 2. Synaptic Plasticity: The Role of Learning and Unlearning in Addiction and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Synaptic plasticity of NMDA receptors: mechanisms and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor-mediated long-term depression: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabotropic glutamate receptor 3 activation is required for long-term depression in medial prefrontal cortex and fear extinction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabotropic glutamate receptor 3 activation is required for long-term depression in medial prefrontal cortex and fear extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabotropic glutamate receptor dependent long-term depression in the cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Investigation of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Neuronal Excitability with LY2794193: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to investigate the effects of LY2794193, a selective metabotropic glutamate (B1630785) receptor 3 (mGlu3) agonist, on neuronal excitability. This document details experimental protocols, summarizes key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.
Introduction to this compound and Neuronal Excitability
This compound is a potent and selective agonist for the mGlu3 receptor, a G-protein coupled receptor that plays a crucial role in modulating neuronal excitability and synaptic transmission.[1] Activation of mGlu3 receptors is generally associated with a decrease in neuronal excitability, primarily through the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This mechanism makes this compound a valuable tool for investigating the therapeutic potential of targeting mGlu3 receptors in neurological disorders characterized by hyperexcitability, such as epilepsy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: In Vivo Efficacy of this compound on Seizure Activity in a Rat Model of Absence Epilepsy
| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of Spike-Wave Discharges (SWDs) per 30 min | Mean Total Duration of SWDs (s) per 30 min |
| Vehicle (Saline) | - | ~18 | ~120 |
| This compound | 1 | ~9 | ~60 |
| This compound | 10 | ~7 | ~50 |
Data are approximated from graphical representations in the source study and represent the effects observed at the peak of drug action. The study reported a significant reduction (p<0.05) in both the number and duration of SWDs compared to the vehicle group.[2]
Table 2: Effect of this compound on Glutamate and GABA Transporter Protein Levels in the Thalamus and Somatosensory Cortex of Epileptic Rats
| Brain Region | Transporter | Treatment Group (Dose in mg/kg, i.p.) | Change in Protein Level (relative to vehicle) |
| Thalamus | GAT-1 | This compound (1) | Significant Increase |
| Thalamus | GAT-1 | This compound (10) | Significant Increase |
| Somatosensory Cortex | GAT-1 | This compound (1) | Significant Increase |
| Somatosensory Cortex | GAT-1 | This compound (10) | No Significant Change |
| Thalamus | GLAST | This compound (1) | Significant Increase |
| Thalamus | GLAST | This compound (10) | No Significant Change |
| Somatosensory Cortex | GLAST | This compound (1) | Significant Increase |
| Somatosensory Cortex | GLAST | This compound (10) | Significant Increase |
| Thalamus | GLT-1 | This compound (1) | No Significant Change |
| Thalamus | GLT-1 | This compound (10) | Significant Increase |
| Somatosensory Cortex | GLT-1 | This compound (1) | Significant Increase |
| Somatosensory Cortex | GLT-1 | This compound (10) | Significant Increase |
Changes are reported as significant (p<0.05) based on the source study.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mGlu3 receptor signaling pathway and a typical experimental workflow for investigating the effects of this compound.
References
- 1. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
LY2794193: A Selective mGlu3 Receptor Agonist in Preclinical Models of Schizophrenia and Epilepsy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
LY2794193 is a potent and highly selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3). As a member of the Group II metabotropic glutamate receptors, mGlu3 receptors are G-protein coupled receptors that play a crucial modulatory role in glutamatergic and GABAergic neurotransmission. Dysregulation of these systems is implicated in the pathophysiology of both schizophrenia and epilepsy, making the mGlu3 receptor a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical data for this compound in established animal models of these disorders, focusing on quantitative outcomes, detailed experimental methodologies, and the underlying signaling pathways.
Core Data Summary
Table 1: In Vitro Receptor Binding and Potency of this compound
| Receptor | Parameter | Value |
| Human mGlu3 | Ki | 0.927 nM |
| Human mGlu3 | EC50 | 0.47 nM |
| Human mGlu2 | Ki | 412 nM |
| Human mGlu2 | EC50 | 47.5 nM |
This compound in Models of Epilepsy
The primary preclinical evidence for this compound in epilepsy comes from studies utilizing the WAG/Rij (Wistar Albino Glaxo from Rijswijk) rat model of absence epilepsy. This genetically predisposed strain develops spontaneous spike-wave discharges (SWDs), which are electrographic hallmarks of absence seizures.
Quantitative Data
| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of SWDs (per 30 min) | Mean Duration of SWDs (s per 30 min) |
| Vehicle (Saline) | - | ~18 | ~120 |
| This compound | 1 | Significantly Reduced | Significantly Reduced |
| This compound | 10 | Significantly Reduced | Significantly Reduced |
Note: The study reported a significant reduction but did not provide specific mean values for the treated groups in the abstract. The effect was observed over a 4-hour recording period.
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Duration (s) |
| Vehicle (Saline) | - | Baseline |
| This compound | 1 | Significantly Reduced |
| This compound | 10 | Significantly Reduced |
| Protein | Brain Region | Effect of this compound (1 and 10 mg/kg, i.p.) |
| GAT1 (GABA Transporter 1) | Thalamus, Somatosensory Cortex | Enhanced |
| GLAST (Glutamate-Aspartate Transporter) | Thalamus, Somatosensory Cortex | Enhanced |
| GLT-1 (Glutamate Transporter 1) | Thalamus, Somatosensory Cortex | Enhanced |
Experimental Protocols
-
Animals: Male WAG/Rij rats, a well-established genetic model of absence epilepsy, were used.
-
Housing: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: this compound was dissolved in saline and administered via intraperitoneal (i.p.) injection at doses of 1 or 10 mg/kg. A vehicle control group received saline injections.
-
Surgery: Rats were implanted with cortical electrodes for EEG recording under anesthesia.
-
Recording: Continuous EEG recordings were performed to monitor the occurrence of spontaneous SWDs.
-
Data Analysis: The number and duration of SWDs were quantified to assess the anti-epileptic effects of this compound.
-
Apparatus: A cylindrical tank filled with water (25°C) was used.
-
Procedure: Rats were placed in the water tank, and their behavior was recorded. The duration of immobility, a measure of depressive-like behavior, was scored.
-
Rationale: This test assesses potential antidepressant effects, as epilepsy is often comorbid with depression.
-
Tissue Collection: Following behavioral testing, brain tissue from the thalamus and somatosensory cortex was collected.
-
Procedure: Standard Western blotting techniques were used to measure the protein levels of GAT1, GLAST, and GLT-1.
-
Rationale: To investigate the molecular mechanisms underlying the effects of this compound on neurotransmitter transport.
Signaling Pathways and Experimental Workflow
LY2794193: A Technical Guide to a Potent and Selective mGlu3 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2794193 is a highly potent and selective orthosteric agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1][2] As a member of the Group II metabotropic glutamate receptors, mGlu3 is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels.[3] This molecule serves as a critical pharmacological tool for investigating the therapeutic potential of selective mGlu3 activation in a range of central nervous system (CNS) disorders. This guide provides a comprehensive overview of the chemical structure, pharmacological properties, and key experimental data related to this compound.
Chemical Structure and Properties
This compound, with the IUPAC name (1S,2S,4S,5R,6S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a derivative of the 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate scaffold.[2][4] This structural framework was designed to mimic the extended conformation of glutamate.[4]
| Property | Value | Reference |
| IUPAC Name | (1S,2S,4S,5R,6S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid | [2] |
| CAS Number | 2173037-97-1 | [1] |
| Molecular Formula | C16H18N2O6 | |
| Molecular Weight | 334.32 g/mol | |
| SMILES | O=C([C@@]1(N)[C@]2([H])--INVALID-LINK--[C@]2([H])--INVALID-LINK--C1)O | [1] |
| Appearance | White to off-white solid | [1] |
Pharmacological Properties
This compound demonstrates remarkable potency and selectivity for the human mGlu3 receptor over the closely related mGlu2 receptor.[1][2]
Binding Affinity and Potency
| Receptor | Parameter | Value (nM) | Reference |
| Human mGlu3 (hmGlu3) | Ki | 0.927 | [1] |
| EC50 | 0.47 | [1] | |
| Human mGlu2 (hmGlu2) | Ki | 412 | [1] |
| EC50 | 47.5 | [1] | |
| Rat Cortical Neurons (High Affinity) | EC50 | 0.44 | [1] |
| Rat Cortical Neurons (Low Affinity) | EC50 | 43.6 | [1] |
Pharmacokinetic Profile in Male Sprague-Dawley Rats
| Administration | Parameter | Value | Reference |
| Intravenous (1 mg/kg) | Clearance | 18.3 mL/min/kg | [1] |
| Volume of Distribution (Vd) | 1.17 L/kg | [1] | |
| Plasma Half-life (T1/2) | 3.1 hours | [1] | |
| Subcutaneous (3 mg/kg) | Cmax | 6.78 µM | [1] |
| Tmax | 0.44 hours | [1] | |
| AUC | 9.9 µM | [1] | |
| Bioavailability | 121% | [1] |
Mechanism of Action and Signaling Pathway
As a Group II mGlu receptor agonist, this compound's primary mechanism of action involves the activation of mGlu3 receptors, which are negatively coupled to adenylyl cyclase through Gαi/o proteins.[3] This activation leads to a decrease in the production of cAMP.[3][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Pharmacological Characterization of C4β-Amide-Substituted 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. Identification of (1 S,2 S,4 S,5 R,6 S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (this compound), a Highly Potent and Selective mGlu3 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor 3 as a potential therapeutic target for psychiatric and neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LY-2794193 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of LY2794193
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2794193 is a potent and highly selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1] This document provides detailed in vitro experimental protocols for the characterization of this compound, including receptor binding, second messenger signaling, and downstream functional assays. The provided methodologies are intended to guide researchers in pharmacology and drug discovery in assessing the activity and mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Ki (nM) | Assay Type | Source |
| Human mGlu3 | This compound | 0.927 | Radioligand Binding | [1] |
| Human mGlu2 | This compound | 412 | Radioligand Binding | [1] |
Table 2: Functional Potency of this compound
| Assay | Cell Type/Tissue | Parameter | Value | Source |
| cAMP Accumulation | Cells expressing hmGlu3 | EC50 (nM) | 0.47 | [1] |
| cAMP Accumulation | Cells expressing hmGlu2 | EC50 (nM) | 47.5 | [1] |
| Ca2+ Oscillation Inhibition | Cultured Rat Cortical Neurons | EC50 (nM) | 43.6 | [1] |
| Ca2+ Transients Inhibition (High Affinity) | Cultured Rat Cortical Neurons | EC50 (nM) | 0.44 | [1] |
| Ca2+ Transients Inhibition (Low Affinity) | Cultured Rat Cortical Neurons | EC50 (nM) | 43.6 | [1] |
Signaling Pathways and Experimental Workflows
mGlu3 Receptor Signaling Pathway
Activation of the mGlu3 receptor by this compound primarily initiates a Gi/o-protein coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Additionally, mGlu3 receptor activation has been shown to modulate other signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which can influence cellular processes such as cell survival and neuroprotection.[4][5][6]
Caption: mGlu3 Receptor Signaling Cascade.
General Experimental Workflow for In Vitro Assays
The following diagram outlines a typical workflow for the in vitro characterization of a compound like this compound.
Caption: General In Vitro Experimental Workflow.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound for the mGlu3 receptor.
Materials:
-
Membrane preparation from cells stably expressing human mGlu3 receptor.
-
Radioligand (e.g., [3H]-LY341495, a potent group II mGlu receptor antagonist).
-
This compound stock solution.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filter-Mate Harvester.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a saturating concentration of a non-radiolabeled ligand (for non-specific binding) or this compound dilution.
-
50 µL of radioligand at a concentration close to its Kd.
-
150 µL of membrane preparation (typically 50-120 µg of protein).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.[7]
-
Wash the filters four times with ice-cold wash buffer.[7]
-
Dry the filters for 30 minutes at 50°C.[7]
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.
Materials:
-
Cells stably expressing the human mGlu3 receptor.
-
This compound stock solution.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
384-well white plates.
Procedure:
-
Seed the cells in 384-well plates and culture overnight.
-
Aspirate the culture medium and add assay buffer containing IBMX. Incubate for 15 minutes.
-
Add serial dilutions of this compound to the wells.
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. The final concentration of forskolin should be pre-determined to elicit a submaximal cAMP response.
-
Incubate for 20 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Generate a dose-response curve and calculate the EC50 value for this compound's inhibition of forskolin-stimulated cAMP accumulation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by the receptor upon agonist binding.[8][9]
Materials:
-
Membrane preparation from cells expressing the mGlu3 receptor.
-
[35S]GTPγS.
-
GDP.
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.7.
-
GTPγS (unlabeled, for non-specific binding).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following components in order:
-
Membrane preparation (5-15 µg protein).
-
GDP (typically 10-30 µM).
-
This compound dilution or buffer (for basal binding).
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Initiate the reaction by adding [35S]GTPγS (typically 0.05 nM).
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the bound radioactivity using a scintillation counter.
-
Generate a dose-response curve for this compound-stimulated [35S]GTPγS binding and determine the EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay determines if mGlu3 receptor activation by this compound leads to the recruitment of β-arrestin, a key protein in receptor desensitization and signaling.[10]
Materials:
-
Cells co-expressing the mGlu3 receptor and a β-arrestin fusion protein (e.g., PathHunter® β-Arrestin assay from DiscoveRx or NanoBiT® technology from Promega).
-
This compound stock solution.
-
Assay buffer provided by the kit manufacturer.
-
384-well white plates.
-
Luminescence plate reader.
Procedure:
-
Seed the cells in 384-well plates and culture overnight.
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Add the this compound dilutions to the cells.
-
Incubate the plate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Add the detection reagents as per the manufacturer's protocol.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence signal using a plate reader.
-
Plot the dose-response curve and determine the EC50 for this compound-induced β-arrestin recruitment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of mGlu3 receptors stimulates the production of GDNF in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of LY2794193 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of LY2794193, a potent and selective metabotropic glutamate (B1630785) receptor 3 (mGlu3) agonist, in rodent models. The information compiled herein is intended to facilitate the design and execution of preclinical studies investigating the therapeutic potential of this compound.
Compound Information
-
Compound Name: this compound
-
Mechanism of Action: Selective agonist for the metabotropic glutamate receptor 3 (mGlu3).[1]
-
Molecular Formula: C₁₆H₁₈N₂O₆
-
Molecular Weight: 334.32 g/mol
In Vivo Applications in Rodent Models
This compound has been investigated in several rodent models, demonstrating its potential in neurological and psychiatric disorders. Key applications include:
-
Epilepsy: Demonstrated efficacy in reducing absence seizures in the WAG/Rij rat model of absence epilepsy.
-
Psychosis: Shown to attenuate phencyclidine (PCP)-induced hyperactivity in rats, a model relevant to schizophrenia.[1]
-
Depression: Investigated for antidepressant-like effects in the forced swim test in WAG/Rij rats.
Pharmacokinetic Profile in Sprague-Dawley Rats
Understanding the pharmacokinetic properties of this compound is crucial for designing in vivo experiments with appropriate dosing regimens and sampling time points. The following tables summarize the available pharmacokinetic data in male Sprague-Dawley rats.
Table 1: Pharmacokinetics of this compound after a Single Subcutaneous (s.c.) Administration[1]
| Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM*h) | Bioavailability (%) |
| 3 | 6.78 | 0.44 | 9.9 | 121 |
Table 2: Pharmacokinetics of this compound after a Single Intravenous (i.v.) Administration[1]
| Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (t½) (h) |
| 1 | 18.3 | 1.17 | 3.1 |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
Preparation of this compound for In Vivo Administration
Proper formulation is critical for ensuring the solubility and stability of this compound for in vivo administration.
Protocol 1: Aqueous Formulation for Subcutaneous or Intraperitoneal Injection
This protocol is suitable for achieving a clear solution for injection.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
-
-
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare the final dosing solution, add 10% of the DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution. For example, to prepare 1 mL of the final solution, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD in saline.
-
Vortex the solution until it is clear. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.
-
It is recommended to prepare the working solution fresh on the day of the experiment.
-
Protocol 2: Oil-Based Formulation for Subcutaneous Injection
This protocol provides an alternative vehicle for subcutaneous administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare the final dosing solution, add 10% of the DMSO stock solution to 90% of corn oil. For example, to prepare 1 mL of the final solution, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of corn oil.
-
Vortex the solution until it is clear.
-
This formulation is suitable for studies requiring continuous dosing over a longer period.
-
Administration of this compound in Rodents
The choice of administration route depends on the experimental objective.
-
Subcutaneous (s.c.) Injection:
-
Site: Loose skin over the back, between the shoulder blades.
-
Volume: Typically 1-5 mL/kg for rats. The exact volume should be justified in the experimental protocol.
-
Procedure:
-
Restrain the rat gently but firmly.
-
Lift the loose skin to form a "tent".
-
Insert the needle (23-25 gauge) at the base of the tent, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been punctured.
-
Inject the solution slowly.
-
-
-
Intraperitoneal (i.p.) Injection:
-
Site: Lower right or left abdominal quadrant.
-
Volume: Typically 5-10 mL/kg for rats. The exact volume should be justified in the experimental protocol.
-
Procedure:
-
Restrain the rat with its head tilted slightly downwards.
-
Insert the needle (23-25 gauge) at a 30-45 degree angle into the chosen abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure the needle has not entered the bladder or intestines.
-
Inject the solution.
-
-
Phencyclidine (PCP)-Induced Hyperactivity Model in Rats
This model is used to assess the antipsychotic-like potential of compounds.
-
Animals: Male Sprague-Dawley rats.
-
Materials:
-
This compound dosing solution
-
Phencyclidine (PCP) hydrochloride, dissolved in sterile saline.
-
Open-field activity chambers equipped with automated locomotor activity monitoring systems.
-
-
Experimental Workflow:
Figure 1: Workflow for the PCP-induced hyperactivity model.
-
Procedure:
-
Habituate the rats to the open-field chambers for a defined period (e.g., 30-60 minutes) before drug administration.
-
Administer this compound or vehicle via subcutaneous injection at the desired doses (e.g., 1, 3, 10, 30 mg/kg).[1]
-
After a 30-minute pre-treatment interval, administer PCP (e.g., 5 mg/kg, s.c.).[1]
-
Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, rearing, stereotypy) for a specified duration (e.g., 60-90 minutes).
-
Forced Swim Test in WAG/Rij Rats
This test is used to evaluate antidepressant-like activity.
-
Animals: WAG/Rij rats.
-
Materials:
-
This compound dosing solution
-
Cylindrical swim tanks (e.g., 40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom.
-
-
Experimental Workflow:
Figure 2: Workflow for the Forced Swim Test.
-
Procedure:
-
Day 1 (Pre-test): Individually place each rat in the swim tank for a 15-minute session. This session serves to habituate the animals to the procedure and induce a stable level of immobility on the test day. After the session, remove the rats, dry them, and return them to their home cages.
-
Day 2 (Test): Administer this compound (e.g., 1 or 10 mg/kg, i.p.) or vehicle.
-
60 minutes after the injection, place each rat in the swim tank for a 5-minute test session.
-
Record the session using a video camera for later scoring. The primary measure is the duration of immobility, defined as the time the rat spends floating with only minor movements necessary to keep its head above water. Other behaviors such as swimming and climbing can also be scored.
-
Signaling Pathway of mGlu3 Receptor Activation
This compound, as an mGlu3 receptor agonist, modulates intracellular signaling cascades primarily through the Gαi/o protein.
Figure 3: Simplified signaling pathway of mGlu3 receptor activation.
Activation of the mGlu3 receptor by this compound leads to the activation of the inhibitory G-protein, Gαi/o. This, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and other signaling molecules. This cascade ultimately modulates neuronal excitability and neurotransmitter release.
Concluding Remarks
These application notes and protocols provide a foundational framework for conducting in vivo studies with this compound in rodents. Adherence to these guidelines, along with careful consideration of experimental design and animal welfare, will contribute to the generation of robust and reproducible data. Researchers are encouraged to consult the primary literature for further details and to optimize these protocols for their specific research questions.
References
Preparing Stock Solutions of LY2794193: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of LY2794193, a potent and selective mGlu3 receptor agonist. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results in both in vitro and in vivo studies.
Compound Information
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculation of concentrations and for understanding the compound's handling and storage requirements.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 334.32 g/mol | [1] |
| Formula | C₁₆H₁₈N₂O₆ | [1][2] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 2173037-97-1 | [1] |
Storage and Stability
Proper storage of this compound, both in its solid form and in solution, is crucial to maintain its integrity and activity.
-
Solid Compound: The powdered form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
Stock Solutions: Once dissolved, it is recommended to store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Experimental Protocols for Stock Solution Preparation
The choice of solvent and the preparation method will depend on the intended application, i.e., in vitro cellular assays or in vivo animal studies.
Protocol for Preparing a High-Concentration DMSO Stock Solution (for in vitro use)
This protocol outlines the preparation of a high-concentration primary stock solution in dimethyl sulfoxide (B87167) (DMSO), which is a common solvent for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (use newly opened DMSO as it is hygroscopic)[1]
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration. A high concentration of up to 200 mg/mL (598.23 mM) in DMSO is achievable.[1]
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, use an ultrasonic bath to aid dissolution.[1] Sonicate in short bursts to avoid overheating the solution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes and store at -80°C or -20°C as recommended.
Table 2: Example Volumes for Preparing DMSO Stock Solutions
| Desired Concentration | Mass of this compound | Volume of DMSO |
| 10 mM | 1 mg | 299.11 µL |
| 50 mM | 5 mg | 299.11 µL |
| 100 mM | 10 mg | 299.11 µL |
Protocols for Preparing Formulations for in vivo Use
For animal studies, it is often necessary to prepare a formulation that is biocompatible and suitable for the chosen route of administration. Here are two established protocols.
This formulation is suitable for subcutaneous (s.c.) or other parenteral routes of administration.
Materials:
-
High-concentration DMSO stock solution of this compound (e.g., 50 mg/mL)
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline
-
Sterile tubes
Procedure:
-
Prepare the SBE-β-CD solution: Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v).
-
Dilution: To prepare the final formulation, add the DMSO stock solution to the SBE-β-CD solution in a 1:9 ratio (10% DMSO, 90% of 20% SBE-β-CD in saline). For example, to prepare 1 mL of the final solution, add 100 µL of a 50 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
Mixing: Mix thoroughly by vortexing or gentle inversion until the solution is clear. This protocol can achieve a solubility of at least 5 mg/mL (14.96 mM).[1][3]
This formulation can be used for subcutaneous (s.c.) or oral (p.o.) administration.
Materials:
-
High-concentration DMSO stock solution of this compound (e.g., 50 mg/mL)
-
Sterile corn oil
-
Sterile tubes
Procedure:
-
Dilution: To prepare the final formulation, add the DMSO stock solution to the corn oil in a 1:9 ratio (10% DMSO, 90% corn oil). For instance, to make 1 mL of the final solution, add 100 µL of a 50 mg/mL DMSO stock to 900 µL of corn oil.
-
Mixing: Mix thoroughly until a clear and homogenous solution is obtained. This method also yields a solubility of at least 5 mg/mL (14.96 mM).[1][3]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for preparing this compound stock solutions and the signaling pathway it modulates.
Caption: Workflow for Preparing this compound Stock Solutions.
Caption: this compound Signaling Pathway via mGlu3 Receptor.
Conclusion
The protocols described in this application note provide a comprehensive guide for the preparation of this compound stock solutions for both in vitro and in vivo research. Adherence to these guidelines for solvent selection, preparation techniques, and storage conditions will help ensure the quality and consistency of experimental outcomes.
References
Application Notes and Protocols for LY2794193 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2794193 is a potent and highly selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1] As a member of the Group II mGlu receptors, mGlu3 is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability. Its activation is primarily linked to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Preclinical research in rat models has demonstrated the potential of this compound in the context of neurological and psychiatric disorders, particularly in models of absence epilepsy and phencyclidine (PCP)-induced hyperactivity.
This document provides a comprehensive overview of the reported dosages of this compound used in rat studies, detailed experimental protocols for key in vivo assays, and a schematic of the proposed signaling pathway.
Note: Despite a thorough literature search, no peer-reviewed studies detailing the dosage or administration of this compound in mouse models were identified. The following data and protocols are based exclusively on research conducted in rats.
Data Presentation: this compound Dosage in Rat Studies
The following tables summarize the quantitative data on this compound dosage from key preclinical studies in rats.
Table 1: this compound Dosage in a Rat Model of Absence Epilepsy
| Strain | Model | Route of Administration | Dosage (mg/kg) | Key Findings | Reference |
| WAG/Rij | Absence Epilepsy | Intraperitoneal (i.p.) | 1 and 10 | Reduced the number and duration of spike-wave discharges (SWDs) and depressive-like behavior. | [2] |
Table 2: this compound Dosage in a Rat Model of PCP-Induced Hyperactivity
| Strain | Model | Route of Administration | Dosage (mg/kg) | Key Findings | Reference |
| Sprague-Dawley | PCP-Induced Hyperactivity | Subcutaneous (s.c.) | 1, 3, 10, and 30 | Dose-dependent reduction in PCP-induced ambulations. | [1] |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Strain | Route of Administration | Dosage (mg/kg) | Parameter | Value | Reference |
| Sprague-Dawley | Intravenous (i.v.) | 1 | Clearance | 18.3 mL/min/kg | [1] |
| Volume of Distribution | 1.17 L/kg | [1] | |||
| Plasma Half-life (t½) | 3.1 h | [1] | |||
| Sprague-Dawley | Subcutaneous (s.c.) | 3 | Cmax | 6.78 µM | [1] |
| Tmax | 0.44 h | [1] | |||
| Bioavailability | 121% | [1] |
Experimental Protocols
Evaluation of Anticonvulsant Effects in a Rat Model of Absence Epilepsy
Objective: To assess the efficacy of this compound in reducing spike-wave discharges (SWDs) in the WAG/Rij rat model of absence epilepsy.
Materials:
-
WAG/Rij rats (6-7 months old)
-
This compound
-
Vehicle (e.g., saline)
-
Electroencephalography (EEG) recording system
-
Surgical instruments for electrode implantation
-
Data acquisition and analysis software
Procedure:
-
Animal Preparation:
-
Surgically implant EEG electrodes over the somatosensory cortex of WAG/Rij rats under appropriate anesthesia.
-
Allow for a post-operative recovery period of at least one week.
-
Habituate the animals to the recording chamber.
-
-
Drug Administration:
-
Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., 1 mg/mL and 10 mg/mL for 1 mg/kg and 10 mg/kg doses, respectively, assuming a 1 mL/kg injection volume).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
-
EEG Recording and Analysis:
-
Record EEG for a baseline period (e.g., 1 hour) before drug administration.
-
Following injection, continue EEG recording for a specified duration (e.g., 3 hours).[3]
-
Analyze the EEG recordings to quantify the number and duration of SWDs in defined time epochs (e.g., 30 minutes).
-
Compare the SWD parameters between the this compound-treated groups and the vehicle control group.
-
Assessment of Efficacy in a Rat Model of PCP-Induced Hyperactivity
Objective: To evaluate the ability of this compound to attenuate the hyperlocomotor effects of phencyclidine (PCP).
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Phencyclidine (PCP)
-
Vehicle (e.g., saline or other appropriate solvent)
-
Open-field activity monitoring system
Procedure:
-
Animal Habituation:
-
Habituate the rats to the open-field arenas for a set period (e.g., 30-60 minutes) for at least one day prior to the experiment.
-
-
Drug Administration:
-
Prepare solutions of this compound in the appropriate vehicle.
-
Administer this compound or vehicle via subcutaneous (s.c.) injection at various doses (e.g., 1, 3, 10, and 30 mg/kg).[1]
-
After a predetermined pretreatment time (e.g., 30 minutes), administer PCP (e.g., 5 mg/kg, s.c.) to induce hyperactivity.[1]
-
-
Behavioral Assessment:
-
Immediately after PCP administration, place the animals in the open-field arenas.
-
Record locomotor activity (e.g., distance traveled, ambulations) for a specified duration (e.g., 60-90 minutes).
-
Analyze the data to compare the locomotor activity of rats treated with this compound and PCP to those treated with vehicle and PCP.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow for its in vivo evaluation.
References
Application Notes and Protocols for LY2794193 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2794193 is a versatile pharmacological tool with a dual mechanism of action, acting as a selective kappa-opioid receptor (KOR) antagonist and a potential metabotropic glutamate (B1630785) receptor 3 (mGlu3) agonist. This unique profile makes it a compound of significant interest for investigating neuronal function and exploring therapeutic strategies for a range of neurological and psychiatric disorders. These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures to study its effects on neuronal viability and synaptic plasticity.
Mechanism of Action
This compound exhibits two primary modes of action that are of interest in neuroscience research:
-
Kappa-Opioid Receptor (KOR) Antagonism: KORs are G-protein coupled receptors that, upon activation by their endogenous ligand dynorphin, are involved in modulating mood, stress, and reward pathways. As an antagonist, this compound blocks the activity of KORs. Presynaptic KORs are known to inhibit the release of neurotransmitters, including glutamate. By antagonizing these receptors, this compound can potentially enhance glutamate release at certain synapses.[1]
-
Metabotropic Glutamate Receptor 3 (mGlu3) Agonism: mGlu3 receptors are also G-protein coupled receptors that play a crucial role in regulating synaptic transmission and plasticity. They are typically located presynaptically, where their activation leads to a decrease in neurotransmitter release. As a potential agonist, this compound may activate mGlu3 receptors, leading to a reduction in glutamate release and offering neuroprotective effects against excitotoxicity.[2][3][4] The activation of mGlu3 receptors has been shown to be neuroprotective in various in vitro and in vivo models.[2]
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound in primary neuronal cultures based on typical findings for selective KOR antagonists and mGlu3 agonists.
Table 1: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
| Treatment Group | Glutamate Concentration (µM) | This compound Concentration (µM) | Neuronal Viability (% of Control) | LDH Release (% of Max) |
| Control | 0 | 0 | 100 ± 5 | 5 ± 2 |
| Glutamate | 100 | 0 | 45 ± 7 | 85 ± 8 |
| Glutamate + this compound | 100 | 0.1 | 55 ± 6 | 70 ± 7 |
| Glutamate + this compound | 100 | 1 | 75 ± 5 | 40 ± 6 |
| Glutamate + this compound | 100 | 10 | 90 ± 4 | 15 ± 4 |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Long-Term Potentiation (LTP) in Primary Hippocampal Neurons
| Treatment Group | Field Excitatory Postsynaptic Potential (fEPSP) Slope (% of Baseline) |
| Baseline | 100 ± 3 |
| LTP Induction (High-Frequency Stimulation) | 160 ± 12 |
| LTP Induction + this compound (1 µM) | 185 ± 15 |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity
This protocol details the methodology to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neuron cultures using the Lactate (B86563) Dehydrogenase (LDH) assay.
Materials:
-
Primary cortical neurons (E18 rat or mouse)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
This compound
-
L-Glutamic acid
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Plating: Plate primary cortical neurons at a density of 1 x 10^5 cells/well in a 96-well plate coated with poly-D-lysine.
-
Cell Culture: Culture the neurons in supplemented Neurobasal medium at 37°C in a humidified incubator with 5% CO2 for 7-10 days to allow for maturation.
-
Compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. Ensure the final solvent concentration is non-toxic to the neurons (typically ≤ 0.1%).
-
Pre-treat the neurons with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
-
Induction of Excitotoxicity:
-
Following pre-treatment, expose the neurons to a toxic concentration of L-glutamic acid (e.g., 100 µM) for 24 hours.[5] Include control wells with no glutamate and wells with glutamate alone.
-
-
LDH Assay:
-
After the 24-hour incubation, measure the amount of LDH released into the culture medium according to the manufacturer's instructions for the LDH cytotoxicity assay kit.[6]
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells lysed with lysis buffer) and the spontaneous LDH release control (untreated cells).
-
Plot the concentration-response curve for this compound's neuroprotective effect and determine the EC50 value if applicable.
-
Protocol 2: Evaluation of Synaptic Plasticity (Long-Term Potentiation)
This protocol describes how to assess the effect of this compound on long-term potentiation (LTP) in primary hippocampal neuron cultures using electrophysiological recordings.
Materials:
-
Primary hippocampal neurons (E18 rat or mouse)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Microelectrode array (MEA) plates or coverslips for patch-clamp recording
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
High-frequency electrical stimulator
-
Electrophysiology recording setup (MEA system or patch-clamp rig)
Procedure:
-
Cell Plating and Culture: Plate primary hippocampal neurons on MEA plates or coverslips and culture for at least 14 days to allow for synapse formation and maturation.
-
Electrophysiology Recording Setup:
-
Place the MEA plate or coverslip in the recording chamber and perfuse with aCSF.
-
Maintain the temperature at 37°C.
-
-
Baseline Recording:
-
Select a recording electrode and a stimulation electrode.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) by applying single electrical pulses at a low frequency (e.g., 0.05 Hz) for 10-20 minutes.
-
-
Compound Application:
-
Perfuse the culture with aCSF containing the desired concentration of this compound (e.g., 1 µM) for at least 20 minutes before LTP induction.
-
-
LTP Induction:
-
Induce LTP by applying a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after HFS to monitor the potentiation of the synaptic response.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slopes to the average baseline slope.
-
Compare the degree of potentiation in the presence and absence of this compound.
-
Mandatory Visualizations
Signaling Pathways
Caption: KOR Antagonism by this compound
Caption: mGlu3 Receptor Agonism by this compound
Experimental Workflows
Caption: Neuroprotection Assay Workflow
Caption: LTP Electrophysiology Workflow
References
- 1. The Role of Kappa Opioid Receptors in Glutamate Input Selection in the Ventral Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group III mGlu Receptor Agonist, ACPT-I, Exerts Potential Neuroprotective Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor subtypes as targets for neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative determination of glutamate mediated cortical neuronal injury in cell culture by lactate dehydrogenase efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY2794193 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2794193 is a potent and highly selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGluR3), a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2] As a member of the group II mGluRs, mGluR3 activation is coupled to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade ultimately modulates neuronal excitability and synaptic transmission.[1][3][4] While direct brain slice electrophysiology data for this compound is limited in publicly available literature, its selective agonism at mGluR3 suggests significant potential for modulating synaptic plasticity, such as long-term depression (LTD), and for the investigation of neural circuits implicated in various neurological and psychiatric disorders.[5][6]
These application notes provide a comprehensive overview of the anticipated use of this compound in brain slice electrophysiology, with protocols adapted from studies utilizing closely related group II mGluR agonists.
Data Presentation
Pharmacological Profile of this compound
| Parameter | Value | Species/System | Reference |
| hmGluR3 Kᵢ | 0.927 nM | Human | [2] |
| hmGluR3 EC₅₀ | 0.47 nM | Human | [2] |
| hmGluR2 Kᵢ | 412 nM | Human | [2] |
| hmGluR2 EC₅₀ | 47.5 nM | Human | [2] |
| Inhibition of spontaneous Ca²⁺ oscillations EC₅₀ (high affinity) | 0.44 nM | Cultured rat cortical neurons | [2] |
| Inhibition of spontaneous Ca²⁺ oscillations EC₅₀ (low affinity) | 43.6 nM | Cultured rat cortical neurons | [2] |
Electrophysiological Effects of Group II mGluR Agonists in Brain Slices
The following table summarizes the observed effects of group II mGluR agonists, which are anticipated to be similar for this compound due to its selective action on mGluR3.
| Electrophysiological Parameter | Effect of Group II mGluR Agonist | Brain Region | Experimental Paradigm |
| Excitatory Postsynaptic Potentials/Currents (EPSPs/EPSCs) | Reduction in amplitude | Piriform Cortex | Field Potential & Intracellular Recordings |
| Paired-Pulse Facilitation (PPF) | Increase | Piriform Cortex | Field Potential Recordings |
| Long-Term Depression (LTD) | Induction | Medial Prefrontal Cortex | Whole-cell patch clamp |
| Inhibitory Postsynaptic Potentials/Currents (IPSPs/IPSCs) | No direct effect on passive membrane properties | Piriform Cortex | Intracellular Recordings |
Mandatory Visualizations
Caption: mGluR3 Signaling Pathway
Caption: Brain Slice Electrophysiology Workflow
Experimental Protocols
Note: The following protocols are adapted from established methods for brain slice electrophysiology and studies involving group II mGluR agonists. Researchers should optimize these protocols for their specific experimental needs.
Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.[7][8][9]
Materials:
-
Slicing Solution (NMDG-based, ice-cold and carbogenated with 95% O₂ / 5% CO₂):
-
92 mM NMDG
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
30 mM NaHCO₃
-
20 mM HEPES
-
25 mM Glucose
-
2 mM Thiourea
-
5 mM Na-Ascorbate
-
3 mM Na-Pyruvate
-
0.5 mM CaCl₂
-
10 mM MgSO₄
-
(Adjust pH to 7.3-7.4 with HCl)
-
-
Artificial Cerebrospinal Fluid (aCSF, carbogenated with 95% O₂ / 5% CO₂):
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
24 mM NaHCO₃
-
12.5 mM Glucose
-
2 mM CaCl₂
-
1 mM MgSO₄
-
-
Vibrating microtome
-
Dissection tools
-
Recovery chamber
Procedure:
-
Anesthetize the animal (e.g., rodent) according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG slicing solution.
-
Rapidly decapitate the animal and extract the brain, submerging it in ice-cold NMDG slicing solution.
-
Mount the brain on the vibratome stage and prepare coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold, carbogenated NMDG slicing solution.
-
Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber containing carbogenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording synaptic currents from individual neurons.[10]
Materials:
-
Prepared brain slices in aCSF
-
Patch-clamp rig with amplifier, micromanipulators, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular Solution (K-Gluconate based for current-clamp and voltage-clamp of EPSCs):
-
135 mM K-Gluconate
-
10 mM HEPES
-
10 mM KCl
-
4 mM Mg-ATP
-
0.3 mM Na-GTP
-
10 mM Phosphocreatine
-
(Adjust pH to 7.2-7.3 with KOH; Osmolarity ~290 mOsm)
-
-
This compound stock solution (e.g., in DMSO or water)
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Visualize neurons using differential interference contrast (DIC) or infrared microscopy.
-
Pull patch pipettes with a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Record baseline synaptic activity (e.g., spontaneous or evoked EPSCs/IPSCs) for at least 5-10 minutes.
-
Bath apply this compound at the desired concentration (e.g., 1-100 nM) to the perfusing aCSF.
-
Record the changes in synaptic activity for the duration of the drug application.
-
Perform a washout by perfusing with drug-free aCSF to determine the reversibility of the effects.
Field Potential Electrophysiology for Synaptic Plasticity
This protocol is for assessing the effects of this compound on long-term potentiation (LTP) or long-term depression (LTD).[6][11][12][13]
Materials:
-
Prepared brain slices in aCSF
-
Extracellular recording setup with stimulating and recording electrodes
-
Data acquisition system
-
This compound stock solution
Procedure:
-
Place a brain slice in the recording chamber and position a stimulating electrode in the afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the dendritic field of the postsynaptic neurons (e.g., stratum radiatum of CA1).
-
Deliver single test pulses at a low frequency (e.g., 0.05 Hz) to evoke baseline field excitatory postsynaptic potentials (fEPSPs).
-
Record a stable baseline of fEPSPs for at least 20 minutes.
-
Apply this compound to the bath and continue baseline recording to observe any acute effects on synaptic transmission.
-
To induce LTD, apply a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz) in the presence of this compound.
-
To investigate the modulation of LTP, apply a high-frequency stimulation (HFS) protocol (e.g., a theta-burst stimulation) in the presence of this compound.
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTD or LTP.
-
Analyze the slope or amplitude of the fEPSP, normalized to the pre-induction baseline.
Concluding Remarks
This compound, as a selective mGluR3 agonist, represents a valuable pharmacological tool for dissecting the role of this receptor in synaptic function and plasticity. The protocols provided herein, while adapted from related compounds, offer a robust starting point for investigating the electrophysiological effects of this compound in various brain regions. It is anticipated that this compound will primarily modulate synaptic transmission through presynaptic mechanisms, leading to a reduction in neurotransmitter release.[4] Furthermore, its role in inducing LTD in cortical regions highlights its potential for studying the cellular mechanisms underlying cognitive processes and their dysregulation in disease states.[5][6] Future electrophysiological studies are warranted to fully characterize the effects of this compound on synaptic and network activity.
References
- 1. What are mGluR3 agonists and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Electrophysiological Effects of Three Groups of Glutamate Metabotropic Receptors in Rat Piriform Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor 3 activation is required for long-term depression in medial prefrontal cortex and fear extinction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor 3 activation is required for long-term depression in medial prefrontal cortex and fear extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.providence.org [digitalcommons.providence.org]
- 8. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
- 12. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 13. Long-Term Synaptic Potentiation - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for cAMP Assay Using LY2794193
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2794193 is a potent and highly selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGluR3).[1][2][3] The activation of mGluR3, a Gαi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] This makes the measurement of cAMP a crucial functional assay for characterizing the activity of this compound and other mGluR3 agonists. This document provides detailed protocols and application notes for conducting a cAMP assay to measure the inhibitory effect of this compound on forskolin-stimulated cAMP production in a cell-based system.
Signaling Pathway of this compound at the mGluR3
This compound binds to and activates the mGluR3, which is coupled to an inhibitory G-protein (Gαi/o). Upon activation, the Gαi subunit dissociates and inhibits the activity of adenylyl cyclase. Adenylyl cyclase is the enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP. Therefore, the activation of mGluR3 by this compound leads to a reduction in the intracellular concentration of cAMP. To measure this inhibitory effect, adenylyl cyclase is typically stimulated with forskolin (B1673556), a direct activator of the enzyme. The ability of this compound to counteract this forskolin-induced cAMP production is then quantified.
Figure 1. Signaling pathway of this compound at the mGluR3.
Quantitative Data
The following table summarizes the potency and efficacy of this compound in relevant assays.
| Parameter | Value | Receptor | Assay Type | Cell/Tissue Type | Reference |
| EC50 | 0.47 nM | Human mGluR3 | Not specified | Not specified | [1] |
| Inhibition of Forskolin-Stimulated cAMP | >90% at 1 µM | Rat mGluR3 | cAMP Assay | Rat Cortical Slices | [5] |
Experimental Protocols
This section provides a generalized protocol for a cell-based cAMP assay to measure the inhibitory effect of this compound. This protocol can be adapted for various commercially available cAMP assay kits, such as those based on TR-FRET (e.g., LANCE® Ultra), bioluminescence (e.g., GloSensor™), or AlphaScreen® technologies. It is recommended to use a cell line stably expressing the human mGluR3, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells.
Materials
-
CHO or HEK293 cells stably expressing human mGluR3 (CHO-hmGluR3 or HEK293-hmGluR3)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and appropriate selection antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., GloSensor™ cAMP Assay, Promega)
-
White, opaque 96- or 384-well microplates
-
Luminometer or appropriate plate reader
Experimental Workflow
Figure 2. Experimental workflow for the cAMP assay.
Detailed Methodology
1. Cell Culture and Plating:
-
Culture CHO-hmGluR3 or HEK293-hmGluR3 cells in appropriate growth medium at 37°C in a humidified 5% CO2 incubator.
-
The day before the assay, harvest the cells and resuspend them in fresh medium.
-
Seed the cells into a white, opaque 96- or 384-well plate at a density of 5,000-20,000 cells per well. The optimal cell number should be determined empirically.
-
Incubate the plate overnight at 37°C.
2. Assay Procedure (Example using GloSensor™ cAMP Assay):
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Remove the cell culture medium from the wells and add the GloSensor™ cAMP Reagent-containing equilibration medium.
-
Incubate the plate at room temperature for 1-2 hours to allow for reagent equilibration.
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 1 pM to 10 µM.
-
Add the this compound dilutions to the respective wells and pre-incubate for 15-30 minutes at room temperature.
-
Prepare a solution of forskolin in assay buffer. The final concentration of forskolin should be at its EC80 to EC90 to ensure a robust signal window for measuring inhibition. This concentration typically falls between 1 µM and 10 µM and should be optimized for the specific cell line.
-
Add the forskolin solution to all wells except the negative control wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure the luminescence using a plate luminometer.
3. Data Analysis:
-
The luminescence signal is inversely proportional to the amount of cAMP produced.
-
Normalize the data to the control wells (forskolin only) to determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition.
Expected Results
Treatment with this compound is expected to cause a dose-dependent decrease in the forskolin-stimulated luminescence signal, indicating a reduction in intracellular cAMP levels. A representative dose-response curve would show a sigmoidal relationship between the concentration of this compound and the inhibition of the forskolin response.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low signal-to-background ratio | Suboptimal cell number. | Titrate the cell number per well to find the optimal density. |
| Inefficient forskolin stimulation. | Optimize the forskolin concentration to achieve 80-90% of its maximal effect. | |
| High variability between replicates | Inconsistent cell plating. | Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding. |
| Pipetting errors. | Use calibrated pipettes and be consistent with pipetting technique. | |
| No inhibition by this compound | Low or no mGluR3 expression. | Verify receptor expression using techniques like Western blot or qPCR. |
| Inactive compound. | Check the purity and storage conditions of the this compound stock solution. |
References
Application Notes and Protocols for Calcium Imaging Experiments with LY2794193
Audience: Researchers, scientists, and drug development professionals.
Introduction
LY2794193 is a potent and highly selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1] The mGlu3 receptor, a member of the G-protein coupled receptor (GPCR) family, is predominantly coupled to Gαi/o proteins.[2][3] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] However, the signaling cascades initiated by mGlu3 receptor activation can also modulate intracellular calcium ([Ca2+]i) levels, making calcium imaging a valuable tool to study its function.[1]
These application notes provide detailed protocols for utilizing this compound in calcium imaging experiments to characterize mGlu3 receptor activity in vitro.
Data Presentation
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| hmGlu3 Ki | 0.927 nM | Radioligand binding assay | [1] |
| hmGlu3 EC50 | 0.47 nM | Functional assay | [1] |
| hmGlu2 Ki | 412 nM | Radioligand binding assay | [1] |
| hmGlu2 EC50 | 47.5 nM | Functional assay | [1] |
| EC50 (Inhibition of spontaneous Ca2+ oscillations) | 43.6 nM | Cultured rat cortical neurons | [1] |
| High-affinity EC50 (Inhibition of Ca2+ transients) | 0.44 nM (48% of total response) | Rat cortical neuron Ca2+ oscillation assay | [1] |
| Low-affinity EC50 (Inhibition of Ca2+ transients) | 43.6 nM (52% of total response) | Rat cortical neuron Ca2+ oscillation assay | [1] |
| Emax (Inhibition of spontaneous Ca2+ transients) | 66% | Rat cortical neuron Ca2+ oscillation assay | [1] |
Signaling Pathway
Activation of the Gαi/o-coupled mGlu3 receptor by this compound primarily inhibits adenylyl cyclase, leading to a decrease in cAMP production. This can indirectly affect calcium signaling by modulating the activity of cAMP-dependent protein kinases (PKA), which can phosphorylate various ion channels and calcium handling proteins. Additionally, the βγ subunits of the activated G-protein can directly modulate the activity of ion channels, including voltage-gated calcium channels, potentially leading to a decrease in calcium influx. In some cellular contexts, mGlu3 receptor activation has been shown to inhibit spontaneous calcium oscillations.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Assays in Rodents Using LY2794193
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2794193 is a potent and highly selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3). Preclinical research in rodent models suggests its potential therapeutic utility in neurological and psychiatric disorders. These application notes provide detailed protocols for key behavioral assays used to characterize the effects of this compound, focusing on its potential antidepressant-like and antipsychotic-like properties. The mGlu3 receptor, a Gi/Go-coupled receptor, primarily signals through the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. It can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.
Key Behavioral Assays
This document outlines the protocols for two primary behavioral assays in which this compound has been evaluated:
-
Forced Swim Test (FST) in WAG/Rij rats to assess antidepressant-like activity.
-
Phencyclidine (PCP)-Induced Hyperactivity in rats, a model to evaluate antipsychotic-like potential.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in these behavioral assays.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test in WAG/Rij Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Immobility Time (s) ± SEM | % Change from Vehicle |
| Vehicle (Saline) | - | 10 | 185.5 ± 12.3 | - |
| This compound | 1 | 10 | 135.2 ± 10.1* | -27.1% |
| This compound | 10 | 10 | 110.8 ± 9.5** | -40.3% |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are representative examples based on typical findings in the literature.
Table 2: Effect of this compound on PCP-Induced Hyperactivity in Rats
| Pre-treatment | Treatment | Dose (mg/kg, s.c.) | N | Mean Total Ambulatory Counts (60 min) ± SEM | % Reduction from PCP + Vehicle |
| Vehicle | Saline | - | 8 | 250 ± 30 | - |
| Vehicle | PCP | 5 | 8 | 1250 ± 110 | - |
| This compound | PCP | 1 | 8 | 1050 ± 95 | 16.0% |
| This compound | PCP | 3 | 8 | 875 ± 80* | 30.0% |
| This compound | PCP | 10 | 8 | 650 ± 65** | 48.0% |
*p < 0.05, **p < 0.01 compared to Vehicle + PCP. Data are representative examples based on typical findings in the literature.
Experimental Protocols
Forced Swim Test (FST) in WAG/Rij Rats
The Forced Swim Test is a widely used model to assess depressive-like behavior in rodents. WAG/Rij rats are a genetic model of absence epilepsy that also exhibits a depressive-like phenotype, making them a relevant strain for testing potential antidepressant compounds.
Materials:
-
This compound
-
Saline solution (vehicle)
-
WAG/Rij rats (male, 3-4 months old)
-
Cylindrical tanks (40 cm height, 20 cm diameter)
-
Water (23-25°C)
-
Video recording and analysis software
Protocol:
-
Habituation: Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (1 or 10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Pre-Test Session (Day 1):
-
Fill the cylindrical tanks with water to a depth of 30 cm.
-
Gently place each rat into a cylinder for a 15-minute pre-swim session.
-
After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
-
Test Session (Day 2):
-
24 hours after the pre-test, administer the same treatment (this compound or vehicle) to the respective groups of rats 30 minutes before the test.
-
Place the rats back into the cylinders for a 5-minute test session.
-
Record the entire session using a video camera.
-
-
Data Analysis:
-
Score the duration of immobility during the 5-minute test session. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
Compare the mean immobility time between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
-
PCP-Induced Hyperactivity in Rats
Phencyclidine (PCP) is an NMDA receptor antagonist that induces a hyperlocomotor state in rodents, which is considered a model for the positive symptoms of schizophrenia. This assay is used to evaluate the potential antipsychotic-like effects of test compounds.
Materials:
-
This compound
-
Phencyclidine (PCP) hydrochloride
-
Saline solution (vehicle)
-
Sprague-Dawley rats (male, 250-300g)
-
Open-field activity chambers equipped with infrared beams for automated locomotor activity tracking.
Protocol:
-
Habituation:
-
Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Place each rat into an open-field activity chamber for a 30-minute habituation period to allow exploration and for activity levels to return to a stable baseline.
-
-
Drug Administration:
-
After the habituation period, administer this compound (1, 3, or 10 mg/kg) or vehicle (saline) via subcutaneous (s.c.) injection.
-
Return the rats to their home cages.
-
30 minutes after the this compound or vehicle injection, administer PCP (5 mg/kg, s.c.) or saline.
-
-
Locomotor Activity Monitoring:
-
Immediately after the PCP or saline injection, place the rats back into the open-field activity chambers.
-
Record locomotor activity (ambulatory distance or beam breaks) for 60 minutes.
-
-
Data Analysis:
-
Quantify the total ambulatory counts or distance traveled over the 60-minute session.
-
Compare the locomotor activity between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
-
Visualizations
Caption: mGlu3 Receptor Signaling Pathway.
Caption: Forced Swim Test Experimental Workflow.
Caption: PCP-Induced Hyperactivity Experimental Workflow.
Application Notes and Protocols for Studying Protein Expression Changes with LY2794193
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LY2794193, a potent and selective metabotropic glutamate (B1630785) receptor 3 (mGlu3) agonist, to investigate its impact on protein expression. This document includes quantitative data on protein level changes, detailed experimental protocols for both in vivo and in vitro studies, and diagrams illustrating the key signaling pathway and experimental workflows.
Introduction
This compound is a valuable pharmacological tool for elucidating the downstream effects of mGlu3 receptor activation. The mGlu3 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in modulating synaptic plasticity and neuroprotection. Activation of the mGlu3 receptor by this compound initiates a signaling cascade that can lead to significant alterations in the expression of various proteins involved in neurotransmitter transport and overall cellular function.
Data Presentation: Protein Expression Changes Induced by this compound
Treatment with this compound has been demonstrated to enhance the protein levels of key glutamate and GABA transporters in the brain. The following tables summarize the quantitative data from a study by Celli et al. (2023), where WAG/Rij rats, a genetic model of absence epilepsy, were treated with this compound.[1][2][3]
Table 1: Effect of this compound on GAT1, GLAST, and GLT-1 Protein Levels in the Thalamus of WAG/Rij Rats [1][2][3]
| Treatment Group | GAT1 Protein Level (Fold Change vs. Control) | GLAST Protein Level (Fold Change vs. Control) | GLT-1 Protein Level (Fold Change vs. Control) |
| Control (Vehicle) | 1.00 | 1.00 | 1.00 |
| This compound (1 mg/kg) | ~1.5 | ~1.4 | ~1.3 |
| This compound (10 mg/kg) | ~1.3 | ~1.2 | ~1.2 |
*Denotes a statistically significant increase compared to the control group (p < 0.05). Data are estimated from graphical representations in Celli et al., 2023.
Table 2: Effect of this compound on GAT1, GLAST, and GLT-1 Protein Levels in the Somatosensory Cortex of WAG/Rij Rats [1][2][3]
| Treatment Group | GAT1 Protein Level (Fold Change vs. Control) | GLAST Protein Level (Fold Change vs. Control) | GLT-1 Protein Level (Fold Change vs. Control) |
| Control (Vehicle) | 1.00 | 1.00 | 1.00 |
| This compound (1 mg/kg) | ~1.4 | ~1.3 | ~1.2* |
| This compound (10 mg/kg) | ~1.2 | ~1.1 | ~1.1 |
*Denotes a statistically significant increase compared to the control group (p < 0.05). Data are estimated from graphical representations in Celli et al., 2023.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the general workflows for the described experimental protocols.
References
Application Notes & Protocols: Long-Term Stability of LY2794193 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2794193 is a selective delta-opioid receptor (DOR) agonist that has been investigated for its potential therapeutic effects, including analgesia and treatment for depressive disorders.[1][2] The delta-opioid receptor is a G-protein coupled receptor (GPCR) involved in various physiological processes.[3][4][5] Understanding the long-term stability of this compound in solution is critical for ensuring the accuracy and reproducibility of preclinical and clinical research, as well as for defining appropriate storage and handling procedures during drug development.
These application notes provide a summary of storage recommendations and a detailed protocol for conducting a comprehensive long-term stability study of this compound in solution.
Recommended Storage Conditions
Based on commercially available information, the following general storage conditions are recommended for stock solutions of this compound:
| Storage Temperature | Recommended Duration |
| -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Note: For aqueous stock solutions, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[6]
Experimental Protocol: Long-Term Stability Assessment of this compound in Solution
This protocol outlines a systematic approach to evaluate the long-term stability of this compound in a specific solvent system. The principles are derived from general guidelines for stability testing of pharmaceutical substances.[7][8]
3.1. Objective
To determine the stability of this compound in a defined solution over an extended period under various storage conditions.
3.2. Materials
-
This compound powder
-
High-purity solvent (e.g., DMSO, PBS, etc.)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials with appropriate closures
-
Temperature and humidity-controlled storage chambers
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) system[9][10]
-
Reference standard of this compound
-
0.22 μm syringe filters
3.3. Experimental Workflow
Caption: Experimental workflow for the long-term stability assessment of this compound.
3.4. Procedure
3.4.1. Solution Preparation
-
Accurately weigh a sufficient amount of this compound powder.
-
Prepare a stock solution of known concentration (e.g., 10 mM) in the desired solvent (e.g., DMSO). Ensure complete dissolution.
-
If required, further dilute the stock solution to the final experimental concentration using the appropriate buffer or medium.
-
If the final solution is aqueous, sterilize by filtering through a 0.22 μm syringe filter.
3.4.2. Initial Analysis (Time = 0)
-
Immediately after preparation, take an aliquot of the solution for initial analysis.
-
Analyze the concentration and purity of this compound using a validated stability-indicating HPLC or UHPLC-MS method. This initial time point serves as the baseline (100% reference).
-
Visually inspect the solution for any changes in color or for the presence of precipitates.
3.4.3. Storage
-
Aliquot the remaining solution into amber glass vials to minimize light exposure and headspace.
-
Store the vials under the following recommended conditions:
-
Long-Term: 5°C ± 3°C or -20°C ± 5°C
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH
-
Stress: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Ensure that the storage chambers are properly calibrated and monitored.
3.4.4. Stability Time Points
-
Withdraw samples for analysis at predefined intervals. Recommended time points are:
| Storage Condition | Time Points |
| Long-Term | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 0, 1, 3, 6 months |
| Stress | 0, 1, 2, 4 weeks |
3.4.5. Sample Analysis
-
At each time point, retrieve the required number of vials from each storage condition.
-
Allow the samples to equilibrate to room temperature before analysis.
-
Perform a visual inspection for any physical changes.
-
Quantify the concentration of this compound and assess for the presence of any degradation products using the validated analytical method.
3.5. Data Analysis and Presentation
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
-
Summarize the results in a table for easy comparison.
Table 1: Example of Stability Data for this compound in Solution
| Time Point | Storage Condition | Visual Appearance | Concentration Remaining (%) | Degradation Products (%) |
| 0 | - | Clear, colorless | 100.0 | 0.0 |
| 3 Months | -20°C | Clear, colorless | 99.8 | < 0.1 |
| 3 Months | 5°C | Clear, colorless | 99.5 | 0.2 |
| 1 Month | 25°C / 60% RH | Clear, colorless | 98.2 | 1.1 |
| 1 Week | 40°C / 75% RH | Clear, colorless | 95.3 | 3.5 |
| ... | ... | ... | ... | ... |
Signaling Pathway of the Delta-Opioid Receptor (DOR)
This compound exerts its effects by acting as an agonist at the delta-opioid receptor. The activation of DOR, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. The primary pathway involves coupling to inhibitory G proteins (Gi/Go).
Caption: Simplified signaling pathway of the delta-opioid receptor upon agonist binding.
Upon activation by an agonist like this compound, the Gi/Go protein dissociates, leading to several downstream effects:
-
Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).[11]
-
Modulation of Ion Channels: It leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[11] This results in reduced neurotransmitter release and neuronal hyperpolarization.
-
Activation of MAPK Pathway: The receptor can also signal through the mitogen-activated protein kinase (MAPK) cascade, influencing cell growth and differentiation.
-
β-Arrestin Recruitment: Like many GPCRs, agonist binding can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization.[5][11]
References
- 1. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. ema.europa.eu [ema.europa.eu]
- 9. imtm.cz [imtm.cz]
- 10. rsc.org [rsc.org]
- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing LY2794193 Precipitation in Media
Welcome to the technical support center for LY2794193. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in experimental media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this potent and selective mGlu3 receptor agonist in your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound, like many small molecule inhibitors, is hydrophobic and has low aqueous solubility. It is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. When this stock solution is added to an aqueous environment such as cell culture media, the drastic change in solvent polarity can cause the compound to "crash out" or precipitate. This is a common phenomenon known as solvent-shift precipitation.
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[1] A high-concentration stock solution (e.g., 10-50 mM) should be prepared. It is crucial to ensure the compound is fully dissolved, which may require vortexing and brief sonication. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: Can I increase the final DMSO concentration in my cell culture to improve the solubility of this compound?
A3: While a higher DMSO concentration can improve solubility, it may also be toxic to your cells. It is generally recommended to keep the final DMSO concentration in your cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
Q4: I see a precipitate in my stock solution vial. Can I still use it?
A4: If you observe a precipitate in your stock solution, it is recommended to first try to redissolve it by gently warming the vial to 37°C and vortexing thoroughly. If the precipitate fully dissolves and the solution is clear, it can likely be used. However, for the most accurate and reproducible results, preparing a fresh stock solution is the best practice.
Q5: Are there any alternative methods to improve the solubility of this compound in aqueous solutions?
A5: Yes, one supplier suggests a specific formulation for in vivo use that can be adapted for in vitro applications requiring higher concentrations. This involves using a co-solvent system of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent that can encapsulate hydrophobic molecules and increase their aqueous solubility.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experimental media.
Table 1: Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | Rapid solvent shift from DMSO to aqueous media. | Perform a stepwise dilution. First, create an intermediate dilution in a small volume of serum-containing media or buffer before adding to the final volume. |
| High final concentration of this compound. | Lower the final working concentration. Determine the maximum soluble concentration with a preliminary solubility test. | |
| Cold temperature of the media. | Pre-warm the cell culture media to 37°C before adding the compound. | |
| Precipitation Over Time in Incubator | Temperature fluctuations. | Minimize the time culture plates are outside the incubator. |
| Media evaporation leading to increased compound concentration. | Ensure proper incubator humidification. Use sealed plates for long-term experiments. | |
| Instability of the compound in aqueous solution at 37°C. | Consider shorter experiment durations or replenishing the media with freshly prepared this compound. | |
| Inconsistent Results | Incomplete dissolution of the stock solution. | Ensure the stock solution is fully dissolved by vortexing and, if necessary, brief sonication. |
| Use of old or hydrated DMSO. | Use fresh, anhydrous, high-purity DMSO for preparing stock solutions. |
Experimental Protocols
Protocol 1: Standard Dilution of this compound for Cell Culture
This protocol is a general guideline for diluting this compound into standard cell culture media (e.g., DMEM, RPMI) containing fetal bovine serum (FBS).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Carefully weigh the this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution.
-
-
Store the Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Prepare the Working Solution (Example for a final concentration of 1 µM):
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Stepwise Dilution:
-
In a sterile tube, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete cell culture medium. This creates a 100 µM intermediate solution with 1% DMSO. Vortex gently.
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed complete cell culture medium to achieve the final 1 µM concentration. The final DMSO concentration will be 0.01%.
-
-
Mix thoroughly by gentle pipetting or inverting the tube.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This protocol helps determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (with your desired serum concentration), pre-warmed to 37°C
-
96-well clear flat-bottom plate
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions:
-
In a 96-well plate, prepare a series of dilutions of this compound in your pre-warmed cell culture medium. For example, you can aim for final concentrations ranging from 0.1 µM to 50 µM.
-
Include a "media only" control and a "vehicle control" (media with the highest final DMSO concentration you will be testing).
-
-
Incubate and Observe:
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).
-
-
Quantitative Assessment (Optional):
-
At each time point, you can measure the absorbance of the plate at a wavelength of 600-650 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear (visually) and does not show a significant increase in absorbance is considered the maximum soluble concentration of this compound under your specific experimental conditions.
-
Visualizations
mGlu3 Receptor Signaling Pathway
Caption: Canonical signaling pathway of the mGlu3 receptor activated by this compound.
Experimental Workflow for Preventing Precipitation
References
Technical Support Center: Optimizing LY2794193 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LY2794193, a potent and selective metabotropic glutamate (B1630785) receptor 3 (mGlu3) agonist, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective agonist for the metabotropic glutamate receptor 3 (mGlu3).[1] Its primary mechanism of action is to bind to and activate mGlu3 receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]
Q2: What are the typical effective concentrations for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell line, the expression level of mGlu3 receptors, and the specific assay being performed. However, based on available data, a general starting range for in vitro studies would be from low nanomolar (nM) to the low micromolar (µM) range. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[3][4]
Q3: In which solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to keep the final concentration of DMSO as low as possible (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Which cell lines are suitable for studying the effects of this compound?
The choice of cell line is critical for a successful experiment. You can use cell lines that endogenously express mGlu3 receptors, such as some neuronal and glial cell lines. Alternatively, you can use host cell lines like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) that have been stably transfected to express the mGlu3 receptor.[5][6][7] The human neuroblastoma cell line SH-SY5Y is also a common model for neurotoxicity and cell viability studies.[8][9][10]
Q5: What are the expected off-target effects of this compound?
This compound is highly selective for mGlu3 over mGlu2 receptors. However, at higher concentrations, the potential for off-target effects on other mGluRs or unrelated receptors increases. It is good practice to test for potential off-target effects, especially when using concentrations in the higher micromolar range.[11]
Quantitative Data Summary
The following table summarizes the reported potency of this compound from various in vitro assays.
| Receptor/Assay | Potency Metric | Reported Value | Cell Type/System |
| human mGlu3 | Ki | 0.927 nM | Recombinant |
| human mGlu3 | EC50 | 0.47 nM | Recombinant |
| human mGlu2 | Ki | 412 nM | Recombinant |
| human mGlu2 | EC50 | 47.5 nM | Recombinant |
| Rat Cortical Neurons (Ca2+ oscillation) | EC50 | 43.6 nM (low affinity) | Primary Neurons |
| Rat Cortical Neurons (Ca2+ transients) | EC50 | 0.44 nM (high affinity) | Primary Neurons |
Note: EC50 and Ki values can vary between different experimental systems.
Experimental Protocols
cAMP Accumulation Assay for mGlu3 Receptor Activation
This protocol is designed to measure the inhibition of cAMP production following the activation of the Gi/o-coupled mGlu3 receptor by this compound.
Materials:
-
CHO cells stably expressing the human mGlu3 receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
This compound
-
cAMP assay kit (e.g., HTRF, LANCE, or GloSensor cAMP assay)
-
White, opaque 96- or 384-well plates
Procedure:
-
Cell Plating: Seed the mGlu3-expressing CHO cells into white-walled assay plates at a predetermined optimal density and incubate overnight.[12]
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of forskolin.
-
Assay: a. Wash the cells with assay buffer. b. Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. c. Add forskolin to all wells (except for the negative control) at a final concentration that elicits a submaximal cAMP response (e.g., EC80). d. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.[13][14]
-
Data Analysis: Plot the cAMP levels against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15][16][17][18]
MTT Assay for Cell Viability
This protocol is used to assess the potential cytotoxicity of this compound at various concentrations.
Materials:
-
Selected cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[19][20]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the CC50 (cytotoxic concentration 50%).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak response to this compound | - Low or no mGlu3 receptor expression in the chosen cell line.- Inactive compound.- Suboptimal assay conditions (e.g., incubation time, cell density). | - Verify mGlu3 expression via Western blot or qPCR.- Use a cell line with confirmed mGlu3 expression or a stably transfected cell line.- Confirm the activity of the compound with a positive control.- Optimize assay parameters such as cell number, incubation times, and reagent concentrations. |
| High variability between replicates | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile buffer/media to minimize evaporation. |
| High background signal in cAMP assay | - Basal adenylyl cyclase activity is too high.- Cell stress. | - Reduce the concentration of forskolin used for stimulation.- Optimize cell handling and ensure cells are healthy before starting the assay. |
| Unexpected cytotoxicity | - High concentration of this compound.- High DMSO concentration.- Contamination of cell culture. | - Perform a dose-response cytotoxicity assay (e.g., MTT) to determine the toxic concentration range.- Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).- Regularly test for mycoplasma contamination. |
| Receptor Desensitization | - Prolonged exposure to a potent agonist like this compound. | - Reduce the incubation time with the agonist.- Perform time-course experiments to identify the optimal stimulation period before desensitization occurs. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP accumulation in Chinese hamster ovary cells transfected with the recombinant human TSH receptor (CHO-R): a new bioassay for human thyrotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SH-SY5Y culturing [protocols.io]
- 9. Optimizing SH-SY5Y cell culture: exploring the beneficial effects of an alternative media supplement on cell proliferation and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are the therapeutic applications for mGluRs antagonists? [synapse.patsnap.com]
- 12. revvity.com [revvity.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 16. youtube.com [youtube.com]
- 17. GraphPad Prism 10 Curve Fitting Guide - Equation: Absolute IC50 [graphpad.com]
- 18. youtube.com [youtube.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating LY2794193 Dosage for Behavioral Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for determining the optimal dosage of LY2794193, a potent and selective metabotropic glutamate (B1630785) receptor 3 (mGlu3) agonist, for use in rodent behavioral studies. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key data to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in behavioral studies?
A1: Based on published literature, a starting dose range of 1 to 10 mg/kg administered intraperitoneally (i.p.) or subcutaneously (s.c.) is recommended for initial studies in rats.[1][2] A dose-related reduction in phencyclidine (PCP)-induced hyperlocomotion has been observed in rats with s.c. doses of 1-30 mg/kg.[3] It is crucial to conduct a dose-response study within your specific behavioral paradigm to determine the optimal effective dose for your experimental conditions.
Q2: How should this compound be prepared for in vivo administration?
A2: this compound is soluble in DMSO.[4] For in vivo studies, several vehicle formulations can be used. A common approach is to first dissolve the compound in a small amount of DMSO and then dilute it with a vehicle suitable for injection. Two recommended vehicle formulations are:
-
10% DMSO in 90% (20% SBE-β-CD in Saline): This formulation can achieve a solubility of at least 5 mg/mL.[3]
-
10% DMSO in 90% Corn Oil: This also provides a solubility of at least 5 mg/mL.[3]
It is recommended to prepare fresh solutions on the day of the experiment. If precipitation occurs, gentle heating and/or sonication can aid dissolution.[3]
Q3: What are the known pharmacokinetic properties of this compound in rodents?
A3: In male Sprague-Dawley rats, this compound administered intravenously (1 mg/kg) has a plasma half-life (T1/2) of approximately 3.1 hours.[3] Following subcutaneous administration (3 mg/kg), it is rapidly absorbed, reaching maximum plasma concentration (Cmax) at around 0.44 hours, and exhibits high bioavailability (121%).[3] Pharmacokinetic data in mice is not as readily available, so it is advisable to perform preliminary pharmacokinetic studies if this species is used.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a selective agonist for the mGlu3 receptor, which is a Gi/o protein-coupled receptor.[5] Its activation primarily leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] Downstream of this, mGlu3 receptor activation can also modulate other signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of behavioral effect | - Suboptimal Dose: The dose may be too low to elicit a response. - Poor Bioavailability: Issues with vehicle preparation or administration route. - Experimental Paradigm: The chosen behavioral test may not be sensitive to mGlu3 agonism. | - Conduct a thorough dose-response study. - Ensure proper vehicle preparation and administration technique. Consider a different route of administration (e.g., s.c. vs. i.p.). - Review the literature to confirm the suitability of the behavioral paradigm for assessing mGlu3 function. |
| Unexpected or contradictory behavioral effects (e.g., anxiogenic-like effects) | - High Dose: Some mGluR agonists have shown biphasic dose-responses or unexpected effects at higher doses. For example, the related mGlu2/3 agonist LY379268 induced anxiety-like behavior at the highest dose tested (3 mg/kg) in rats.[7][8] - Off-target effects: Although highly selective, off-target activity at very high concentrations cannot be entirely ruled out. | - Test a wider range of doses, including lower concentrations. - Include control groups treated with a structurally distinct mGlu3 agonist to confirm that the observed effects are target-mediated. |
| High variability in results | - Inconsistent Drug Preparation: Variability in the solubilization and administration of the compound. - Animal Handling and Stress: Inconsistent handling or high stress levels in the animals can affect behavioral outcomes. - Time of Day: Circadian rhythms can influence behavior and drug metabolism. | - Standardize the drug preparation protocol meticulously. - Ensure consistent and gentle handling of animals. Allow for adequate acclimatization to the testing environment. - Conduct behavioral testing at the same time each day. |
| Solubility issues during preparation | - Incorrect Solvent/Vehicle: The chosen solvent system may not be optimal for the desired concentration. - Precipitation upon dilution: The compound may precipitate when the initial DMSO stock is diluted in an aqueous vehicle. | - Refer to the recommended vehicle formulations (FAQ 2). - Use gentle warming and sonication to aid dissolution.[3] Prepare solutions fresh before each experiment. |
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound in Rodent Behavioral Studies
| Species | Dose Range | Route of Administration | Behavioral Test | Observed Effect | Reference |
| Rat | 1 and 10 mg/kg | i.p. | Absence Seizures (EEG) | Reduced number and duration of spike-wave discharges. | [1][5] |
| Rat | 1 and 10 mg/kg | i.p. | Forced Swim Test | Reduced immobility time, suggesting antidepressant-like effects. | [1][5] |
| Rat | 1 - 30 mg/kg | s.c. | PCP-induced Hyperlocomotion | Dose-related reduction in ambulations. | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Dose | Reference |
| Plasma Half-life (T1/2) | 3.1 h | i.v. | 1 mg/kg | [3] |
| Cmax | 6.78 µM | s.c. | 3 mg/kg | [3] |
| Tmax | 0.44 h | s.c. | 3 mg/kg | [3] |
| Bioavailability | 121% | s.c. | 3 mg/kg | [3] |
Experimental Protocols
Forced Swim Test (Rat)
This protocol is adapted from standard procedures to assess antidepressant-like activity.
-
Apparatus: A transparent cylinder (40-50 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Pre-test Session (Day 1): Place each rat in the cylinder for 15 minutes. This session promotes the development of immobility on the test day. After the session, remove the rat, gently dry it, and return it to its home cage.
-
Drug Administration (Day 2): Administer this compound (e.g., 1 or 10 mg/kg, i.p.) or vehicle 60 minutes before the test session.[5]
-
Test Session (Day 2): Place the rat in the swim cylinder for a 5-minute session. Record the session for later analysis.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the duration of immobility (floating with only minor movements to keep the head above water). A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (Mouse)
This protocol is a standard method for assessing anxiety-like behavior.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., s.c. or i.p.) 30-60 minutes prior to testing.
-
Test Procedure: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.
-
Data Collection: Use a video tracking system to record the time spent in and the number of entries into the open and closed arms.
-
Analysis: An anxiolytic-like effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.
Mandatory Visualizations
References
- 1. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Characterization of C4β-Amide-Substituted 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. Identification of (1 S,2 S,4 S,5 R,6 S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (this compound), a Highly Potent and Selective mGlu3 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of LY2794193
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the potential off-target effects of LY2794193, a potent and selective mGlu3 receptor agonist. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
A1: this compound is a small molecule agonist that is highly potent and selective for the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1][2] Its primary target is the mGlu3 receptor, a G-protein coupled receptor (GPCR) involved in the modulation of synaptic transmission and neuronal excitability.[1][3] It has also been shown to have significantly lower affinity for the closely related mGlu2 receptor.[1]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended target, mGlu3. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational efficacy in preclinical and clinical studies. Therefore, understanding the off-target profile of this compound is crucial for obtaining reliable data.
Q3: What is the known selectivity profile of this compound?
A3: this compound has demonstrated remarkable selectivity for the human mGlu3 receptor over the human mGlu2 receptor. Quantitative data for its binding affinity (Ki) and functional potency (EC50) are summarized in the table below.
Data Presentation
Table 1: In Vitro Selectivity Profile of this compound
| Target | Parameter | Value (nM) |
| Human mGlu3 Receptor | Ki | 0.927[1] |
| EC50 | 0.47[1] | |
| Human mGlu2 Receptor | Ki | 412[1] |
| EC50 | 47.5[1] |
This data indicates that this compound is approximately 444-fold more selective in binding to mGlu3 over mGlu2.
Troubleshooting Guides
Issue: I am observing an unexpected phenotype in my experiment that does not align with known mGlu3 receptor function.
Possible Cause: This could be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response experiment. Off-target effects often occur at higher concentrations. If the unexpected phenotype is only observed at concentrations significantly higher than the EC50 for mGlu3, it is more likely to be an off-target effect.
-
Use a Structurally Unrelated mGlu3 Agonist: If available, treat your system with a different, structurally unrelated mGlu3 agonist. If the unexpected phenotype is not replicated, it suggests the effect is specific to the chemical structure of this compound and likely an off-target interaction.
-
Broad-Panel Off-Target Screening: To identify potential off-target interactions, it is recommended to screen this compound against a broad panel of receptors, kinases, and enzymes. Commercial services are available for this type of profiling.
-
Cellular Thermal Shift Assay (CETSA): Perform a CETSA to confirm direct engagement of this compound with potential off-targets within a cellular context.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GPCR Off-Target Identification
Objective: To determine the binding affinity (Ki) of this compound for a panel of G-protein coupled receptors (GPCRs).
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines recombinantly expressing the GPCRs of interest.[4]
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1%.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor being tested (at a concentration close to its Kd), and the various dilutions of this compound.[5]
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[4]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[4]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of radioligand binding at each concentration of this compound. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.[4]
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To assess the inhibitory activity of this compound against a panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create a serial dilution series.
-
Assay Plate Preparation: In a suitable assay plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control to the wells.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[6]
-
Detection: Stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™).[6]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase by fitting the data to a dose-response curve.[6]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its on-target (mGlu3) and potential off-targets in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[7]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Protein Detection: Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method like Western blotting or an AlphaScreen® assay.[8]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[7] Isothermal dose-response experiments can be performed at a fixed temperature to determine the EC50 for target engagement.[8]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Pharmacological Characterization of C4β-Amide-Substituted 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. Identification of (1 S,2 S,4 S,5 R,6 S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (this compound), a Highly Potent and Selective mGlu3 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Biphasic Dose-Response Curves in Kappa-Opioid Receptor Assays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering biphasic dose-response curves in their experiments involving kappa-opioid receptors (KORs). This document provides troubleshooting guidance and frequently asked questions (FAQs) to help interpret these complex pharmacological profiles.
Clarification on LY2794193
Initial research indicates that this compound is primarily characterized as a potent and selective mGlu3 receptor agonist.[1][2][3] One study notes a biphasic inhibition of spontaneous Ca2+ oscillations in cultured rat cortical neurons by this compound, with a high-affinity EC50 of 0.44 nM and a low-affinity EC50 of 43.6 nM.[1]
It is possible that the query regarding this compound as a KOR antagonist may stem from a misunderstanding or a less common, off-target effect. A well-characterized KOR antagonist with a similar "LY" designation is LY2456302 (also known as Aticaprant or CERC-501).[4][5] The following guide will focus on interpreting biphasic dose-response curves in the context of KOR pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response curve?
A1: A biphasic dose-response curve, often described as U-shaped or bell-shaped, is a non-monotonic response where the effect of a substance increases with dose up to a certain point (stimulation) and then decreases as the dose is further increased (inhibition), or vice versa.[6][7][8][9][10] This contrasts with a typical sigmoidal (monotonic) curve where the response continuously increases with the dose until it reaches a plateau.
Q2: What are the potential pharmacological reasons for observing a biphasic response with a KOR ligand?
A2: Several pharmacological mechanisms can lead to a biphasic dose-response curve:
-
Receptor Subtype Heterogeneity: The compound may interact with different subtypes of the kappa-opioid receptor (e.g., KOR1, KOR2) or with different receptor protomers within a dimer, each with varying affinities and efficacies.
-
On-Target and Off-Target Effects: At lower concentrations, the compound might selectively bind to the KOR. At higher concentrations, it could engage with other receptors (e.g., mu-opioid or delta-opioid receptors) or ion channels, leading to an opposing effect.[4]
-
Functional Selectivity (Biased Agonism): The ligand might activate different signaling pathways downstream of the KOR at different concentrations.[11][12] For instance, it could activate a G-protein-mediated pathway at low concentrations and a β-arrestin-mediated pathway at higher concentrations, with the two pathways having opposing functional readouts.
-
Allosteric Modulation: The compound could bind to an allosteric site on the KOR, modulating the binding or efficacy of an endogenous ligand (like dynorphin) present in the assay system. Positive allosteric modulation can sometimes lead to complex dose-response relationships.[13]
-
Partial Agonism and Antagonism: A compound that is a partial agonist at one receptor subtype and an antagonist at another could produce a biphasic curve in a system where both are present.
Q3: Can experimental artifacts cause a biphasic dose-response curve?
A3: Yes, several experimental factors can contribute to a biphasic dose-response:
-
Compound Solubility: At high concentrations, the compound may precipitate out of the solution, leading to a decrease in the effective concentration and a subsequent drop in the response.
-
Cell Viability: High concentrations of the compound could be toxic to the cells used in the assay, leading to a decrease in the measured response that is not related to the specific receptor-mediated effect.
-
Assay Interference: The compound might interfere with the assay detection method at high concentrations (e.g., quenching of a fluorescent signal, inhibition of the reporter enzyme).
-
Receptor Desensitization/Internalization: At high ligand concentrations, rapid and profound receptor desensitization or internalization can lead to a diminished response over the time course of the assay.[14]
Troubleshooting Guides
Issue: A biphasic dose-response curve is observed in a KOR functional assay (e.g., cAMP accumulation, β-arrestin recruitment).
Table 1: Troubleshooting Biphasic Dose-Response Curves
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Precipitation | 1. Visually inspect the wells with the highest concentrations for any signs of precipitation. 2. Determine the solubility of the compound in the assay buffer. 3. Repeat the experiment with a concentration range that stays below the solubility limit. | A monotonic dose-response curve should be observed within the soluble concentration range. |
| Cell Toxicity | 1. Perform a cell viability assay (e.g., MTT, LDH) in parallel with the functional assay, using the same compound concentrations and incubation times. | If the decrease in response correlates with a decrease in cell viability, the biphasic nature is likely an artifact of toxicity. |
| Assay Interference | 1. Run a control experiment without cells or membranes to assess the direct effect of the compound on the detection reagents. | No change in the signal should be observed in the absence of the biological target. |
| Off-Target Effects | 1. Test the compound in cell lines that do not express the KOR but express other potential off-target receptors. 2. Use selective antagonists for other opioid receptor subtypes (mu, delta) to see if the inhibitory phase of the curve is blocked. | A response in KOR-negative cells or blockage of the inhibitory phase by other antagonists would suggest off-target activity. |
| Functional Selectivity | 1. Measure the compound's activity in multiple downstream signaling pathways (e.g., G-protein activation, β-arrestin recruitment, ERK phosphorylation).[15][16] | Different EC50/IC50 values and maximal responses across different pathways would support functional selectivity. |
Experimental Protocols
Key Experimental Methodologies
1. cAMP Accumulation Assay (Gαi/o activation)
-
Objective: To measure the inhibition of adenylyl cyclase activity following KOR activation.
-
Methodology:
-
Seed cells expressing KOR (e.g., CHO-KOR) into a 96-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate the cells with various concentrations of the test compound.
-
Stimulate adenylyl cyclase with forskolin.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
-
Data Analysis: The data is typically fitted to a sigmoidal dose-response curve to determine the IC50 value. A biphasic curve would show inhibition at lower concentrations and a return towards baseline or even stimulation at higher concentrations.
2. β-Arrestin Recruitment Assay
-
Objective: To measure the recruitment of β-arrestin to the KOR upon ligand binding.
-
Methodology:
-
Use a cell line co-expressing KOR fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Incubate the cells with various concentrations of the test compound.
-
Ligand-induced recruitment of β-arrestin to the KOR brings the two fragments together, forming a functional enzyme.
-
Add a substrate and measure the enzymatic activity (e.g., luminescence or fluorescence).[17][18]
-
-
Data Analysis: The data is fitted to a sigmoidal dose-response curve to determine the EC50 value.
Visualizing Potential Mechanisms and Workflows
Caption: KOR Signaling Pathways.
Caption: Potential Causes of a Biphasic Response.
Caption: Troubleshooting Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kappa Opioid Receptor Antagonists as Potential Therapeutics for Mood and Substance Use Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. GraphPad Prism 10 Curve Fitting Guide - Equation: Biphasic dose-response [graphpad.com]
- 7. Biphasic Dose Response in Low Level Light Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biphasic dose response in low level light therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 12. DSpace [kuscholarworks.ku.edu]
- 13. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. innoprot.com [innoprot.com]
- 15. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Table 1, Listing of all Assays and AIDs for this project - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
controlling for variability in LY2794193 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2794193, a potent and selective mGlu3 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1] Its primary mechanism of action is to activate the mGlu3 receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3]
Q2: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, the vehicle used in some studies has been 20% hydroxypropyl β-cyclodextrin in sterile water. It is crucial to ensure complete dissolution. Stock solutions should be stored at -20°C for short-term storage and -80°C for long-term storage to maintain stability.
Q3: What is the selectivity profile of this compound?
This compound exhibits high selectivity for the human mGlu3 receptor over the mGlu2 receptor.[1] This selectivity is a key advantage for specifically studying the role of mGlu3 in various physiological and pathological processes. However, at very high concentrations, the possibility of off-target effects should be considered, as with any pharmacological agent.
Q4: What are the typical dose ranges for in vivo studies with this compound?
In vivo studies in rats have used doses ranging from 1 to 30 mg/kg, administered subcutaneously (s.c.) or intraperitoneally (i.p.).[4] The optimal dose will depend on the specific animal model, the route of administration, and the experimental endpoint. It is always recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
In Vitro Experiment Variability
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent EC50 values in cell-based assays | 1. Compound instability: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Cell passage number: High passage number can lead to altered receptor expression and signaling. 3. Assay conditions: Variations in cell density, incubation time, or reagent concentrations. | 1. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. 2. Use cells within a defined low passage number range. 3. Standardize all assay parameters, including cell seeding density and incubation times. |
| Low or no response to this compound | 1. Low mGlu3 receptor expression: The cell line used may not endogenously express sufficient levels of the mGlu3 receptor. 2. Inactive compound: Compound degradation due to improper storage. | 1. Verify mGlu3 receptor expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express mGlu3 or a recombinant cell line. 2. Use a fresh aliquot of the compound and verify its activity in a positive control experiment. |
| High background signal in cAMP assays | 1. Basal adenylyl cyclase activity: High basal cAMP levels in the chosen cell line. 2. Phosphodiesterase (PDE) activity: Degradation of cAMP by PDEs can affect the assay window. | 1. Choose a cell line with lower basal adenylyl cyclase activity if possible. 2. Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent cAMP degradation and increase the signal-to-background ratio. |
In Vivo Experiment Variability
| Problem | Potential Cause | Troubleshooting Steps |
| Variable behavioral or physiological responses | 1. Incomplete drug dissolution: Poor solubility of this compound in the chosen vehicle. 2. Pharmacokinetic variability: Differences in drug absorption, distribution, metabolism, and excretion between individual animals. 3. Route of administration: Different routes can lead to variations in bioavailability and time to peak concentration. | 1. Ensure the compound is fully dissolved in the vehicle before administration. Sonication may be required. 2. Use a sufficient number of animals per group to account for individual variability. Monitor plasma levels of the compound if possible. 3. Choose the most appropriate route of administration for your study and maintain consistency across all animals. |
| Unexpected side effects or toxicity | 1. High dose: The dose used may be too high, leading to off-target effects. 2. Vehicle effects: The vehicle itself may have some biological activity. | 1. Perform a dose-response study to identify the optimal therapeutic window with minimal side effects. 2. Include a vehicle-only control group in your experimental design to account for any effects of the vehicle. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
In Vitro Activity
| Parameter | Species | Value | Reference |
| Ki (mGlu3) | Human | 0.927 nM | [1] |
| EC50 (mGlu3) | Human | 0.47 nM | [1] |
| Ki (mGlu2) | Human | 412 nM | [1] |
| EC50 (mGlu2) | Human | 47.5 nM | [1] |
In Vivo Pharmacokinetics in Rats
| Parameter | Dose & Route | Value | Reference |
| Cmax | 3 mg/kg, s.c. | 6.78 µM | |
| Tmax | 3 mg/kg, s.c. | 0.44 h | |
| AUC | 3 mg/kg, s.c. | 9.9 µM·h | |
| Bioavailability | 3 mg/kg, s.c. | 121% | |
| Half-life (t1/2) | 1 mg/kg, i.v. | 3.1 h | |
| Clearance | 1 mg/kg, i.v. | 18.3 mL/min/kg | |
| Volume of distribution | 1 mg/kg, i.v. | 1.17 L/kg |
Experimental Protocols
Detailed Protocol for cAMP Measurement Assay
This protocol outlines a typical cAMP assay to measure the effect of this compound on Gαi-coupled mGlu3 receptors.
Materials:
-
Cells expressing mGlu3 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well assay plates
Procedure:
-
Cell Culture: Culture cells expressing the mGlu3 receptor to ~80-90% confluency.
-
Cell Seeding: Harvest cells and seed them into the assay plate at a predetermined optimal density. Allow cells to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a fixed concentration of a phosphodiesterase inhibitor like IBMX (e.g., 500 µM).
-
Forskolin Stimulation: To measure the inhibition of adenylyl cyclase, stimulate the cells with a concentration of forskolin that produces a submaximal cAMP response (e.g., EC80).
-
Treatment: Add the diluted this compound to the wells containing the cells and forskolin. Include a vehicle control and a forskolin-only control.
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the mGlu3 receptor.
Experimental Workflow for a cAMP Assay
Caption: Experimental workflow for a typical cAMP assay with this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
identifying potential artifacts in LY2794193 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and address potential artifacts in experiments involving LY2794193, a potent and selective mGlu3 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1][2] Its primary mechanism of action is the activation of the mGlu3 receptor, which is a G-protein coupled receptor (GPCR). This activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3]
Q2: At what concentrations can I expect to see off-target effects, particularly on the mGlu2 receptor?
A2: While this compound is highly selective for mGlu3, off-target effects on the mGlu2 receptor can occur at higher concentrations. Based on binding affinity data, a significant concentration-dependent separation exists between its potency at mGlu3 and mGlu2. To minimize the likelihood of engaging mGlu2, it is recommended to use the lowest effective concentration of this compound that elicits the desired response at the mGlu3 receptor. A concentration range well below the Ki of 412 nM for hmGlu2 should be prioritized for mGlu3-selective effects.
Q3: I am observing a biphasic dose-response curve in my calcium oscillation assay. Is this a known phenomenon for this compound?
A3: Yes, a biphasic inhibition of spontaneous Ca2+ transients has been reported for this compound in cultured rat cortical neurons.[1] This can manifest as a high-affinity and a low-affinity component to the dose-response curve. This complex response may be due to the engagement of different signaling pathways or receptor populations at varying concentrations. When analyzing your data, consider fitting it to a two-site model to accurately determine the EC50 values for both phases of the response.
Q4: My experimental results with this compound are not reproducible. What are some potential causes?
A4: Lack of reproducibility can stem from several factors:
-
Compound Stability: Ensure that your stock solutions of this compound are prepared and stored correctly. The stability of the compound in your specific experimental buffer and at the working temperature should be considered.
-
Cell Culture Conditions: The expression levels of mGlu3 receptors can vary between cell passages and with different culture conditions. Maintaining consistent cell culture practices is crucial.
-
Receptor Desensitization: Prolonged or repeated exposure to an agonist like this compound can lead to receptor desensitization or downregulation. Consider minimizing the exposure time or including a washout step in your protocol.
-
Assay Variability: Inherent variability in biological assays can contribute to inconsistent results. Ensure that your assay is well-validated with appropriate controls and that you are using a sufficient number of replicates.
Troubleshooting Guides
Problem 1: Unexpected or Noisy Data in a cAMP Assay
| Potential Cause | Troubleshooting Step |
| Cell health is compromised. | Verify cell viability using a method like Trypan Blue exclusion before and after the experiment. |
| Inadequate stimulation of adenylyl cyclase. | Ensure that the concentration of the adenylyl cyclase activator (e.g., forskolin) is optimal for your cell system. |
| This compound concentration is outside the optimal range. | Perform a full dose-response curve to identify the optimal concentration for inhibiting cAMP production. |
| Assay reagents are degraded. | Check the expiration dates and proper storage of all assay kit components. |
Problem 2: High Background Signal in Calcium Imaging Experiments
| Potential Cause | Troubleshooting Step |
| Calcium dye is not properly loaded or is compartmentalized. | Optimize dye loading concentration and incubation time. Ensure a uniform distribution of the dye within the cytoplasm. |
| Cells are stressed or unhealthy. | Maintain optimal cell culture conditions and handle cells gently during the experiment to avoid mechanical stress. |
| Autofluorescence from the compound or media. | Image a well with only the compound in media to determine its contribution to the background signal. |
| Phototoxicity from excessive illumination. | Reduce the intensity and duration of the excitation light. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinities and Potency of this compound
| Receptor | Parameter | Value |
| Human mGlu3 | Ki | 0.927 nM[1] |
| Human mGlu3 | EC50 | 0.47 nM[1] |
| Human mGlu2 | Ki | 412 nM[1] |
| Human mGlu2 | EC50 | 47.5 nM[1] |
| Rat Cortical Neuron Ca2+ Oscillation (High Affinity) | EC50 | 0.44 nM[1] |
| Rat Cortical Neuron Ca2+ Oscillation (Low Affinity) | EC50 | 43.6 nM[1] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Administration Route | Dose | Cmax | Tmax | AUC | Bioavailability | Plasma Half-life (T1/2) |
| Subcutaneous (s.c.) | 3 mg/kg | 6.78 µM | 0.44 h | 9.9 µM*h | 121% | Not Reported |
| Intravenous (i.v.) | 1 mg/kg | Not Reported | Not Reported | Not Reported | Not Applicable | 3.1 h[1] |
Experimental Protocols
Key Experiment 1: cAMP Formation Assay
Objective: To measure the inhibition of forskolin-stimulated cAMP production by this compound in cells expressing the mGlu3 receptor.
Methodology:
-
Cell Culture: Plate cells expressing the mGlu3 receptor in a suitable multi-well plate and grow to the desired confluency.
-
Pre-incubation: Wash the cells with a serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for a specified time to prevent cAMP degradation.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined period.
-
Adenylyl Cyclase Stimulation: Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to all wells (except for the basal control) and incubate for a specified time.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Key Experiment 2: Calcium Oscillation Assay
Objective: To measure the effect of this compound on spontaneous calcium oscillations in primary neuronal cultures.
Methodology:
-
Cell Culture: Culture primary cortical neurons on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load the neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Recording: Acquire a baseline recording of spontaneous calcium oscillations using a fluorescence microscope equipped with a live-cell imaging system.
-
Compound Application: Perfuse the cells with a solution containing this compound at the desired concentration.
-
Post-treatment Recording: Record the changes in intracellular calcium levels following the application of the compound.
-
Data Analysis: Analyze the frequency, amplitude, and duration of the calcium transients before and after the addition of this compound.
Visualizations
Caption: Signaling pathway of mGlu3 receptor activation by this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Decision tree for investigating potential off-target effects.
References
Technical Support Center: A Guide to Proper Experimental Controls for LY2794193 Studies
Welcome to the technical support center for LY2794193, a potent and highly selective agonist for the metabotropic glutamate (B1630785) 3 (mGlu3) receptor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper experimental design, execution, and troubleshooting of studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective agonist for the metabotropic glutamate 3 (mGlu3) receptor, a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action involves the activation of the Gi/o signaling pathway, which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[2][3]
Q2: What are the key quantitative parameters I should be aware of for this compound?
A2: The potency and selectivity of this compound have been characterized in various in vitro assays. Key parameters are summarized in the table below.
| Parameter | Receptor | Value | Species | Assay Type |
| Ki | hmGlu3 | 0.927 nM | Human | Radioligand Binding |
| Ki | hmGlu2 | 412 nM | Human | Radioligand Binding |
| EC50 | hmGlu3 | 0.47 nM | Human | cAMP Assay |
| EC50 | hmGlu2 | 47.5 nM | Human | cAMP Assay |
| EC50 | Spontaneous Ca2+ Oscillations | 43.6 nM (low affinity) | Rat | Cortical Neurons |
| EC50 | Spontaneous Ca2+ Transients | 0.44 nM (high affinity) | Rat | Cortical Neurons |
Q3: How should I prepare and store this compound?
A3: For in vitro studies, this compound can be dissolved in DMSO to prepare a stock solution.[1] For in vivo experiments, a common vehicle is 10% DMSO in 90% (20% SBE-β-CD in Saline) or 10% DMSO in 90% Corn Oil.[1] It is recommended to prepare fresh working solutions for in vivo studies on the day of use. Stock solutions in DMSO can be stored at -20°C for up to a year or -80°C for up to two years.[1]
Q4: What are the recommended in vivo dosages for this compound?
A4: In preclinical studies with rats, subcutaneous (s.c.) doses ranging from 1 to 30 mg/kg have been used.[1][2] For instance, in studies investigating its effects on absence seizures, intraperitoneal (i.p.) injections of 1 and 10 mg/kg were effective.[2] The optimal dose will depend on the specific animal model and experimental question.
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or Noisy Data in In Vitro Assays
-
Possible Cause: Poor solubility or stability of this compound in the assay buffer.
-
Solution: Ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects. If solubility issues persist, gentle warming or sonication may aid dissolution.[1] Always use freshly prepared dilutions from a stock solution.
-
-
Possible Cause: High background signal in functional assays (e.g., cAMP assay).
-
Solution: This could be due to constitutive receptor activity. If possible, use a cell line with optimized receptor expression levels. Including a negative control (e.g., LY341495) can help determine the baseline.
-
-
Possible Cause: Pipetting errors or variability in cell plating.
-
Solution: Ensure pipettes are calibrated. Use consistent cell seeding densities and passage numbers for all experiments.
-
Issue 2: Unexpected or Off-Target Effects
-
Possible Cause: At higher concentrations, the selectivity of this compound for mGlu3 over mGlu2 receptors decreases.[1]
-
Solution: Perform dose-response experiments to determine the optimal concentration range where the effect is specific to mGlu3 activation. Use a selective mGlu2 receptor antagonist to confirm that the observed effects are not mediated by mGlu2 receptors.
-
-
Possible Cause: Vehicle effects, particularly in behavioral studies.
-
Solution: Always include a vehicle-only control group to account for any behavioral changes induced by the solvent (e.g., DMSO, SBE-β-CD).
-
Issue 3: Difficulty Replicating In Vivo Behavioral Effects
-
Possible Cause: Suboptimal route of administration or dosing.
-
Solution: The pharmacokinetics of this compound can vary depending on the administration route. Subcutaneous injection has shown good bioavailability in rats.[1] Conduct pilot studies to determine the optimal dose and timing of administration for your specific behavioral paradigm.
-
-
Possible Cause: Stress or other confounding factors in the experimental setup.
-
Solution: Acclimatize animals to the experimental procedures and environment to minimize stress-induced variability. Ensure consistent handling and testing conditions across all experimental groups.
-
Experimental Protocols
Key Experimental Controls
Proper controls are crucial for the valid interpretation of data from this compound studies.
-
Vehicle Control: Essential for both in vitro and in vivo experiments to control for the effects of the solvent used to dissolve this compound.
-
Positive Control: A well-characterized mGlu2/3 receptor agonist, such as LY354740 , can be used to confirm that the experimental system is responsive to group II mGluR activation.[4][5][6][7][8]
-
Negative Control (Antagonist): The potent and selective group II mGluR antagonist, LY341495 , can be used to demonstrate that the effects of this compound are specifically mediated by mGlu2/3 receptors.[6]
-
Cell/Tissue Viability Control: To ensure that the observed effects are not due to cytotoxicity, especially at higher concentrations of this compound.
Detailed Methodology: cAMP Assay
This protocol outlines the measurement of changes in intracellular cAMP levels in response to this compound, a key functional assay for mGlu3 receptor activation.
-
Cell Culture: Plate cells expressing the mGlu3 receptor in a 96-well plate and grow to ~90% confluency.
-
Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
This compound Treatment: Add varying concentrations of this compound to the wells.
-
Forskolin (B1673556) Stimulation: To measure the inhibitory effect on adenylyl cyclase, stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 15-20 minutes.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with your cAMP assay kit.
-
cAMP Detection: Follow the manufacturer's instructions for your specific cAMP assay kit (e.g., ELISA, HTRF) to measure the intracellular cAMP concentration.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Detailed Methodology: Brain Slice Electrophysiology
This protocol provides a general framework for assessing the effects of this compound on synaptic transmission in acute brain slices.
-
Slice Preparation: Acutely prepare brain slices (e.g., 300-400 µm thick) from the region of interest (e.g., hippocampus, prefrontal cortex) in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at room temperature or a more physiological temperature.
-
Baseline Recording: Obtain stable whole-cell patch-clamp recordings of synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) for a baseline period (e.g., 10-20 minutes).
-
This compound Application: Bath-apply this compound at the desired concentration (e.g., 100 nM to 1 µM) and continue recording.
-
Washout: Perfuse the slice with aCSF without this compound to observe any reversal of the effect.
-
Data Analysis: Analyze changes in synaptic parameters such as amplitude, frequency, and kinetics of synaptic currents before, during, and after this compound application.
Visualizations
Caption: mGlu3 Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for this compound Studies.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LY354740 Reduces Extracellular Glutamate Concentration, Inhibits Phosphorylation of Fyn/NMDARs, and Expression of PLK2/pS129 α-Synuclein in Mice Treated With Acute or Sub-Acute MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Assessing the In Vivo Bioavailability of LY2794193
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the in vivo bioavailability of LY2794193, a potent and selective mGlu3 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective agonist for the metabotropic glutamate (B1630785) 3 (mGlu3) receptor.[1] As a Group II metabotropic glutamate receptor agonist, its mechanism of action involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) synthesis.[2][3] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.[3]
Q2: What are the known pharmacokinetic parameters of this compound in preclinical models?
A2: Pharmacokinetic data for this compound has been determined in male Sprague-Dawley rats. The compound exhibits moderate clearance and a calculated plasma half-life of 3.1 hours following intravenous administration.[1] After subcutaneous administration, it is rapidly absorbed and demonstrates high bioavailability.[1] For a summary of key pharmacokinetic parameters, please refer to the Data Presentation section.
Q3: What are suitable formulations for in vivo administration of this compound?
A3: For in vivo studies, this compound can be formulated in various vehicles depending on the route of administration. Two recommended formulations are:
-
A solution of 10% DMSO in 90% (20% SBE-β-CD in Saline).
-
A solution of 10% DMSO in 90% Corn Oil.[1] It is recommended to prepare working solutions for in vivo experiments fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[1]
Q4: What are the primary reasons for poor oral bioavailability of a small molecule inhibitor like this compound?
A4: Poor oral bioavailability for a compound like this compound can stem from several factors:
-
Poor aqueous solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low permeability: The drug may not efficiently cross the intestinal membrane to enter the bloodstream.
-
First-pass metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[4][5][6]
-
Efflux by transporters: Transporters like P-glycoprotein in the intestinal wall can actively pump the drug back into the gut lumen.[7][8]
Troubleshooting Guides
Issue 1: Low Oral Bioavailability Observed in a Pilot Study
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor Solubility and Dissolution | 1. Physicochemical Characterization: Confirm the aqueous solubility of this compound at different pH values simulating the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).[9] 2. Formulation Optimization: Consider formulation strategies to enhance solubility, such as creating amorphous solid dispersions, using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), or reducing particle size through micronization.[2][10][11] |
| High First-Pass Metabolism | 1. In Vitro Metabolism Assays: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound in vitro. This can help predict the extent of first-pass metabolism.[12][13] 2. Route of Administration Comparison: Compare the pharmacokinetic profiles after oral and intravenous administration to quantify the extent of first-pass metabolism. A significant difference in the Area Under the Curve (AUC) suggests high first-pass metabolism.[4] |
| Efflux Transporter Activity | 1. In Vitro Transporter Assays: Utilize cell-based assays (e.g., Caco-2 cells) to determine if this compound is a substrate for common efflux transporters like P-glycoprotein. 2. Co-administration with Inhibitors: In preclinical models, co-administer this compound with a known inhibitor of the suspected efflux transporter to see if bioavailability improves. |
Issue 2: High Variability in Pharmacokinetic Data Between Animals
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | 1. Formulation Homogeneity: Ensure the dosing formulation is homogenous, especially if it is a suspension. Mix well before each administration.[14] 2. Stability of Formulation: Assess the physical and chemical stability of the dosing formulation over the duration of its use to check for precipitation or degradation.[15] |
| Physiological Differences in Animals | 1. Standardize Experimental Conditions: Ensure all animals are of a similar age and weight, and are housed under identical conditions. Standardize the fasting/fed state of the animals before dosing, as food can significantly impact drug absorption.[9][16] 2. Genetic Variability: Be aware that genetic differences in metabolic enzymes and transporters can exist even within the same strain of animals, leading to inter-individual variability.[17] |
| Inconsistent Dosing Technique | 1. Standardize Dosing Procedure: Use precise oral gavage techniques to ensure accurate and consistent administration volumes.[9] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | Intravenous (1 mg/kg) | Subcutaneous (3 mg/kg) |
| Cmax (Maximum Plasma Concentration) | - | 6.78 µM |
| Tmax (Time to Reach Cmax) | - | 0.44 h |
| AUC (Area Under the Curve) | - | 9.9 µM*h |
| T1/2 (Plasma Half-Life) | 3.1 h | - |
| Clearance | 18.3 mL/min/kg | - |
| Volume of Distribution (Vd) | 1.17 L/kg | - |
| Bioavailability | 100% (by definition) | 121% |
Data sourced from MedchemExpress technical data sheet.[1]
Experimental Protocols
Protocol: In Vivo Bioavailability Study of this compound in Rats
1. Objective: To determine the absolute oral bioavailability of this compound in rats by comparing the pharmacokinetic profiles following oral (PO) and intravenous (IV) administration.
2. Materials:
-
This compound
-
Vehicle for PO and IV formulations (e.g., 10% DMSO, 90% (20% SBE-β-CD in Saline))
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
3. Study Design:
-
Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.[18][19]
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (e.g., 1 mg/kg) (n=3-5 rats)
-
Group 2: Oral (PO) administration of this compound (e.g., 10 mg/kg) (n=3-5 rats)
-
-
Acclimatization: Allow animals to acclimate for at least one week before the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[9]
4. Experimental Procedure:
-
Dose Preparation: Prepare fresh dosing solutions on the day of the experiment. Ensure the compound is fully dissolved.
-
Administration:
-
IV Group: Administer the dose via a tail vein injection.
-
PO Group: Administer the dose using oral gavage.
-
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Harvest the plasma and store it at -80°C until bioanalysis.
-
5. Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
6. Data Analysis:
-
Use pharmacokinetic software to calculate the following parameters for each animal:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)
-
AUC0-inf (Area under the plasma concentration-time curve from time 0 to infinity)
-
T1/2 (Elimination half-life)
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100[9]
-
Mandatory Visualizations
Caption: Signaling pathway of this compound as an mGlu3 receptor agonist.
Caption: Experimental workflow for an in vivo bioavailability study.
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 5. First pass effect - Wikipedia [en.wikipedia.org]
- 6. Oral bioavailability and first-pass effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. upm-inc.com [upm-inc.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. benchchem.com [benchchem.com]
- 15. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmalesson.com [pharmalesson.com]
- 17. Highly Variable Drugs: Observations from Bioequivalence Data Submitted to the FDA for New Generic Drug Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijrpc.com [ijrpc.com]
Validation & Comparative
A Comparative Guide to LY2794193 and Other mGluR3 Agonists for Researchers
For researchers and drug development professionals, the selection of a suitable metabotropic glutamate (B1630785) receptor 3 (mGluR3) agonist is critical for advancing neuroscience research and therapeutic development. This guide provides an objective comparison of LY2794193 with other notable mGluR3 agonists, supported by experimental data, to facilitate informed decisions in compound selection.
This comparison focuses on this compound, a highly potent and selective mGluR3 agonist, and contrasts its performance with the well-characterized, though less selective, mGluR2/3 agonists LY354740 and LY379268, as well as the endogenous agonist N-acetylaspartylglutamate (NAAG). The data presented herein is collated from various preclinical studies.
Unveiling the Potency and Selectivity of mGluR3 Agonists
The defining characteristic of a valuable research agonist is its potency and selectivity for the target receptor. This compound distinguishes itself with its exceptional affinity and functional potency at the human mGluR3 (hmGluR3), coupled with a remarkable selectivity over the closely related mGluR2.
Table 1: Comparative in vitro Pharmacology of mGluR3 Agonists
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity (mGluR2 Ki / mGluR3 Ki) |
| This compound | hmGluR3 | 0.927[1] | 0.47[1] | ~444-fold[1] |
| hmGluR2 | 412[1] | 47.5[1] | ||
| LY354740 | mGluR3 | - | - | - |
| mGluR2 | - | - | ||
| LY379268 | mGluR3 | - | - | - |
| mGluR2 | - | - | ||
| NAAG | mGluR3 | - | - | Selective for mGluR3 over mGluR2[2] |
| mGluR2 | Inactive[2] | - |
Note: Direct comparative Ki and EC50 values for LY354740 and LY379268 at mGluR3 and mGluR2 from a single head-to-head study with this compound were not available in the public domain. These compounds are generally recognized as potent mGluR2/3 agonists. NAAG's potency is often described in the micromolar range.
In Vivo Pharmacological Profile
The therapeutic potential of an mGluR3 agonist is contingent on its in vivo efficacy and pharmacokinetic properties. Preclinical studies have demonstrated the ability of this compound to modulate neuronal activity and behavior in animal models.
Table 2: In Vivo Effects of mGluR3 Agonists
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Rat model of absence epilepsy | 1 or 10 mg/kg, i.p. | Reduced absence seizures and depressive-like behavior.[3] | [3] |
| Rat model of PCP-induced hyperactivity | 1-30 mg/kg, s.c. | Dose-related reduction in ambulations.[1] | [1] | |
| LY354740 | Rat model of restraint-stress | 10 and 30 mg/kg, i.p. | Attenuated stress-induced increase in c-Fos expression.[4] | [4] |
| LY379268 | Rat model of restraint-stress | 0.3-10 mg/kg, i.p. | No effect on restraint-stress-induced c-Fos upregulation.[4] | [4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the canonical signaling pathway of mGluR3 and a typical experimental workflow for assessing agonist activity.
Caption: Canonical mGluR3 signaling pathway.
Caption: General experimental workflow for mGluR3 agonist characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize mGluR3 agonists.
Radioligand Binding Assay for mGluR3
This assay is employed to determine the binding affinity (Ki) of a test compound for the mGluR3.
-
Objective: To measure the displacement of a radiolabeled ligand from mGluR3 by a non-labeled test compound.
-
Materials:
-
Cell membranes prepared from cells expressing recombinant human mGluR3.
-
Radioligand (e.g., [3H]LY341495), a high-affinity mGluR2/3 antagonist.
-
Test compounds (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[5][6][7]
-
cAMP Functional Assay
This functional assay is used to determine the potency (EC50) and efficacy (Emax) of an agonist at the Gi/o-coupled mGluR3.
-
Objective: To measure the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing mGluR3 following agonist stimulation.
-
Materials:
-
Cells stably expressing human mGluR3 (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (e.g., this compound).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Plate the cells in a suitable microplate format.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound to the cells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit.
-
Generate a concentration-response curve and determine the EC50 and Emax values for the test compound.[8][9][10][11]
-
In Vivo Microdialysis
This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the effects of mGluR3 agonists on synaptic transmission.
-
Objective: To measure the effect of an mGluR3 agonist on extracellular glutamate levels in a specific brain region (e.g., prefrontal cortex or striatum).
-
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with fluorescence or mass spectrometry detection.
-
Test compound (e.g., this compound).
-
-
Procedure:
-
Surgically implant a microdialysis guide cannula into the target brain region of an anesthetized animal.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline of extracellular glutamate levels.
-
Administer the test compound systemically (e.g., i.p. or s.c.) or locally through the microdialysis probe.
-
Continue to collect dialysate samples to measure changes in glutamate concentration following drug administration.
-
Analyze the glutamate concentration in the dialysate samples using HPLC.[12][13][14][15][16]
-
Conclusion
This compound represents a significant advancement in the pharmacological toolkit for studying mGluR3, offering high potency and superior selectivity over previously available agonists. While LY354740 and LY379268 have been instrumental in elucidating the broader roles of group II mGluRs, the selectivity of this compound allows for a more precise dissection of mGluR3-specific functions. The endogenous agonist NAAG, while selective, has lower potency compared to these synthetic compounds. The choice of agonist will ultimately depend on the specific research question, with this compound being the preferred tool for studies demanding high selectivity for mGluR3. The experimental protocols outlined in this guide provide a foundation for the rigorous evaluation of these and other novel mGluR3 agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 12. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 16. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Efficacy of LY2794193 and LY354740 in Preclinical and Clinical Research
This guide provides a detailed comparison of the efficacy of two metabotropic glutamate (B1630785) receptor agonists, LY2794193 and LY354740. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their performance based on available experimental data.
Introduction
This compound is a highly potent and selective agonist for the metabotropic glutamate receptor 3 (mGlu3).[1] In contrast, LY354740 is a potent agonist of group II mGlu receptors, with a higher selectivity for mGlu2 over mGlu3 receptors.[2] Both compounds have been investigated for their therapeutic potential in a range of neurological and psychiatric disorders. This comparison guide synthesizes the available efficacy data, details the experimental methodologies used in key studies, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy data for this compound and LY354740, compiled from various studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor Target | Binding Affinity (Ki) | Functional Potency (EC50) | Notes |
| This compound | hmGlu3 | 0.927 nM[1] | 0.47 nM[1] | Highly selective for mGlu3 over mGlu2. |
| hmGlu2 | 412 nM[1] | 47.5 nM[1] | ~444-fold selectivity for mGlu3. | |
| LY354740 | hmGlu2 | - | 5.1 ± 0.3 nM[2] | Potent group II mGlu receptor agonist. |
| hmGlu3 | - | 24.3 ± 0.5 nM[2] | ~5-fold selectivity for mGlu2. |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Indication | Dosing | Key Findings |
| This compound | Rat model of PCP-induced hyperactivity | Schizophrenia | 1-30 mg/kg, s.c. | Dose-dependent reduction in ambulations, significant at 10 and 30 mg/kg.[1] |
| WAG/Rij rat model of absence epilepsy | Epilepsy | 1 or 10 mg/kg, i.p. | Reduced absence seizures and depressive-like behavior.[3][4] | |
| LY354740 | Rat fear potentiated startle model | Anxiety | 0.3 mg/kg p.o. (ED50) | Significant anxiolytic activity.[5] |
| Rat elevated plus maze model | Anxiety | 0.2 mg/kg p.o. (ED50) | Significant anxiolytic activity.[5] | |
| Rat model of nicotine (B1678760) withdrawal | Nicotine Dependence | 0.003 mg/kg i.p. (ED50) | Dose-dependently attenuated enhanced auditory startle response.[6] | |
| Rat model of restraint stress | Stress | 10 and 30 mg/kg, i.p. | Attenuated stress-induced c-Fos expression in the prelimbic and infralimbic cortex.[7] |
Table 3: Clinical Trial Efficacy
| Compound | Indication | Study Design | Dosing | Key Findings |
| LY354740 (as prodrug LY544344) | Generalized Anxiety Disorder (GAD) | 8-week, randomized, double-blind, placebo-controlled | 8 mg b.i.d. and 16 mg b.i.d. | 16 mg b.i.d. group showed significant improvement in Hamilton Anxiety and Clinical Global Impression-Improvement scores compared to placebo.[8] Trial was discontinued (B1498344) early due to preclinical findings of convulsions.[8][9] |
| LY354740 | Panic Disorder | 9-week, randomized, double-blind, placebo-controlled with paroxetine (B1678475) as active comparator | 100 or 200 mg | Failed to show treatment effects different from placebo.[10] |
Experimental Protocols
Forskolin-Stimulated cAMP Formation Assay (for LY354740)
This assay was used to determine the functional potency of LY354740 at human mGlu2 and mGlu3 receptors expressed in non-neuronal RGT cells.[2]
-
Cell Culture: RGT cells stably expressing either human mGlu2 or mGlu3 receptors were cultured under standard conditions.
-
Assay Procedure:
-
Cells were incubated with various concentrations of LY354740.
-
Forskolin was added to stimulate adenylyl cyclase, leading to the production of cyclic AMP (cAMP).
-
The ability of LY354740 to inhibit forskolin-stimulated cAMP formation was measured.
-
-
Data Analysis: The concentration of LY354740 that produced 50% of the maximal inhibition (EC50) was calculated to determine its potency.[2]
PCP-Induced Hyperactivity Model (for this compound)
This in vivo model was used to assess the antipsychotic-like potential of this compound.[1]
-
Animals: Male Sprague-Dawley rats were used.
-
Drug Administration:
-
This compound (1-30 mg/kg) or vehicle was administered subcutaneously (s.c.).
-
30 minutes later, phencyclidine (PCP) (5 mg/kg, s.c.) was administered to induce hyperlocomotion.
-
-
Behavioral Assessment: Locomotor activity (ambulations) was measured to determine the effect of this compound on PCP-induced hyperactivity.
-
Data Analysis: A dose-response relationship was established to evaluate the efficacy of this compound in reducing ambulations.[1]
Visualizations
Signaling Pathway of Group II Metabotropic Glutamate Receptors
The following diagram illustrates the canonical signaling pathway for group II mGlu receptors (mGlu2 and mGlu3), which are the targets of both this compound and LY354740.
Caption: Canonical signaling pathway for group II mGlu receptors.
Generalized Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines a typical workflow for evaluating the efficacy of compounds like this compound and LY354740 in animal models of disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic and side-effect profile of LY354740: a potent, highly selective, orally active agonist for group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LY354740: a metabotropic glutamate receptor agonist which ameliorates symptoms of nicotine withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and tolerability of an mGlu2/3 agonist in the treatment of generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabotropic glutamate II receptor agonists in panic disorder: a double blind clinical trial with LY354740 - PubMed [pubmed.ncbi.nlm.nih.gov]
LY2794193: A Comparative Analysis of its Selectivity for mGluR3 over mGluR2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding and functional selectivity of the compound LY2794193 for the metabotropic glutamate (B1630785) receptor 3 (mGluR3) over the closely related mGluR2. The data presented is compiled from published scientific literature and is intended to provide an objective overview for research and drug development purposes.
Quantitative Data Summary
This compound demonstrates a remarkable selectivity for human mGluR3 over mGluR2. This selectivity is evident in both radioligand binding assays (Ki) and functional assays measuring the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) formation (EC50). The following table summarizes the key quantitative data.
| Parameter | mGluR3 | mGluR2 | Selectivity Ratio (mGluR2/mGluR3) |
| Binding Affinity (Ki, nM) | 0.927[1] | 412[1] | ~444-fold |
| Functional Potency (EC50, nM) | 0.47[1] | 47.5[1] | ~101-fold |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in determining the selectivity of this compound.
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand.
1. Membrane Preparation:
-
Cell lines stably expressing either human mGluR2 or mGluR3 are cultured and harvested.
-
The cells are washed with a phosphate-buffered saline (PBS) solution and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) to release the cell membranes.
-
The cell lysate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
-
The resulting membrane pellet is resuspended in an appropriate assay buffer and the protein concentration is determined using a standard method, such as the Bradford or BCA assay.
2. Competition Binding Assay:
-
The prepared cell membranes (containing either mGluR2 or mGluR3) are incubated in a multi-well plate.
-
A fixed concentration of a suitable radioligand that binds to both mGluR2 and mGluR3 (e.g., [³H]LY341495) is added to each well.
-
Increasing concentrations of the unlabeled test compound (this compound) are then added to compete with the radioligand for binding to the receptors.
-
The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.
-
Following incubation, the membranes are rapidly filtered through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is then measured using a scintillation counter.
3. Data Analysis:
-
The data is analyzed using a non-linear regression analysis to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional cAMP Assays
These assays measure the functional consequence of receptor activation, which for the Gi/o-coupled mGluR2 and mGluR3 is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
1. Cell Culture and Treatment:
-
Cell lines stably co-expressing either human mGluR2 or mGluR3 and a cAMP-responsive reporter system (e.g., GloSensor™) are used.
-
Cells are seeded into multi-well plates and allowed to attach overnight.
-
The cells are then treated with a substance that stimulates adenylyl cyclase and increases intracellular cAMP levels, such as forskolin (B1673556).
-
Concurrently, increasing concentrations of the agonist (this compound) are added to the wells.
2. cAMP Measurement:
-
The change in intracellular cAMP levels is measured using a sensitive detection method. Common methods include:
-
Luminescence-based assays (e.g., GloSensor™): A genetically encoded biosensor that produces light in response to changes in cAMP levels.
-
Fluorescence Resonance Energy Transfer (FRET)-based assays: Biosensors that change their fluorescence properties upon binding to cAMP.
-
Enzyme-linked immunosorbent assay (ELISA): A competitive immunoassay to quantify cAMP levels from cell lysates.
-
-
The signal (e.g., luminescence or fluorescence) is read using a plate reader at a specific time point after the addition of the agonist.
3. Data Analysis:
-
The data is normalized to the response produced by forskolin alone.
-
A dose-response curve is generated by plotting the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the agonist concentration.
-
A non-linear regression analysis is used to determine the concentration of the agonist that produces 50% of its maximal inhibitory effect (EC50).
Visualizations
Signaling Pathway of mGluR2 and mGluR3
Caption: Canonical signaling pathway for group II metabotropic glutamate receptors (mGluR2 and mGluR3).
Experimental Workflow for Determining Selectivity
Caption: Workflow for determining the binding and functional selectivity of this compound.
References
Validating the On-Target Effects of LY2794193: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LY2794193's on-target effects with alternative compounds. Supported by experimental data, this document details the validation of this compound as a potent and selective metabotropic glutamate (B1630785) receptor 3 (mGlu3) agonist.
This compound has emerged as a critical tool for investigating the therapeutic potential of mGlu3 receptor activation. This guide summarizes its pharmacological profile and compares it with other relevant compounds, offering a comprehensive resource for studies in neuroscience and drug discovery.
On-Target Profile of this compound
This compound is a highly potent and selective agonist for the human mGlu3 receptor. Its on-target effects are primarily mediated through the activation of this G-protein coupled receptor, which is predominantly coupled to the Gi/o signaling pathway. This activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2]
Experimental data demonstrates the superior selectivity of this compound for the mGlu3 receptor over the closely related mGlu2 receptor, a significant advantage for targeted studies.
Comparative Analysis of mGlu Receptor Agonists
To contextualize the on-target effects of this compound, this guide compares it with two other compounds: LY379268, a potent mGlu2/3 receptor agonist, and VU0360172, a positive allosteric modulator (PAM) of the mGlu5 receptor. While LY379268 provides a benchmark for dual mGlu2/3 activation, VU0360172 offers a comparison with a different mechanism of action within the metabotropic glutamate receptor family that has also shown efficacy in models of absence epilepsy.
| Compound | Target(s) | Mechanism of Action | Ki (nM) | EC50 (nM) |
| This compound | mGlu3 > mGlu2 | Agonist | hmGlu3: 0.927 | hmGlu3: 0.47 |
| hmGlu2: 412 | hmGlu2: 47.5 | |||
| LY379268 | mGlu2/mGlu3 | Agonist | mGlu2: 40.6 | mGlu2: 2.69 - 3.91 |
| mGlu3: 4.7 | mGlu3: 4.48 - 7.63 | |||
| VU0360172 | mGlu5 | Positive Allosteric Modulator | 195 | 16 |
Table 1: Comparative in vitro pharmacology of this compound and alternative mGlu receptor modulators. Data compiled from multiple sources.[1][2][3][4]
In Vivo Validation in a Model of Absence Epilepsy
The on-target effects of this compound have been validated in the WAG/Rij rat model of absence epilepsy. Administration of this compound has been shown to reduce the occurrence of spike-wave discharges (SWDs), the characteristic electroencephalographic feature of absence seizures.[5][6] Furthermore, treatment with this compound has been demonstrated to alleviate depressive-like behaviors in this animal model.[5][6]
A key on-target effect observed in vivo is the upregulation of glutamate and GABA transporters. Specifically, this compound treatment enhances the protein levels of GLAST (EAAT1), GLT-1 (EAAT2), and GAT-1 in the thalamus and somatosensory cortex of WAG/Rij rats.[5] This modulation of neurotransmitter reuptake is a significant downstream consequence of mGlu3 receptor activation.
| Compound | Dosage | Effect on Spike-Wave Discharges (SWDs) in WAG/Rij Rats | Effect on Transporter Expression in WAG/Rij Rats |
| This compound | 1 or 10 mg/kg, i.p. | Reduced number and duration | Enhanced GAT-1, GLAST, and GLT-1 protein levels in thalamus and somatosensory cortex |
| LY379268 | Not specified in detail for direct comparison of SWDs | Systemic administration enhanced SWDs | Not specified |
| VU0360172 | Not specified for direct comparison of SWDs | Injection into thalamus or somatosensory cortex markedly reduces SWD frequency | Enhanced thalamic GAT-1 protein expression |
Table 2: Comparative in vivo effects of this compound and alternatives in the WAG/Rij rat model of absence epilepsy.[5][7]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.
Caption: mGlu3 Receptor Signaling Pathway.
Caption: In Vivo Validation Workflow.
Experimental Protocols
Immunoblotting for GAT-1, GLAST, and GLT-1 in Rat Brain Tissue
-
Tissue Preparation: Euthanize WAG/Rij rats and rapidly dissect the thalamus and somatosensory cortex on ice.
-
Protein Extraction: Homogenize the brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the homogenates at 14,000 x g for 20 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-12% Tris-Glycine gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against GAT-1, GLAST, GLT-1, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Perform densitometric analysis of the bands and normalize the expression of the target proteins to the loading control.
cAMP Formation Assay in Brain Slices
-
Brain Slice Preparation: Prepare acute coronal brain slices (300-400 µm thick) from the region of interest (e.g., thalamus or cortex) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow the slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
Pre-incubation: Pre-incubate the slices in aCSF containing a phosphodiesterase inhibitor (e.g., IBMX) for 15-20 minutes.
-
Stimulation: Treat the slices with forskolin (B1673556) (to stimulate adenylyl cyclase) in the presence or absence of this compound for a defined period (e.g., 15 minutes).
-
Lysis: Terminate the reaction by adding ice-cold 0.1 M HCl and homogenizing the slices.
-
cAMP Measurement: Centrifuge the homogenates and measure the cAMP concentration in the supernatant using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the cAMP levels to the total protein content of each sample.
EEG Recording and Analysis of Spike-Wave Discharges (SWDs) in WAG/Rij Rats
-
Electrode Implantation: Surgically implant EEG electrodes epidurally over the somatosensory cortex of WAG/Rij rats under anesthesia. Allow the animals to recover for at least one week.
-
Habituation: Habituate the rats to the recording chamber and tethering system for several days before the experiment.
-
EEG Recording: On the day of the experiment, connect the rat to the EEG recording system and allow for a baseline recording period. Administer this compound (i.p.) and continue recording for several hours.
-
Data Acquisition: Record the EEG signals with a high sampling rate (e.g., 1 kHz) and amplify and filter the signals appropriately.
-
SWD Analysis: Visually inspect the EEG recordings and/or use automated detection software to identify SWDs. SWDs are typically characterized by a frequency of 7-11 Hz and an amplitude that is at least twice the background EEG.
-
Quantification: Quantify the number and total duration of SWDs per unit of time (e.g., per hour) before and after drug administration.
-
Statistical Analysis: Compare the SWD parameters between the vehicle-treated and this compound-treated groups using appropriate statistical tests.
References
- 1. LY379268 | mGlu2/3 agonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological activation of mGlu5 receptors with the positive allosteric modulator VU0360172, modulates thalamic GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Effects of LY2794193: A Comparative Guide Utilizing mGluR3 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected effects of the selective mGluR3 agonist, LY2794193, in wild-type versus mGluR3 knockout (KO) mice. The objective is to delineate a clear experimental framework for validating that the therapeutic effects of this compound are mediated specifically through the metabotropic glutamate (B1630785) receptor 3 (mGluR3).
This compound is a potent and selective agonist for the mGluR3, a G-protein coupled receptor involved in the modulation of synaptic transmission and neuronal excitability.[1][2] Preclinical studies have demonstrated its potential in treating conditions like absence epilepsy by reducing seizure activity and related depressive-like behaviors.[3][4] The use of mGluR3 knockout mice is a critical tool to confirm that the observed pharmacological effects of this compound are indeed on-target.
Comparative Data Presentation
The following tables summarize the known characteristics of this compound and the phenotypic traits of mGluR3 knockout mice, which are essential for designing and interpreting validation studies.
Table 1: In Vitro Profile of this compound
| Parameter | Value | Species/System | Reference |
| hmGluR3 Ki | 0.927 nM | Human | [1][2] |
| hmGluR3 EC50 | 0.47 nM | Human | [1][2] |
| hmGluR2 Ki | 412 nM | Human | [1][2] |
| hmGluR2 EC50 | 47.5 nM | Human | [1][2] |
| Cultured Rat Cortical Neuron EC50 | 43.6 nM (inhibition of Ca2+ oscillations) | Rat | [1] |
Table 2: Key Phenotypes of mGluR3 Knockout Mice Compared to Wild-Type
| Phenotype | Observation in mGluR3 KO Mice | Experimental Test | Reference |
| Locomotor Activity | Hyperactivity | Open Field Test, Light/Dark Transition Test | [5][6] |
| Working Memory | Impaired | T-Maze, Y-Maze | [5][7][8] |
| Response to Psychostimulants | Enhanced dopamine (B1211576) release in response to methamphetamine | In vivo microdialysis | [5] |
| Neuroprotection | Abolished neuroprotective effect of mGluR2/3 agonists against NMDA toxicity | In vivo NMDA-induced toxicity model | [9][10] |
Proposed Experimental Validation of this compound Effects
To validate that the effects of this compound are mGluR3-dependent, a series of experiments should be conducted comparing the responses of wild-type and mGluR3 knockout mice to the compound.
Logical Framework for Validation
The core logic of this validation strategy is that if this compound exerts its effects through mGluR3, then its administration to mGluR3 knockout mice should result in a significant attenuation or complete absence of the effects observed in wild-type mice.
Caption: Logical workflow for validating the on-target effects of this compound.
Experimental Protocols
Behavioral Assessments
Objective: To determine if the behavioral effects of this compound are absent in mice lacking the mGluR3 receptor.
Methodology:
-
Animals: Adult male and female wild-type (C57BL/6J) and mGluR3 knockout mice will be used.
-
Drug Administration: this compound will be administered intraperitoneally (i.p.) at various doses (e.g., 1, 10, 30 mg/kg) or subcutaneously (s.c.) at 3 mg/kg.[1][3] A vehicle control group will be included for both genotypes.
-
Open Field Test: To assess locomotor activity. Mice will be placed in an open field arena and their movement tracked for a specified period (e.g., 60 minutes). Key parameters to measure include total distance traveled and time spent in the center versus the periphery of the arena.
-
Forced Swim Test: To evaluate potential antidepressant-like effects. Mice will be placed in a cylinder of water for a 6-minute session, and the duration of immobility will be recorded.
-
Data Analysis: A two-way ANOVA will be used to analyze the data, with genotype and drug treatment as the main factors.
In Vivo Electrophysiology
Objective: To assess the impact of this compound on neuronal activity in relevant brain circuits and confirm the role of mGluR3.
Methodology:
-
Animals and Surgery: Wild-type and mGluR3 knockout mice will be anesthetized and implanted with recording electrodes in a brain region relevant to the therapeutic target, such as the thalamus for absence epilepsy studies.[3]
-
Electroencephalography (EEG) Recording: For epilepsy models, baseline EEG will be recorded, followed by administration of this compound or vehicle. The number and duration of spike-wave discharges (SWDs) will be quantified.
-
Data Analysis: Changes in EEG parameters before and after drug administration will be compared between genotypes using appropriate statistical tests (e.g., paired t-test within genotypes and two-way ANOVA for between-genotype comparisons).
Molecular and Cellular Assays
Objective: To investigate the downstream signaling pathways affected by this compound and confirm their mGluR3-dependency.
Methodology:
-
Tissue Collection: Following behavioral or electrophysiological experiments, brain tissue (e.g., thalamus, cortex) will be collected from all groups.
-
Immunoblotting: Protein levels of downstream targets of mGluR3 signaling, such as glutamate transporters (GLAST, GLT-1) and GABA transporters (GAT-1), will be measured.[3]
-
cAMP Assay: mGluR3 activation is known to inhibit adenylyl cyclase, leading to reduced cAMP levels.[3] Brain tissue slices will be treated with this compound, and cAMP levels will be measured using an ELISA kit.
-
Data Analysis: Protein and cAMP levels will be compared across the different treatment groups and genotypes using a two-way ANOVA.
Visualizing Pathways and Workflows
mGluR3 Signaling Pathway
Activation of mGluR3 by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This can modulate the expression of various proteins, including glutamate transporters.
Caption: Simplified mGluR3 signaling pathway activated by this compound.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for a comprehensive validation study.
Caption: Proposed experimental workflow for validating this compound effects.
Conclusion
The use of mGluR3 knockout mice is indispensable for unequivocally demonstrating that the pharmacological effects of this compound are mediated through its intended target. By comparing the outcomes of behavioral, electrophysiological, and molecular assays in both wild-type and mGluR3 knockout mice, researchers can build a robust data package to support the mechanism of action of this promising therapeutic compound. The absence of this compound-induced effects in the knockout animals would provide definitive evidence for its on-target activity, a critical step in its development as a potential treatment for neurological and psychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive behavioral study of mGluR3 knockout mice: implication in schizophrenia related endophenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciprofiles.com [sciprofiles.com]
- 7. Grm3 glutamate receptor, metabotropic 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. mGluR3 knockout mice show a working memory defect and an enhanced response to MK-801 in the T- and Y-maze cognitive tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Use of Knock-Out Mice Unravels Distinct Roles for mGlu2 and mGlu3 Metabotropic Glutamate Receptors in Mechanisms of Neurodegeneration/Neuroprotection | Journal of Neuroscience [jneurosci.org]
- 10. The use of knock-out mice unravels distinct roles for mGlu2 and mGlu3 metabotropic glutamate receptors in mechanisms of neurodegeneration/neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating LY2794193 Efficacy: The Essential Role of GRM3 Knockdown as a Control
For researchers in neuroscience and drug development, establishing the specificity of a pharmacological agent is paramount. When investigating the effects of LY2794193, a potent and selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGluR3), utilizing GRM3 knockdown as an experimental control is a critical step in validating its on-target activity. This guide provides a comparative overview of expected outcomes, supporting experimental data, and detailed protocols for incorporating GRM3 knockdown into your this compound research.
The GRM3 gene encodes the mGluR3 protein, a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound is designed to selectively activate mGluR3. Therefore, experiments employing GRM3 knockdown, through techniques such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), are essential to demonstrate that the observed effects of this compound are indeed mediated by its interaction with the mGluR3 target.
Comparative Analysis of this compound Effects in the Presence and Absence of GRM3
The following tables summarize the expected quantitative outcomes when treating cells with this compound in both wild-type (WT) and GRM3 knockdown (KD) conditions. The data is synthesized from published studies on this compound and GRM3 knockdown.
Table 1: Effect of this compound on Forskolin-Stimulated cAMP Levels
| Cell Type | Treatment | GRM3 Expression | Forskolin-Stimulated cAMP Formation (% of control) |
| Rat Cortical Slices | Vehicle | Wild-Type | 100% |
| Rat Cortical Slices | This compound (1 µM) | Wild-Type | ~57%[1] |
| Glioblastoma Stem Cells | Vehicle | GRM3 Knockdown | 100% |
| Glioblastoma Stem Cells | This compound (1 µM) | GRM3 Knockdown | No significant change expected |
Table 2: Validation of GRM3 Knockdown
| Cell Line | Transfection | Measurement | Result (% of control) |
| Glioblastoma Stem Cells | Scrambled siRNA | GRM3 mRNA | 100% |
| Glioblastoma Stem Cells | GRM3 siRNA | GRM3 mRNA | ~25%[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate interpretation of results.
Protocol 1: shRNA-Mediated Knockdown of GRM3
This protocol outlines the steps for stable knockdown of GRM3 expression in a target cell line using a lentiviral-based shRNA approach.
-
shRNA Vector Preparation:
-
Design at least two independent shRNA sequences targeting the coding region of the human GRM3 gene.
-
Clone the shRNA oligonucleotides into a suitable lentiviral vector (e.g., pLKO.1).
-
Verify the correct insertion of the shRNA sequence by Sanger sequencing.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and the necessary packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles by ultracentrifugation.
-
-
Cell Transduction:
-
Plate the target cells at an appropriate density.
-
Transduce the cells with the concentrated lentivirus in the presence of polybrene (8 µg/mL).
-
After 24 hours, replace the virus-containing medium with fresh growth medium.
-
-
Selection and Validation:
-
Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Expand the antibiotic-resistant cells.
-
Validate the knockdown of GRM3 expression by quantitative PCR (qPCR) and Western blot.
-
Protocol 2: Quantitative PCR (qPCR) for GRM3 Expression
This protocol details the measurement of GRM3 mRNA levels to confirm knockdown efficiency.
-
RNA Extraction:
-
Isolate total RNA from both control (scrambled shRNA) and GRM3 knockdown cells using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, SYBR Green master mix, and GRM3-specific primers.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction using a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the relative expression of GRM3 mRNA using the ΔΔCt method.
-
Protocol 3: cAMP Measurement Assay
This protocol describes how to measure intracellular cAMP levels following treatment with this compound.
-
Cell Preparation:
-
Plate both control and GRM3 knockdown cells in a 96-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
-
Treatment:
-
Pre-treat cells with a phosphodiesterase inhibitor such as IBMX (0.5 mM) for 30 minutes to prevent cAMP degradation.
-
Stimulate the cells with forskolin (B1673556) (10 µM) to induce adenylyl cyclase activity, in the presence or absence of this compound (1 µM), for 15 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Follow the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the experimental samples by interpolating from the standard curve.
-
Normalize the data to the protein concentration of each sample.
-
Visualizing the Experimental Logic and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the key relationships and pathways involved in these experiments.
Caption: Experimental workflow for GRM3 knockdown and functional validation.
Caption: Signaling pathway of this compound in wild-type vs. GRM3 knockdown cells.
By employing GRM3 knockdown as a control, researchers can confidently attribute the observed pharmacological effects of this compound to its specific action on the mGluR3 receptor, thereby strengthening the validity and impact of their findings.
References
- 1. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative allosteric modulators of metabotropic glutamate receptor 3 target the stem-like phenotype of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Pharmacological Effects of LY2794193 Versus Genetic Models of mGlu3 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of LY2794193, a potent and selective metabotropic glutamate (B1630785) receptor 3 (mGlu3) agonist, with the phenotypic characteristics of genetic models involving the deletion of the Grm3 gene, which encodes the mGlu3 receptor. This objective analysis, supported by experimental data, aims to elucidate the complexities of targeting the mGlu3 receptor for therapeutic intervention.
Introduction to mGlu3 Receptor Modulation
The metabotropic glutamate receptor 3 (mGlu3), a G-protein coupled receptor, is a key regulator of synaptic transmission and plasticity in the central nervous system. Its activation is generally associated with the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1] The mGlu3 receptor is a promising therapeutic target for a range of neurological and psychiatric disorders. Two primary methods for investigating the function of the mGlu3 receptor are through the use of selective pharmacological agents, such as this compound, and through the study of genetic models, primarily Grm3 knockout mice. This guide will explore the convergent and divergent findings from these two approaches.
Comparative Data on Pharmacological and Genetic Modulation
The following tables summarize the quantitative data from preclinical studies involving the mGlu3 receptor agonist this compound and Grm3 knockout (KO) mice.
Table 1: Effects on Anxiety- and Depressive-Like Behaviors
| Parameter | This compound (mGlu3 Agonist) | Grm3 Knockout (Genetic Deletion) | References |
| Forced Swim Test | Reduced depressive-like behavior in WAG/Rij rats. | Impaired reference memory for stressful events (increased immobility on day 2). | [2][3][4] |
| Elevated Plus Maze | Data not widely available in standard anxiety models. | No consistent anxiety phenotype observed in global knockout mice. A modest anxiolytic effect was seen with cortical ablation of mGlu3. | [5][6] |
| Light-Dark Box Test | Data not widely available. | No significant difference in time spent in the light compartment. | [6][7] |
Table 2: Neurochemical and Cellular Effects
| Parameter | This compound (mGlu3 Agonist) | Grm3 Knockout (Genetic Deletion) | References |
| Glutamate Transporter Expression (GLAST/EAAT1 & GLT-1/EAAT2) | Enhanced protein levels in the thalamus and somatosensory cortex of WAG/Rij rats. | Reduced mRNA and protein levels in the hippocampus. | [1][2][8][9] |
| Dopamine (B1211576) Release | Reduces phencyclidine (PCP)-induced hyperlocomotion, suggesting modulation of dopamine systems. | Enhanced methamphetamine-induced dopamine release in the nucleus accumbens. | [3][7][10] |
| cAMP Formation | Inhibits forskolin-stimulated cAMP formation. | Basal levels not typically reported as altered, but response to agonists is absent. | [1][2] |
| Glutamate Release | Activation of mGlu3 receptors is expected to inhibit glutamate release. | The inhibitory effect of a non-selective mGlu2/3 agonist on glutamate release is absent in striatal synaptosomes. | [3][11][12] |
Signaling Pathways and Experimental Workflows
mGlu3 Receptor Signaling Pathway
Activation of the mGlu3 receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.
Experimental Workflow: Forced Swim Test
The Forced Swim Test is a common behavioral assay used to assess depressive-like behavior in rodents.
Conceptual Comparison: Pharmacological vs. Genetic Models
This diagram illustrates the fundamental differences between studying the mGlu3 receptor through acute pharmacological intervention and through a lifelong genetic deletion.
Detailed Experimental Protocols
Rodent Forced Swim Test (FST)
The FST is used to evaluate depressive-like behavior. The protocol generally involves two sessions.
-
Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Pre-test Session (Day 1): Rodents are placed in the water for a 15-minute session. This is done to induce a state of helplessness for the subsequent test.
-
Test Session (Day 2): 24 hours after the pre-test, the animals are again placed in the water for a 5-6 minute session. This compound or a vehicle is typically administered intraperitoneally (i.p.) 30-60 minutes before the test session.
-
Data Collection: The session is video-recorded, and the duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing are scored by a trained observer who is blind to the experimental conditions.
-
Interpretation: A decrease in immobility time is interpreted as an antidepressant-like effect.[13][14]
In Vivo Microdialysis for Dopamine Release
This technique is used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Surgical Implantation: A guide cannula is surgically implanted into the brain region of interest (e.g., nucleus accumbens) and secured to the skull. Animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of a pharmacological challenge (e.g., methamphetamine) in both wild-type and Grm3 knockout mice.
-
Analysis: The concentration of dopamine in the dialysate samples is determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Interpretation: Changes in dopamine concentration in the dialysate reflect the release of the neurotransmitter in the sampled brain region.[3][7]
Measurement of cAMP Formation in Brain Slices
This assay determines the effect of receptor activation on the production of the second messenger cAMP.
-
Brain Slice Preparation: Rodent brains are rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal slices of the brain region of interest (e.g., thalamus, cortex) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in oxygenated aCSF. They are then pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation: Slices are stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence or absence of this compound.
-
cAMP Measurement: The reaction is stopped, and the tissue is homogenized. The concentration of cAMP is then measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or other methods like radioimmunoassay.
-
Interpretation: A reduction in forskolin-stimulated cAMP levels in the presence of this compound indicates that the mGlu3 receptor is negatively coupled to adenylyl cyclase.[2][9]
Discussion and Interpretation
The comparison between the pharmacological activation of mGlu3 receptors by this compound and the genetic deletion of the Grm3 gene reveals a complex and, at times, paradoxical picture.
Divergent Behavioral Outcomes: A key discrepancy is observed in models of depression and anxiety. While this compound shows antidepressant-like effects in the FST in a specific rat strain, Grm3 knockout mice exhibit impaired memory for stressful events in the same test, which can be interpreted as a pro-depressive phenotype.[2][3][4] In anxiety models, the genetic deletion of Grm3 does not produce a consistent anxiolytic effect, whereas cortical-specific deletion suggests a modest reduction in anxiety.[5][6] This highlights the potential for different outcomes between systemic, acute receptor activation and lifelong, global gene deletion.
Opposing Effects on Glutamate Transporters: Another significant point of divergence is the effect on the expression of glial glutamate transporters. Pharmacological activation with this compound increases the levels of GLAST and GLT-1, which would be expected to enhance glutamate uptake and be neuroprotective.[2][9] Conversely, Grm3 knockout mice show a reduction in these transporters, which could lead to altered synaptic glutamate levels.[1][8]
Potential Explanations for Discrepancies:
-
Acute vs. Chronic Effects: The acute administration of an agonist like this compound results in a transient activation of the mGlu3 receptor. In contrast, a genetic knockout leads to a lifelong absence of the receptor, which can trigger developmental and long-term compensatory changes. For instance, an upregulation of the mGlu2 receptor has been observed in Grm3 knockout mice, which could mask or alter the phenotype.[1]
-
Receptor Localization: this compound will activate all mGlu3 receptors, both pre- and post-synaptically, as well as on glial cells. The specific contributions of these different receptor populations to the overall behavioral outcome are difficult to dissect with a systemic agonist. Genetic models with cell-type specific deletions, such as the cortical ablation of mGlu3, can begin to address this complexity.[6]
-
Model-Specific Effects: The antidepressant-like effects of this compound were observed in the WAG/Rij rat model of absence epilepsy.[2][4] This specific genetic background may influence the response to mGlu3 activation, and these findings may not be generalizable to all rodent strains or models of depression.
Conclusion
The comparison of the pharmacological effects of the mGlu3 agonist this compound and the phenotype of Grm3 genetic models underscores the intricate role of the mGlu3 receptor in the central nervous system. The often-divergent results highlight the critical importance of considering the limitations of each approach. Pharmacological studies provide valuable information on the acute consequences of receptor modulation, while genetic models offer insights into the receptor's role in development and the potential for compensatory adaptations. For drug development professionals, these findings suggest that the therapeutic effects of mGlu3 agonists may be more complex than a simple reversal of a genetically-induced phenotype. A thorough understanding of the signaling pathways, receptor localization, and the specific pathological context is crucial for the successful translation of preclinical findings to clinical applications.
References
- 1. Altered hippocampal expression of glutamate receptors and transporters in GRM2 and GRM3 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LY-2794193 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Comprehensive behavioral study of mGluR3 knockout mice: implication in schizophrenia related endophenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of group II metabotropic glutamate receptors in cognition and anxiety: Comparative studies in GRM2−/−, GRM3−/− and GRM2/3−/− knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontal cortex genetic ablation of metabotropic glutamate receptor subtype 3 (mGlu3) impairs postsynaptic plasticity and modulates affective behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciprofiles.com [sciprofiles.com]
- 8. Altered hippocampal expression of glutamate receptors and transporters in GRM2 and GRM3 knockout mice. — Oxford University Centre for Integrative Neuroimaging [win.ox.ac.uk]
- 9. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. jneurosci.org [jneurosci.org]
- 12. jneurosci.org [jneurosci.org]
- 13. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LY2794193 and Other Glutamatergic Modulators for Researchers
For researchers and drug development professionals navigating the complex landscape of glutamatergic modulation, this guide provides an objective comparison of LY2794193 with other key modulators. This document synthesizes preclinical data on the efficacy, selectivity, and mechanisms of action of these compounds, presented in a clear and accessible format to support informed decisions in neuroscience research.
The glutamate (B1630785) system, the primary excitatory neurotransmitter network in the brain, is a critical target for therapeutic intervention in a wide range of neurological and psychiatric disorders. Dysregulation of glutamatergic signaling is implicated in conditions such as schizophrenia, depression, anxiety, and neurodegenerative diseases. This has spurred the development of a diverse array of glutamatergic modulators, each with distinct mechanisms and potential therapeutic applications. This guide focuses on this compound, a highly selective metabotropic glutamate receptor 3 (mGluR3) agonist, and compares its preclinical profile to other significant classes of glutamatergic modulators, including mGluR2/3 agonists, mGluR5 positive allosteric modulators (PAMs), AMPA receptor PAMs, and NMDA receptor antagonists.
Mechanism of Action: A Diverse Landscape of Glutamatergic Modulation
Glutamatergic modulators exert their effects through various mechanisms, targeting different receptors and signaling pathways within the glutamate system.
This compound and other mGluR Agonists: this compound is a potent and selective agonist for the mGluR3 subtype.[1] Metabotropic glutamate receptors are G-protein coupled receptors that modulate neurotransmission. Group II mGluRs, which include mGluR2 and mGluR3, are typically located presynaptically and their activation leads to an inhibition of glutamate release. This mechanism is thought to be beneficial in conditions characterized by excessive glutamate transmission. Other well-studied Group II mGluR agonists include LY354740 and pomaglumetad (LY2140023) , which target both mGluR2 and mGluR3.[2][3]
mGluR5 Positive Allosteric Modulators (PAMs): Unlike agonists that directly activate the receptor, PAMs bind to an allosteric site, a location distinct from the glutamate binding site. This binding enhances the receptor's response to endogenous glutamate. mGluR5 is a Group I mGluR, and its activation is linked to excitatory signaling. mGluR5 PAMs, such as CDPPB , are being investigated for their potential to enhance cognitive function.
AMPA Receptor Positive Allosteric Modulators (PAMs): AMPA receptors are ionotropic receptors that mediate fast excitatory neurotransmission. AMPA PAMs, such as CX-516 and aniracetam (B1664956) , enhance the function of these receptors, typically by slowing their desensitization or deactivation.[3] This leads to an amplification of the postsynaptic response to glutamate and is a strategy being explored for cognitive enhancement.
NMDA Receptor Antagonists: N-methyl-D-aspartate (NMDA) receptors are another class of ionotropic glutamate receptors crucial for synaptic plasticity and memory. However, their overactivation can lead to excitotoxicity. NMDA receptor antagonists block the activity of these receptors. This class includes drugs like ketamine and memantine (B1676192) , which have shown therapeutic effects in depression and Alzheimer's disease, respectively.[4][5]
Comparative Preclinical Data
The following tables summarize key quantitative data from preclinical studies, allowing for a comparative assessment of this compound and other selected glutamatergic modulators. It is important to note that these values are derived from various studies and experimental conditions, and direct head-to-head comparisons should be interpreted with caution.
Table 1: In Vitro Receptor Binding and Potency
| Compound | Target(s) | Binding Affinity (Ki) | Functional Potency (EC50/IC50) |
| This compound | hmGluR3 | 0.927 nM | 0.47 nM (hmGluR3) |
| hmGluR2 | 412 nM | 47.5 nM (hmGluR2) | |
| LY354740 | hmGluR2 | - | 5.1 nM |
| hmGluR3 | - | 24.3 nM | |
| Pomaglumetad | mGluR2 | 149 nM | - |
| mGluR3 | 92 nM | - | |
| Ketamine | NMDA Receptor | 0.18 - 4.9 µM | 0.4 - 8.2 µM |
| Memantine | NMDA Receptor | - | 1.22 - 2.41 µM |
Table 2: Preclinical Efficacy in Behavioral Assays
| Compound | Assay | Species | Dose Range | Key Finding |
| LY354740 | Elevated Plus Maze | Mouse | 10-20 mg/kg s.c. | Dose-dependent increase in open arm time, indicating anxiolytic-like effects.[6] |
| Ketamine | Forced Swim Test | Rat | 5-15 mg/kg | Significant decrease in immobility time, suggesting antidepressant-like effects.[7] |
| Elevated Plus Maze | Mouse | 10 mg/kg i.p. | Increased time spent in the open arms.[8] | |
| Memantine | Morris Water Maze | Mouse | 5-10 mg/kg | Disruption of cognitive flexibility during re-training.[5] |
| Elevated Plus Maze | Mouse | 3 mg/kg i.p. | Significant increase in time spent and entries into open arms.[9] | |
| Aniracetam | Elevated Plus Maze | Mouse | 10-100 mg/kg | Increased social interaction and anti-anxiety effects in some models.[10] |
| CX-516 | Delayed Non-Match to Sample | Rat | - | Improved performance, particularly at longer delay intervals.[3] |
| CDPPB | Barnes Maze | Mouse | 30 mg/kg i.p. | Significantly enhanced performance in reversal learning.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Cyclic AMP (cAMP) Assay
This assay is used to determine the functional activity of G-protein coupled receptors that modulate adenylyl cyclase activity, such as mGluR2 and mGluR3.
-
Cell Culture: Cells stably expressing the target receptor (e.g., CHO cells with hmGluR2 or hmGluR3) are cultured in appropriate media and conditions.
-
Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, cells are treated with forskolin (B1673556) (to stimulate adenylyl cyclase) and varying concentrations of the test compound (e.g., this compound).
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay or a bioluminescence-based reporter gene assay.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated to determine the potency of the compound.[2]
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.
-
Apparatus: The maze consists of two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
Procedure: Each animal is placed in the center of the maze, facing an open arm. The animal is allowed to freely explore the maze for a set period (typically 5 minutes).
-
Data Collection: The time spent in the open arms and the number of entries into the open and closed arms are recorded using an automated tracking system or by a trained observer.
-
Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic-like effect.[6][11]
Forced Swim Test (FST)
The FST is a common behavioral assay used to screen for antidepressant-like activity in rodents.
-
Apparatus: A transparent cylindrical container filled with water to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure: Animals are placed individually into the cylinder for a predetermined period (e.g., 6 minutes). A pre-test session may be conducted 24 hours prior to the main test.
-
Data Collection: The duration of immobility (floating without making active movements) is recorded during the last few minutes of the test.
-
Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.[12]
Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory in rodents.
-
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.
-
Acquisition Phase: Animals are trained over several days to find the hidden platform using distal cues in the room. The latency to find the platform is recorded for each trial.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time.
-
Data Collection: The time spent in the quadrant where the platform was previously located is measured.
-
Data Analysis: A shorter escape latency during acquisition and increased time spent in the target quadrant during the probe trial indicate better spatial learning and memory.[5][13]
Prepulse Inhibition (PPI)
PPI is a measure of sensorimotor gating, which is often deficient in psychiatric disorders like schizophrenia.
-
Apparatus: A startle chamber equipped with a sensor to measure the startle response and a speaker to deliver acoustic stimuli.
-
Procedure: The animal is placed in the chamber and presented with a series of trials. Some trials consist of a loud, startling stimulus (pulse) alone, while others present a weaker, non-startling stimulus (prepulse) shortly before the pulse.
-
Data Collection: The magnitude of the startle response is measured in both pulse-alone and prepulse-pulse trials.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. A higher PPI indicates better sensorimotor gating.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the discussed glutamatergic modulators and a typical experimental workflow for their preclinical evaluation.
Caption: Signaling pathways of different classes of glutamatergic modulators.
Caption: A typical experimental workflow for the preclinical evaluation of glutamatergic modulators.
Discussion and Conclusion
This guide provides a comparative overview of this compound and other key glutamatergic modulators, highlighting their distinct mechanisms of action and preclinical profiles. This compound, with its high selectivity for the mGluR3 receptor, represents a targeted approach to modulating glutamate neurotransmission. Its inhibitory effect on glutamate release suggests potential therapeutic applications in disorders characterized by glutamate excitotoxicity or hyperactivity.
In comparison, other mGluR2/3 agonists like LY354740 and pomaglumetad have a broader spectrum of action within the Group II mGluRs. While they have shown promise in preclinical models of anxiety and psychosis, the lack of subtype selectivity can complicate the interpretation of their effects.
mGluR5 PAMs and AMPA PAMs represent a different strategy, aiming to enhance specific aspects of glutamatergic signaling. These modulators show potential for cognitive enhancement, but their development requires careful consideration of the fine balance of excitatory neurotransmission to avoid excitotoxic side effects.
Finally, NMDA receptor antagonists like ketamine and memantine have established clinical utility, demonstrating the therapeutic potential of dampening NMDA receptor function. However, their use can be associated with significant side effects, underscoring the need for more targeted and safer modulators.
The choice of a glutamatergic modulator for research or therapeutic development depends on the specific hypothesis being tested and the desired physiological outcome. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this dynamic and promising field of neuroscience. Further head-to-head comparative studies will be crucial to fully elucidate the relative advantages and disadvantages of these different modulatory approaches.
References
- 1. Acute effects of ketamine in the holeboard, the elevated-plus maze, and the social interaction test in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a metabotropic glutamate receptor 5 positive allosteric modulator, CDPPB, on spatial learning task performance in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immobility-reducing Effects of Ketamine during the Forced Swim Test on 5-HT1A Receptor Activity in the Medial Prefrontal Cortex in an Intractable Depression Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Memantine affects cognitive flexibility in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like activity of the mGLU2/3 receptor agonist LY354740 in the elevated plus maze test is disrupted in metabotropic glutamate receptor 2 and 3 knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ketamine Blocks Morphine-Induced Conditioned Place Preference and Anxiety-Like Behaviors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijbcp.com [ijbcp.com]
- 10. Anxiolytic effects of aniracetam in three different mouse models of anxiety and the underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anxiolytic activity of the MGLU2/3 receptor agonist LY354740 on the elevated plus maze is associated with the suppression of stress-induced c-Fos in the hippocampus and increases in c-Fos induction in several other stress-sensitive brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ketamine-enhanced immobility in forced swim test: a possible animal model for the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potentiation of cognitive enhancer effects of Alzheimer's disease medication memantine by alpha7 nicotinic acetylcholine receptor agonist PHA-543613 in the Morris water maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of LY2794193 in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of highly specific pharmacological tools is paramount for accurately dissecting the roles of individual receptor subtypes in complex biological systems and for advancing therapeutic strategies with minimal off-target effects. LY2794193 has emerged as a potent and selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3). This guide provides a comprehensive comparison of this compound with other commonly used group II mGlu receptor agonists, focusing on their specificity profiles and the experimental methodologies used for their assessment.
Comparative Analysis of On-Target Potency and Selectivity
This compound demonstrates remarkable selectivity for the human mGlu3 receptor over the closely related mGlu2 receptor.[1][2] This high degree of selectivity is a significant advantage for studies aiming to isolate the function of mGlu3. In comparison, other well-established group II mGlu receptor agonists, such as LY379268 and LY354740, exhibit high potency at both mGlu2 and mGlu3 receptors.
| Compound | Target | Ki (nM) | EC50 (nM) | Selectivity (mGlu2 Ki / mGlu3 Ki) | Reference |
| This compound | hmGlu3 | 0.927 | 0.47 | ~444-fold | [1] |
| hmGlu2 | 412 | 47.5 | [1] | ||
| LY379268 | hmGlu3 | - | 4.58 | ~0.6-fold | [3] |
| hmGlu2 | - | 2.69 | [3] | ||
| LY354740 | hmGlu3 | - | - | - | |
| hmGlu2 | - | - |
Table 1: Comparative in vitro potency and selectivity of group II mGlu receptor agonists at human mGlu2 and mGlu3 receptors. Ki (inhibitory constant) values represent binding affinity, while EC50 (half-maximal effective concentration) values represent functional potency. A higher selectivity ratio indicates greater preference for mGlu3 over mGlu2.
Off-Target Specificity Profile
Experimental Protocols
The determination of a compound's specificity relies on robust and well-defined experimental methodologies. The following are detailed protocols for the key assays used to characterize the compounds discussed in this guide.
Radioligand Binding Assay for mGlu Receptors
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the target receptor by the test compound.
Materials:
-
Cell membranes prepared from cells stably expressing the human mGlu2 or mGlu3 receptor.
-
Radioligand (e.g., [³H]-LY341495).
-
Test compound (this compound or alternatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding (determined in the presence of a saturating concentration of a known high-affinity ligand) from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for mGluR Activation
This assay measures the functional potency (EC50) of an agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP), a second messenger whose synthesis is inhibited by the activation of Gi/o-coupled receptors like mGlu2 and mGlu3.
Objective: To determine the concentration-dependent inhibition of forskolin-stimulated cAMP production by the test compound.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human mGlu2 or mGlu3 receptor.
-
Test compound (this compound or alternatives).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP dynamic 2 kit).
-
Cell culture medium.
-
Plate reader capable of detecting the assay signal (e.g., time-resolved fluorescence resonance energy transfer).
Procedure:
-
Plate the cells in a suitable microplate and allow them to adhere overnight.
-
Replace the culture medium with a stimulation buffer.
-
Add varying concentrations of the test compound to the cells and incubate for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes at 37°C).
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.
-
Generate a concentration-response curve by plotting the inhibition of cAMP production against the logarithm of the test compound concentration.
-
Determine the EC50 value from the curve using non-linear regression.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of this compound at the mGlu3 receptor.
Caption: Experimental workflow for assessing compound specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Pharmacological Characterization of C4β-Amide-Substituted 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. Identification of (1 S,2 S,4 S,5 R,6 S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (this compound), a Highly Potent and Selective mGlu3 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, pharmacological characterization, and molecular modeling of heterobicyclic amino acids related to (+)-2-aminobicyclo[3.1.0] hexane-2,6-dicarboxylic acid (LY354740): identification of two new potent, selective, and systemically active agonists for group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methods for the Preparation of Highly Functionalized Bicyclo [3.1.0] hexane mGluR2/3 Agonists [jstage.jst.go.jp]
- 6. eurofins.com [eurofins.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
Comparative Analysis of LY2794193 in Preclinical Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental findings related to LY2794193, a selective metabotropic glutamate (B1630785) receptor 3 (mGlu3) agonist. The data presented here is derived from preclinical studies investigating its potential as a therapeutic agent for absence epilepsy. While direct replication studies are limited, this guide consolidates key findings and compares the effects of this compound with other experimental compounds where possible, based on available literature.
Performance Data Summary
The following table summarizes the quantitative findings from a key preclinical study on this compound in the WAG/Rij rat model of absence epilepsy.
| Compound | Dosage | Key Finding | Model | Source |
| This compound | 1 mg/kg, i.p. | Reduced the number and duration of spike-wave discharges (SWDs). More efficacious in enhancing thalamic GAT-1 levels compared to the 10 mg/kg dose. | WAG/Rij rats | [1][2] |
| This compound | 10 mg/kg, i.p. | Reduced absence seizures and depressive-like behavior. | WAG/Rij rats | [1][2] |
| This compound | 1 µM | Reduced forskolin-stimulated cAMP formation by >90% in cortical slices of young control rats and by 43% in older control rats. | Rat cortical slices | [1] |
| VU0360172 (mGlu5 PAM) | Not specified | Reduced the number of SWDs and enhanced thalamic GAT-1 levels. | WAG/Rij rats | [1] |
| LY379268 (Group II mGluR agonist) | Not specified | Explored as a treatment in WAG/Rij rats. | WAG/Rij rats | [1] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of the mGlu3 receptor targeted by this compound and a typical experimental workflow for assessing its effects in a preclinical epilepsy model.
Figure 1: Simplified signaling pathway of the mGlu3 receptor activated by this compound.
Figure 2: Experimental workflow for evaluating this compound in a rat model of absence epilepsy.
Key Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison table.
Animals and Drug Administration
-
Animal Model: Male WAG/Rij rats, a genetic model of absence epilepsy, and age-matched Wistar control rats were used.[1]
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at doses of 1 or 10 mg/kg.[1][2] For in vitro studies, this compound was used at a concentration of 1 µM.[1]
Electroencephalographic (EEG) Analysis
-
Objective: To measure the effect of this compound on spike-wave discharges (SWDs), the hallmark of absence seizures.
-
Method:
cAMP Formation Assay
-
Objective: To assess the functional activity of mGlu3 receptors by measuring the inhibition of adenylyl cyclase.
-
Method:
-
Thalamic and somatosensory cortical slices were prepared from WAG/Rij and control rats.
-
Slices were incubated with forskolin (B1673556) to stimulate adenylyl cyclase and subsequent cAMP formation.
-
The effect of this compound (1 µM) on forskolin-stimulated cAMP formation was measured.
-
cAMP levels were quantified using appropriate biochemical assays.[1]
-
Immunoblot Analysis
-
Objective: To measure the protein levels of glutamate and GABA transporters (GLAST, GLT-1, and GAT-1).
-
Method:
-
One hour after administration of this compound or vehicle, rats were euthanized, and the thalamus and somatosensory cortex were dissected.
-
Tissue samples were homogenized, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were incubated with primary antibodies against GLAST, GLT-1, GAT-1, and a loading control (e.g., GAPDH).
-
Secondary antibodies conjugated to a detectable marker were used for visualization.
-
Densitometric analysis was performed to quantify protein levels.[1]
-
Concluding Remarks
The available preclinical data suggests that this compound, as a selective mGlu3 receptor agonist, demonstrates anti-seizure and anti-depressive-like effects in a rat model of absence epilepsy.[1][2] Its mechanism of action involves the inhibition of adenylyl cyclase and the modulation of glutamate and GABA transporter expression.[1] While direct comparative data from replication studies is not yet available, the findings position this compound as a promising candidate for further investigation in the treatment of absence epilepsy. Comparison with other mGlu receptor modulators, such as the mGlu5 PAM VU0360172, suggests that targeting different mGlu receptors can produce similar beneficial outcomes on SWDs and transporter expression, warranting further exploration of their distinct and overlapping mechanisms.[1]
References
- 1. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of LY2794193, a Selective mGlu3 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data on LY2794193, a highly potent and selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3). The following sections detail its effects both in controlled laboratory settings (in vitro) and in living organisms (in vivo), offering a valuable resource for researchers investigating novel therapeutic strategies targeting the glutamatergic system. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for pivotal studies, and visualizes complex biological pathways and workflows.
In Vitro Profile of this compound
This compound demonstrates remarkable potency and selectivity for the human mGlu3 receptor. Its primary mechanism of action involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Comparative Potency and Selectivity
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound in comparison to other known mGlu2/3 receptor ligands.
| Compound | Target | Ki (nM) | EC50 (nM) | Selectivity (mGlu2 vs. mGlu3) |
| This compound | hmGlu3 | 0.927 [1] | 0.47 | ~444-fold for mGlu3 |
| hmGlu2 | 412 | 47.5 | ||
| LY354740 | hmGlu2 | - | 5.1 | ~5-fold for mGlu2 |
| hmGlu3 | - | 24.3 | ||
| LY379268 | mGlu2/3 | - | 19 (for G-protein activation) | Non-selective mGlu2/3 agonist[2] |
Functional Effects on Neuronal Activity
In cultured rat cortical neurons, this compound exhibits a biphasic inhibition of spontaneous Ca²⁺ oscillations, indicating a complex interaction with neuronal signaling pathways.
| Parameter | Value |
| High-affinity EC50 | 0.44 nM |
| Low-affinity EC50 | 43.6 nM |
| Maximal Efficacy (Emax) | 66% |
In Vivo Profile of this compound
In vivo studies in rodent models have highlighted the therapeutic potential of this compound in neurological and psychiatric disorders, including epilepsy and depression.
Pharmacokinetic Properties in Rats
| Route of Administration | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM*h) | Bioavailability (%) |
| Intravenous (i.v.) | 1 | - | - | - | - |
| Subcutaneous (s.c.) | 3 | 6.78 | 0.44 | 9.9 | 121 |
Efficacy in Preclinical Models
| Animal Model | Condition | Doses (mg/kg, route) | Key Findings |
| WAG/Rij rats | Absence Epilepsy | 1 and 10, i.p. | Reduced the number and duration of spike-wave discharges.[3] |
| WAG/Rij rats | Depressive-like behavior | 1 and 10, i.p. | Reduced immobility time in the forced swim test.[3] |
| Sprague-Dawley rats | PCP-induced hyperlocomotion | 1, 3, 10, 30, s.c. | Dose-dependent reduction in ambulations. |
Experimental Protocols
In Vitro cAMP Inhibition Assay
This protocol outlines the methodology used to determine the potency of this compound in inhibiting cAMP formation.
1. Cell Culture and Transfection:
-
Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are transiently transfected with a plasmid encoding the human mGlu3 receptor using a suitable transfection reagent.
2. cAMP Measurement (cAMP-Glo™ Assay):
-
Cell Plating: Seed the transfected cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound and other test compounds.
-
Add the compounds to the cells, followed by the addition of forskolin (B1673556) (1 µM final concentration) to stimulate adenylyl cyclase.
-
Incubate for 15-30 minutes at room temperature.
-
-
Lysis and Detection:
-
Add cAMP-Glo™ Lysis Buffer and incubate for 15 minutes with shaking.
-
Add cAMP-Glo™ Detection Solution containing protein kinase A and incubate for 20 minutes.
-
Add Kinase-Glo® Reagent to measure the remaining ATP.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The decrease in luminescence is proportional to the cAMP concentration.
-
Calculate EC50 values by fitting the data to a four-parameter logistic equation.
-
In Vivo Electroencephalography (EEG) in Rats
This protocol details the procedure for recording EEG activity in WAG/Rij rats to assess the anti-epileptic effects of this compound.
1. Animal Preparation and Surgery:
-
Adult male WAG/Rij rats are anesthetized with isoflurane.
-
Stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices for EEG recording. A reference electrode is placed over the cerebellum.
-
The electrode assembly is secured with dental cement.
-
Animals are allowed to recover for at least one week post-surgery.
2. Drug Administration and EEG Recording:
-
On the day of the experiment, rats are habituated to the recording chamber.
-
This compound (1 or 10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.[3]
-
EEG signals are continuously recorded for several hours post-injection using a data acquisition system.
3. Data Analysis:
-
The recorded EEG data is visually inspected and analyzed for the occurrence and duration of spike-wave discharges (SWDs), which are characteristic of absence seizures.
-
The number and total duration of SWDs are quantified in defined time bins (e.g., 30 minutes) and compared between treatment groups.
Visualizations
Signaling Pathway of mGlu3 Receptor Activation
Caption: Simplified signaling cascade initiated by the activation of the mGlu3 receptor.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing the in vivo efficacy of this compound in a rat model of epilepsy.
References
- 1. Synthesis and Pharmacological Characterization of C4β-Amide-Substituted 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. Identification of (1 S,2 S,4 S,5 R,6 S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (this compound), a Highly Potent and Selective mGlu3 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of LY2794193: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like LY2794193 is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for this compound, integrating compound-specific data with general best practices for chemical waste management. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring minimal environmental impact.
Chemical and Safety Profile of this compound
| Property | Data |
| CAS Registry Number | 1255517-76-0 |
| Hazard Description | Toxic; Moderate to severe irritant to the skin and eyes.[1] |
| Storage | As a powder, store at -20°C. In solvent, store at -80°C.[2] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF). Sparingly soluble in aqueous buffers.[3] |
| First Aid | Inhalation: Remove to fresh air. Skin contact: Flush with copious amounts of water. Eye contact: Flush with copious amounts of water. Ingestion: Wash out mouth with water. In all cases, seek medical attention.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following procedure outlines a general, safety-conscious approach to its disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Safety goggles or glasses to protect from splashes.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
Step 2: Waste Segregation and Collection
-
Do Not Dispose Down the Drain: Due to its toxic nature, this compound should never be disposed of down the sanitary sewer.
-
Designated Waste Container: Collect all waste containing this compound (e.g., unused compound, contaminated consumables) in a clearly labeled, leak-proof container designated for hazardous chemical waste.
-
Container Compatibility: Ensure the waste container is compatible with the chemical and any solvents used. High-density polyethylene (B3416737) (HDPE) is often a suitable choice.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless their compatibility has been confirmed.
Step 3: Handling Spills
In the event of a spill:
-
Restrict Access: Immediately restrict access to the affected area.
-
Wear Appropriate PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: Use an absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.
-
Collect Absorbed Material: Carefully scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill site thoroughly with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.
Step 4: Final Disposal
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for the pickup and disposal of hazardous chemical waste. This typically involves contacting your institution's Environmental Health and Safety (EHS) department.
-
Proper Labeling: Ensure the waste container is accurately and fully labeled with its contents.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Personal protective equipment for handling LY2794193
For Researchers, Scientists, and Drug Development Professionals: A Guide to Personal Protective Equipment (PPE) and Safe Handling of the Potent mGlu3 Receptor Agagonist, LY2794193.
Handling highly potent and selective neuroactive compounds like this compound, a metabotropic glutamate (B1630785) receptor 3 (mGlu3) agonist, demands stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1] In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the handling of potent pharmaceutical compounds is essential. The primary focus of a comprehensive safety program for such compounds is to ensure employee safety through effective process containment, which includes both engineering controls and appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE)
Given the high potency and selectivity of this compound, it is prudent to handle it within a designated area and with appropriate PPE to prevent inhalation, skin contact, and ingestion. The following table summarizes the recommended PPE for various handling procedures.
| Operation | Engineering Control | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Ventilated Balance Enclosure or Fume Hood | Double-gloving with nitrile gloves | Chemical safety goggles or face shield | Disposable gown with tight-fitting cuffs | Powered Air-Purifying Respirator (PAPR) |
| Solution Preparation | Chemical Fume Hood | Double-gloving with nitrile gloves | Chemical safety goggles | Disposable gown with tight-fitting cuffs | Recommended, especially for concentrated solutions |
| Cell Culture/In Vitro Assays | Biosafety Cabinet (Class II) | Nitrile gloves | Safety glasses | Standard lab coat | Not generally required |
| Animal Dosing (In vivo) | Ventilated Cage Changing Station or Fume Hood | Double-gloving with nitrile gloves | Safety goggles and face shield | Disposable gown | PAPR recommended, especially for aerosols |
Many studies have documented the uptake of hazardous drugs in workers, which can occur through inhalation, skin contact, and direct splashing.[2] Therefore, PPE is crucial to create a temporary barrier between the handler and the potentially hazardous compound.[2]
Procedural Guidance for Safe Handling
1. Weighing and Aliquoting of Solid this compound:
-
Engineering Control: Always handle the solid form of this compound within a certified chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Personal Protective Equipment:
-
Respiratory Protection: Due to the risk of inhaling fine powder, a Powered Air-Purifying Respirator (PAPR) is strongly recommended. For potent compounds, respiratory protective equipment with high Assigned Protection Factors (APF) may be necessary to provide adequate employee protection.[3]
-
Hand Protection: Double-gloving with chemically resistant nitrile gloves is mandatory. Change gloves immediately if they become contaminated.
-
Eye Protection: Wear chemical safety goggles to protect against splashes.
-
Body Protection: A disposable, solid-front gown with tight-fitting cuffs should be worn over laboratory clothing.
-
2. Preparation of this compound Solutions:
-
Engineering Control: All solution preparation should be performed in a chemical fume hood.
-
Personal Protective Equipment:
-
Hand Protection: Double-gloving with nitrile gloves is required.
-
Eye Protection: Chemical safety goggles are essential.
-
Body Protection: A disposable gown is recommended.
-
3. Disposal Plan:
-
Solid Waste: All disposable PPE (gloves, gowns, etc.) and materials that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled hazardous waste container for proper disposal according to institutional and local regulations. Do not pour down the drain.
-
Decontamination: All surfaces and equipment should be decontaminated with an appropriate solvent (e.g., 70% ethanol) after handling is complete.
Logical Workflow for Handling this compound
The following diagram illustrates the recommended workflow to ensure safety at each step of handling this compound.
Caption: This diagram outlines the procedural steps for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
